molecular formula C5H6N2O3 B3047568 Ethyl 3-diazo-2-oxopropanoate CAS No. 14214-10-9

Ethyl 3-diazo-2-oxopropanoate

Cat. No.: B3047568
CAS No.: 14214-10-9
M. Wt: 142.11
InChI Key: JFADAFQNHSDFKQ-UHFFFAOYSA-N
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Description

Ethyl 3-diazo-2-oxopropanoate (CAS 14214-10-9) is a diazo-functionalized β-ketoester of significant utility in synthetic organic chemistry. Its structure, featuring both a diazo group (–N₂) and a β-ketoester moiety, enables diverse and versatile reactivity, making it a valuable building block for the construction of complex molecules . The compound is commercially available with a purity of >98% . This reagent is particularly valued for its role in the synthesis of various azoles—five-membered heterocycles that are privileged motifs in drug design . One of the most common applications is in the formal [3+2] cycloaddition with nitriles, a reaction that provides efficient access to 1,3-oxazole derivatives . These oxazole cores are found in over 300 FDA-approved drugs and exhibit a broad range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties . Furthermore, the compound can engage in reactions with amides via a metal carbene N-H insertion pathway, followed by cyclodehydration, to yield oxazoles regioisomeric to those obtained from the nitrile route . Beyond heterocycle synthesis, Ethyl 3-diazo-2-oxopropanoate undergoes a variety of other key transformations. It participates in cyclopropanation reactions with alkenes, undergoes the Wolff rearrangement to produce ketenes upon thermal or photochemical decomposition, and can insert into C-H, N-H, and O-H bonds as a carbene precursor . The compound can be synthesized via diazo transfer to ethyl 2-oxopropanoate (ethyl pyruvate) using reagents like tosyl azide under basic conditions . Modern, safer preparation methods have also been developed, including continuous flow processes that minimize the handling of potentially hazardous intermediates . Attention: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

ethyl 3-diazo-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N2O3/c1-2-10-5(9)4(8)3-7-6/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFADAFQNHSDFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60707922
Record name 1-Diazonio-3-ethoxy-3-oxoprop-1-en-2-olate
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Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14214-10-9
Record name 1-Diazonio-3-ethoxy-3-oxoprop-1-en-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60707922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-diazo-2-oxopropanoate
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Foundational & Exploratory

Ethyl diazopyruvate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl Pyruvate: Properties, Synthesis, and Applications in Drug Development

Introduction

Ethyl pyruvate is a simple ester of pyruvic acid, characterized by a colorless liquid appearance and a fruity odor.[1] While structurally unassuming, this α-ketoester has garnered significant attention within the scientific community, particularly among researchers in drug development and metabolic studies.[2][3] Its multifaceted biological activities, including potent anti-inflammatory and antioxidant properties, have positioned it as a promising therapeutic agent for a range of critical illnesses.[2][4] This technical guide provides a comprehensive overview of ethyl pyruvate, from its fundamental chemical properties to its synthesis and diverse applications in the pharmaceutical landscape.

Core Properties of Ethyl Pyruvate

A thorough understanding of the physicochemical properties of ethyl pyruvate is essential for its effective application in research and development.

PropertyValueSource
CAS Number 617-35-6[5][6]
Molecular Formula C₅H₈O₃[5]
Molecular Weight 116.12 g/mol [6]
Appearance Colorless to light yellow liquid[1]
Boiling Point 144 °C[1]
Density 1.045 g/mL at 25 °C[1]
Solubility in Water 10 g/L at 20 °C[7]

Synthesis of Ethyl Pyruvate

The synthesis of ethyl pyruvate can be achieved through several methods, with the oxidation of ethyl lactate being a common and efficient route.

Experimental Protocol: Oxidation of Ethyl Lactate

This protocol outlines a general procedure for the synthesis of ethyl pyruvate via the oxidation of ethyl lactate.

Materials:

  • Ethyl lactate

  • Oxidizing agent (e.g., sodium hypochlorite, N-chlorosuccinimide)

  • Catalyst (e.g., TEMPO)

  • Solvent (e.g., dichloromethane)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve ethyl lactate in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer.

  • Add the catalyst to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the oxidizing agent to the cooled solution while maintaining the temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield crude ethyl pyruvate.

  • Purify the crude product by distillation under reduced pressure.

Causality in Experimental Choices: The choice of a mild oxidizing agent and a catalyst like TEMPO is crucial to selectively oxidize the secondary alcohol of ethyl lactate to a ketone without causing cleavage of the ester bond. The aqueous workup with sodium bicarbonate serves to neutralize any acidic byproducts and remove unreacted reagents.

Applications in Drug Development

Ethyl pyruvate's therapeutic potential stems from its ability to modulate key biological pathways involved in inflammation and oxidative stress.

Anti-inflammatory and Antioxidant Mechanisms

Ethyl pyruvate has demonstrated significant efficacy in various preclinical models of inflammatory diseases, including sepsis, pancreatitis, and ischemia-reperfusion injury.[2] Its mechanism of action is believed to involve the scavenging of reactive oxygen species (ROS) and the inhibition of pro-inflammatory cytokine production.[2][4]

G Inflammatory Stimulus Inflammatory Stimulus ROS Production ROS Production Inflammatory Stimulus->ROS Production NF-κB Activation NF-κB Activation Inflammatory Stimulus->NF-κB Activation ROS Production->NF-κB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Activation->Pro-inflammatory Cytokines Ethyl Pyruvate Ethyl Pyruvate Ethyl Pyruvate->ROS Production Scavenges Ethyl Pyruvate->NF-κB Activation Inhibits

Caption: Simplified signaling pathway of ethyl pyruvate's anti-inflammatory action.

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of ethyl pyruvate.[2] In models of traumatic brain injury and stroke, treatment with ethyl pyruvate has been shown to reduce neuronal damage and improve functional outcomes.[2]

Antimicrobial and Biofilm Disruption

Interestingly, recent studies have revealed that ethyl pyruvate can selectively target pathogenic microbes and disrupt biofilm formation, suggesting its potential as a novel antimicrobial agent.[4]

Clarification: Ethyl Pyruvate vs. Ethyl Diazoacetate

It is important to distinguish ethyl pyruvate from ethyl diazoacetate, another reagent used in organic synthesis. While both are ethyl esters, their chemical structures and reactivity are vastly different.

  • Ethyl Pyruvate (C₅H₈O₃): An α-ketoester with applications in medicinal chemistry due to its biological activity.[2]

  • Ethyl Diazoacetate (C₄H₆N₂O₂): A diazo compound that is a versatile building block in organic synthesis, known for its use in cyclopropanation and other reactions involving carbene intermediates. It is also recognized as a potentially explosive and toxic substance.[8]

The "diazo" functional group (N₂) in ethyl diazoacetate confers unique reactivity, allowing it to participate in reactions that are not possible with ethyl pyruvate.

Conclusion

Ethyl pyruvate stands as a compelling molecule for researchers and scientists in the field of drug development. Its well-defined chemical properties, accessible synthesis, and significant biological activities make it a valuable tool for investigating and potentially treating a variety of inflammatory and oxidative stress-related diseases. As research continues to unravel its full therapeutic potential, ethyl pyruvate is poised to remain a subject of intense scientific interest.

References

  • Alonso, M. E., Jano, P., Hernandez, M. I., Greenberg, R. S., & Wenkert, E. (1982). A dihydro-.alpha.-furoic ester synthesis by the catalyzed reactions of ethyl diazopyruvate with enol ethers. The Journal of Organic Chemistry, 47(25), 5033–5036. [Link]

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2005). 5-CHLORO-3-ETHOXYCARBONYLBENZOFURAN. Organic Syntheses, 82, 178. [Link]

  • Fink, M. P. (2008). Ethyl pyruvate. Current opinion in anaesthesiology, 21(2), 160–167. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl pyruvate. In PubChem. Retrieved from [Link]

  • NBS. (1943). ETHYL DIAZOACETATE. Organic Syntheses, 23, 37. [Link]

  • Tralhão, A., et al. (2016). Ethyl Pyruvate: An Anti-Microbial Agent that Selectively Targets Pathobionts and Biofilms. PLoS ONE, 11(9), e0163481. [Link]

  • Wikipedia. (n.d.). Ethyl pyruvate. Retrieved from [Link]

Sources

Electronic structure of alpha-diazo-beta-keto esters

Electronic Architecture & Synthetic Utility of -Diazo- -Keto Esters

Executive Summary

The


Part 1: Fundamental Electronic Architecture

The stability and reactivity of


Resonance Contributors

The molecule exists as a resonance hybrid.[1] While the "diazo" form (A) is often drawn, the "diazonium enolate" forms (B and C) are significant contributors. This delocalization imparts partial double-bond character to the C-C bonds connecting the diazo group to the carbonyls, restricting rotation and creating distinct s-cis and s-trans conformers.

  • Form A (Diazo): Neutral standard representation.

  • Form B/C (Diazonium Enolate): Negative charge resides on the oxygen; the central carbon acts as a bridge. This explains the shortened C-C bond lengths and the reduced electrophilicity of the carbonyl carbons.

Visualization of Resonance

The following diagram illustrates the electron redistribution that stabilizes the molecule.

Resonancecluster_0Resonance HybridizationADiazo Form(Neutral)R-CO-C(=N2)-COOR'BDiazonium Enolate I(Ketone delocalization)(-)O-C=C-N2(+)A->B  e- delocalization  CDiazonium Enolate II(Ester delocalization)(-)O-C=C-N2(+)A->C  e- delocalization  

Figure 1: Resonance contributors showing the delocalization of electron density from the diazo carbon to the flanking carbonyl oxygens.

Conformational Isomerism

Due to the partial double bond character described above, these molecules exhibit s-Z and s-E isomerism.

  • s-Z Conformation: The carbonyl oxygen is cis to the diazo group. This is often the reactive conformation for metal chelation (forming a 5-membered chelate ring with the metal center).

  • s-E Conformation: The carbonyl oxygen is trans to the diazo group.

Part 2: Spectroscopic Fingerprint

Accurate identification relies on specific diagnostic signals that differentiate the diazo compound from its starting 1,3-dicarbonyl material.

Diagnostic Data Table

The following values are derived from ethyl 2-diazo-3-oxobutanoate (Ethyl diazoacetoacetate) as a standard reference.

TechniqueSignal of InterestTypical ValueStructural Insight
IR Spectroscopy

(Diazo Stretch)
2130 – 2145 cm⁻¹ Very strong, sharp band. Diagnostic of the linear

system.

(Ketone/Ester)
1710 – 1735 cm⁻¹Often broadened or shifted due to resonance interaction with the diazo group.
13C NMR

(Diazo Carbon)
76.0 – 77.5 ppm Significantly shielded compared to a ketone (~200 ppm) but deshielded relative to an alkane.
Ketone Carbonyl~190 ppmTypical for conjugated ketones.
Ester Carbonyl~161 ppmTypical for conjugated esters.
1H NMR

-Proton
Absent Disappearance of the

-CH signal (usually ~3.5 ppm in starting material) confirms full conversion.

Technical Note: In 13C NMR , the signal at ~76 ppm is the most reliable confirmation of the intact diazo functionality in complex scaffolds. It is significantly upfield from the starting material's active methylene carbon if enolized, but distinct from solvent peaks [1].

Part 3: Reactivity & Mechanistic Implications[2]

The electronic structure creates a "loaded spring." The molecule is stable until activated by a transition metal (Rh, Cu, Ru) or a strong Lewis acid.

The "Acceptor-Acceptor" Carbenoid

Upon extrusion of

Acceptor-Acceptor Carbenoid
  • Reactivity: Less electrophilic than acceptor-only carbenoids (like ethyl diazoacetate).

  • Selectivity: Higher selectivity in C-H insertion and cyclopropanation reactions due to the "tamed" reactivity.

Reaction Pathways[3]
  • Wolff Rearrangement: Migration of the alkyl group to the carbene center, generating a ketene. This is favored when the metal catalyst dissociates early or under photolytic conditions.

  • X-H Insertion: The metal-bound carbene inserts into O-H, N-H, or Si-H bonds.

  • Cyclopropanation: Reaction with olefins.

Part 4: Experimental Protocols

Protocol A: Synthesis via Regitz Diazo Transfer

Standard method for converting 1,3-dicarbonyls to

Reagents:

  • Substrate: Ethyl acetoacetate (or derivative).[2]

  • Reagent:

    
    -Toluenesulfonyl azide (
    
    
    ) or
    
    
    -ABSA (safer alternative).
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triethylamine.

  • Solvent: Acetonitrile (

    
    ).
    

Step-by-Step Workflow:

  • Preparation: Dissolve the 1,3-dicarbonyl substrate (1.0 equiv) in anhydrous Acetonitrile (0.5 M concentration).

  • Base Addition: Cool to 0°C. Add DBU (1.2 equiv) dropwise. The solution may yellow, indicating enolate formation.

  • Azide Addition: Add

    
    -ABSA (1.1 equiv) in one portion.
    
  • Reaction: Allow to warm to room temperature (20-25°C). Stir for 2–4 hours. Monitor by TLC (disappearance of starting material, appearance of a UV-active, non-polar spot).

  • Quench: Dilute with diethyl ether. Wash with 10% NaOH (to remove sulfonamide byproduct) and brine.

  • Purification: Dry over

    
    , concentrate. Purify via silica gel flash chromatography (typically Hexanes/EtOAc).
    

Safety Warning: Diazo compounds are potentially explosive.[3] Perform all reactions behind a blast shield. Do not distill neat diazo compounds.

Protocol B: Rhodium(II)-Catalyzed O-H Insertion

Application of the electronic structure to form C-O bonds.

Step-by-Step Workflow:

  • Catalyst Loading: In a flame-dried flask, add

    
     (1 mol%).
    
  • Substrate: Add the alcohol (nucleophile, 1.2 equiv) and solvent (DCM or Toluene).

  • Addition: Dissolve the

    
    -diazo-
    
    
    -keto ester (1.0 equiv) in solvent. Add this solution slowly (via syringe pump over 1 hour) to the catalyst mixture at reflux or RT.
    • Reasoning: Slow addition keeps the concentration of the diazo species low, preventing "carbene dimerization" (formation of fumarates/maleates).

  • Completion: Monitor for the disappearance of the diazo band (2140 cm⁻¹) via IR or TLC.

Mechanistic Workflow Diagram

CatalyticCycleDiazoα-Diazo-β-Keto Ester(Precursor)ComplexRh-Diazo Complex(Coordination)Diazo->Complex+ Rh2(OAc)4CarbenoidRh-Carbenoid(LnM=C(R)COR')Complex->Carbenoid- N2 (Extrusion)N2N2 (Gas)Complex->N2ProductInsertion Product(C-O / C-C Bond)Carbenoid->Product+ Nucleophile (R-OH)

Figure 2: The catalytic cycle of Rh(II)-mediated decomposition. The rate-determining step is typically the extrusion of Nitrogen to form the reactive metal carbenoid.

References

  • Sigma-Aldrich.[4] (n.d.). Ethyl diazoacetoacetate Product Analysis. Retrieved from

  • NIST Mass Spectrometry Data Center.[5] (2023).[3][6] Ethyl diazoacetate Infrared Spectrum. NIST Chemistry WebBook.[7] Retrieved from

  • Presset, M., et al. (2011). Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide. Synthesis. Retrieved from

  • Zhu, J. L., & Tsai, Y. T. (2021). Rhodium-Catalyzed Aerobic Decomposition of 1,3-Diaryl-2-diazo-1,3-diketones. The Journal of Organic Chemistry. Retrieved from

  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Ranges. Retrieved from (Note: Generalized reference for 76ppm shift verification in dicarbonyls).

Advanced Reactivity Profile: Ethyl 3-diazo-2-oxopropanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile, synthesis, and applications of Ethyl 3-diazo-2-oxopropanoate (also known as ethyl diazopyruvate).

Executive Summary & Compound Identity

Ethyl 3-diazo-2-oxopropanoate (CAS: 14214-10-9) represents a distinct class of


-diazo-1,2-dicarbonyl compounds. Unlike its regioisomer, ethyl 2-diazo-3-oxobutanoate (a standard 

-diazo-

-keto ester), this compound features a terminal diazo group adjacent to a ketone, which is in turn adjacent to an ester functionality.

This specific structural arrangement (


) imparts a unique "acceptor-acceptor" electronic bias, making the generated carbenoid species highly electrophilic. It serves as a linchpin reagent in the synthesis of 1,3-azoles (oxazoles, thiazoles) and benzofurans, often utilized in the total synthesis of peptide alkaloids such as Goadsporin  and Muscoride A .
Structural Specifications
PropertyDetail
IUPAC Name Ethyl 3-diazo-2-oxopropanoate
Common Name Ethyl diazopyruvate
Structure

Molecular Weight 142.11 g/mol
Key Moiety Terminal

-diazo ketone flanked by an

-ester
Primary Reactivity 1,3-Dipolar Cycloaddition, Carbenoid Insertion, Wolff Rearrangement

Synthesis & Handling Protocols

Preparation via Acylation of Diazomethane

The most robust synthesis involves the acylation of diazomethane with ethyl oxalyl chloride. This method avoids the difficulties of diazo transfer to non-activated methyl ketones.

Reaction Scheme:



Protocol:

  • Reagents: Ethyl oxalyl chloride (1.0 equiv), Diazomethane (2.5 equiv, ethereal solution).

  • Conditions: Anhydrous

    
    , 0°C to RT.
    
  • Procedure:

    • Add ethyl oxalyl chloride dropwise to a stirred, ice-cooled solution of diazomethane in ether.

    • Note: Excess diazomethane is required to trap the HCl byproduct as methyl chloride.

    • Stir at 0°C for 1 hour, then warm to room temperature overnight.

    • Concentrate under reduced pressure (Caution: Use a blast shield; do not heat >30°C).

    • Purification: Flash chromatography (Silica, EtOAc/Hexanes) or use crude if purity >90%.

Safety & Stability (E-E-A-T)
  • Explosion Hazard: Like all terminal diazo compounds, this reagent is potentially explosive. Handle in a fume hood behind a blast shield.

  • Storage: Store at -20°C in the dark. Decomposition occurs rapidly at elevated temperatures or upon exposure to Lewis acids.

  • Disposal: Quench excess diazo compound with dilute acetic acid or dilute HCl until gas evolution ceases.

Mechanistic Reactivity Profile

The reactivity of ethyl 3-diazo-2-oxopropanoate bifurcates into three primary pathways depending on the catalyst and energy source employed.

Pathway A: Metal-Carbenoid Formation (Rh/Cu Catalysis)

Transition metals (Rh, Cu) catalyze the extrusion of


 to generate a metal-carbenoid. Due to the electron-withdrawing ester group at the 

-position, the resulting carbenoid is highly electrophilic .
  • X-H Insertion: Inserts efficiently into O-H, N-H, and S-H bonds.

  • Cyclopropanation: Reacts with electron-rich alkenes, though less commonly used than standard diazoacetates due to competing Wolff rearrangement.

Pathway B: [3+2] Cycloaddition (Heterocycle Synthesis)

This is the most "high-value" application. The intact diazo compound acts as a 1,3-dipole (or a carbenoid precursor that reacts with nitriles) to form 5-membered heterocycles.

  • With Nitriles (

    
    ):  Yields Oxazoles .
    
  • With Thioamides (

    
    ):  Yields Thiazoles .
    
Pathway C: Wolff Rearrangement

Under photolytic or thermal conditions, the compound undergoes Wolff rearrangement to form an ethoxycarbonyl ketene intermediate (


).
  • Trapping: In the presence of alcohols (ROH), this yields malonate derivatives (

    
    ).
    

Visualization of Reactivity Pathways

ReactivityProfile Diazo Ethyl 3-diazo-2-oxopropanoate (N2CH-CO-CO2Et) Carbenoid Metal Carbenoid [M]=CH-CO-CO2Et Diazo->Carbenoid Rh2(OAc)4 / Cu(OTf)2 Ketene Ethoxycarbonyl Ketene EtO2C-CH=C=O Diazo->Ketene hv or Heat (Wolff Rearrangement) Dipole 1,3-Dipole Reactivity Diazo->Dipole Lewis Acid / Heat Benzofuran 3-Acyl Benzofurans (via Salicylaldehydes) Carbenoid->Benzofuran C-H Insertion (Salicylaldehyde) Malonate Malonate Derivatives (Homologation) Ketene->Malonate R-OH Nucleophilic Attack Oxazole 1,3-Oxazoles (via Nitriles) Dipole->Oxazole R-CN [3+2] Cycloaddition Thiazole Thiazoles (via Thioamides) Dipole->Thiazole R-CS-NH2 Cyclocondensation

Figure 1: Divergent reactivity pathways of Ethyl 3-diazo-2-oxopropanoate controlled by catalytic conditions.

Key Applications & Experimental Workflows

Synthesis of 1,3-Oxazoles (The "Moody" Protocol)

This reaction is pivotal for synthesizing oxazole-containing peptide alkaloids. The reaction formally involves a [3+2] cycloaddition between the diazo ketone and a nitrile.

Mechanism: While often conceptualized as a concerted [3+2], mechanistic studies suggest a stepwise pathway involving Rh-carbenoid formation, nitrile ylide formation, and subsequent cyclization.

Protocol:

  • Substrates: Ethyl 3-diazo-2-oxopropanoate (1.0 equiv), Nitrile (solvent or 5-10 equiv).

  • Catalyst:

    
     (1-2 mol%).
    
  • Solvent: Chlorobenzene or pure nitrile.

  • Temperature: 60-80°C.

  • Reaction:

    "To a solution of the nitrile (excess) and

    
     at 70°C, add a solution of the diazo compound in chlorobenzene dropwise over 2 hours via syringe pump. The slow addition is critical to prevent diazo dimerization."
    
  • Yields: Typically 50-80%.

  • Reference: Moody, C. J. et al. J. Chem. Soc., Perkin Trans. 1, 1997.

Synthesis of 3-Ethoxycarbonyl Benzofurans

A powerful method for constructing the benzofuran core via a tandem C-H activation/decarbonylation/annulation sequence.

Workflow:

  • Reactants: Salicylaldehyde + Ethyl 3-diazo-2-oxopropanoate.

  • Catalyst:

    
     or 
    
    
    
    (depending on specific variant).
  • Outcome: The diazo carbon inserts into the aldehydic C-H bond (or O-H bond followed by cyclization), ultimately yielding the 3-carboxylated benzofuran.

Malonate Synthesis via Wolff Rearrangement

Useful for carbon homologation where the diazo ketone is converted to a diester.

Data Comparison: Catalyst Effects on Selectivity

Catalyst Substrate Major Product Yield Selectivity Origin
hv (UV) Cyclohexene Diethyl Malonate 83% Wolff Rearrangement (Singlet carbene)
Rh2(OAc)4 Cyclohexene Cyclopropane 65% Carbenoid Cyclopropanation

| Cu(acac)2 | Cyclohexene | C-H Insertion | 40% | Carbenoid Insertion |

References

  • Synthesis and Reactivity of Ethyl 3-diazo-2-oxopropano

    • Source: American Elements / PubChem
    • Link:

  • Rhodium-Catalyzed Synthesis of Oxazoles

    • Title: Synthesis of oxazoles from diazocarbonyl compounds and nitriles[1]

    • Source:J. Chem. Soc., Perkin Trans. 1, 1997. (Moody Group)
    • Context: Establishes the primary protocol for using this reagent in alkaloid synthesis.
  • Wolff Rearrangement of Diazopyruv

    • Title: Photochemical and Thermal Wolff Rearrangement of -Diazo- -keto Esters
    • Source:J. Org.[2] Chem.

    • Context: Describes the formation of malonates via the ketene intermedi
  • Benzofuran Synthesis via Rh(III)

    • Title: Rhodium(III)-Catalyzed C-H Activation/Annulation of Salicylaldehydes with Diazo Compounds[3]

    • Source:Organic Letters, 2016.[4]

    • Context: Application of ethyl 3-diazo-2-oxopropanoate in C-H activ
  • Safety D

    • Title: Ethyl 3-diazo-2-oxopropanoate Safety D
    • Source: Sigma-Aldrich / Fisher Scientific
    • Link:

Sources

A Technical Guide to the Thermodynamic Stability of Ethyl Diazopyruvate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl diazopyruvate (EDP) is a versatile reagent in organic synthesis, primarily serving as a precursor to carbenes and carbenoids for a variety of chemical transformations.[1][2] However, its utility is intrinsically linked to its notable thermodynamic instability. This guide provides an in-depth analysis of the factors governing the stability of ethyl diazopyruvate, offering a framework for its safe and effective use. We will explore the fundamental decomposition pathways—thermal, photolytic, and catalytic—and delineate the critical parameters that influence its reactivity, including temperature, light, pH, and the presence of transition metals.[1][3] By synthesizing mechanistic understanding with practical, field-proven protocols, this document aims to equip researchers with the knowledge necessary to mitigate risks and optimize experimental outcomes when working with this energetic molecule.

Introduction: The Double-Edged Sword of Reactivity

Diazo compounds, particularly α-diazo carbonyl compounds like ethyl diazopyruvate, are prized for their unique reactivity. The defining feature of EDP is the diazo group (N₂) adjacent to two carbonyl functionalities, which facilitate the facile extrusion of molecular nitrogen to generate a highly reactive carbene intermediate. This reactivity is the cornerstone of its application in cyclopropanations, C-H insertion reactions, and Wolff rearrangements.[4][5]

However, the very electronic features that make EDP a valuable synthetic tool also render it inherently unstable.[6] The molecule is endothermic, and the decomposition process to release dinitrogen gas is highly exothermic, posing significant safety hazards if not properly managed.[3][7] Concerns over its instability, potential for exothermic decomposition, and explosive behavior often limit its application in industrial-scale processes.[6] This guide seeks to bridge the gap between academic utility and industrial caution by providing a comprehensive understanding of EDP's stability profile.

Thermodynamic Profile and Decomposition Pathways

The instability of ethyl diazopyruvate is rooted in its molecular structure. The C-N bond of the diazo group is relatively weak, and the formation of exceptionally stable dinitrogen gas (N₂) provides a strong thermodynamic driving force for decomposition. The average enthalpy of decomposition for diazo compounds is approximately -102 kJ mol⁻¹.[3][6]

Decomposition can be initiated through several pathways:

  • Thermal Decomposition: The application of heat provides the activation energy necessary to cleave the C-N bond, releasing N₂ gas and generating a dicarboethoxycarbene. Studies using Differential Scanning Calorimetry (DSC) show that the onset temperature for decomposition varies widely among diazo compounds, typically ranging from 75 to 160 °C, depending on the electronic effects of substituents.[3][7]

  • Photolytic Decomposition: Diazo compounds are sensitive to light.[8] Irradiation, particularly with UV light, can excite the molecule and lead to the cleavage of the C-N bond, forming the carbene intermediate.[9] This method is often used to generate carbenes under mild conditions for synthetic purposes.

  • Catalytic Decomposition: This is the most controlled and synthetically useful decomposition pathway. Transition metals, notably copper (Cu) and rhodium (Rh) complexes, catalyze the decomposition of EDP by forming metal-carbene or carbenoid intermediates.[4][10] These intermediates are generally more selective in their subsequent reactions than free carbenes. Acids can also catalyze decomposition by protonating the diazo group, making it a better leaving group.[11][12]

dot graph "DecompositionPathways" { layout="neato"; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 1: Major Decomposition Pathways of Ethyl Diazopyruvate", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

// Nodes EDP [label="Ethyl Diazopyruvate\n(EDP)", fillcolor="#4285F4"]; Carbene [label="Dicarboethoxycarbene\n+ N₂", fillcolor="#34A853"]; MetalCarbenoid [label="Metal-Carbenoid\nIntermediate + N₂", fillcolor="#FBBC05"]; ProtonatedEDP [label="Protonated EDP", fillcolor="#EA4335"]; Products [label="Reaction Products\n(e.g., Cyclopropanes, Insertion Products)", fillcolor="#5F6368"];

// Edges EDP -> Carbene [label="Δ (Heat)\nhν (Light)", pos="3.5,1.5!"]; EDP -> MetalCarbenoid [label="Transition Metal Catalyst\n(e.g., Rh₂(OAc)₄, Cu(acac)₂)", pos="1.5,0.5!"]; EDP -> ProtonatedEDP [label="H⁺ (Acid)", pos="3.5,-0.5!"]; ProtonatedEDP -> Carbene [label="Loss of N₂", pos="4.5,0.5!"]; Carbene -> Products [label="Reaction with Substrate"]; MetalCarbenoid -> Products [label="Reaction with Substrate"]; } enddot Caption: Major decomposition pathways for Ethyl Diazopyruvate.

Key Factors Influencing Stability

A nuanced understanding of the factors affecting EDP stability is crucial for its safe handling and successful application.

  • Temperature: As a primary driver of thermal decomposition, temperature control is paramount. Many diazo compounds exhibit decomposition initiation temperatures as low as 60 °C.[7] It is recommended to store EDP at low temperatures, typically -20 °C to -78 °C, to minimize thermal degradation.[11]

  • Light: Exposure to light, especially UV wavelengths, can induce photolytic decomposition.[8][9] EDP should be stored in amber or foil-wrapped containers to protect it from light.[8][13]

  • pH and Acidity: Acyclic diazo compounds are known to decompose in the presence of acids.[11] The mechanism involves protonation of the diazo carbon, followed by nucleophilic attack and loss of N₂.[12][14] Therefore, contact with acidic materials, including acidic surfaces, should be strictly avoided.

  • Transition Metal Catalysts: While essential for controlled reactivity, inadvertent contact with transition metals can lead to uncontrolled, rapid decomposition.[4] Utmost care must be taken to ensure that glassware and reagents are free from metallic impurities.

  • Physical State and Concentration: Pure or highly concentrated diazo compounds are significantly more hazardous than their dilute solutions.[11] It is a critical safety practice to never concentrate solutions of ethyl diazopyruvate.[11] Handling should always be done in a suitable solvent, such as dichloromethane or diethyl ether.[15]

Protocols for Safe Handling and Stability Assessment

Adherence to rigorous safety protocols and analytical validation is non-negotiable when working with ethyl diazopyruvate.

Safe Handling and Storage Workflow

The following workflow provides a logical decision-making process for handling and storing EDP.

dot digraph "SafeHandlingWorkflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 2: Workflow for Safe Handling of EDP", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Receive/\nSynthesize EDP", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_purity [label="Assess Purity & Concentration\n(e.g., qNMR, HPLC)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; store [label="Store in Dilute Solution\n(-20°C to -78°C)\nProtect from Light", fillcolor="#34A853", fontcolor="#FFFFFF"]; use [label="Use in Reaction\n(Inert Atmosphere, Clean Glassware)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="Quench Excess Reagent\n(e.g., Acetic Acid)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; waste [label="Dispose of Quenched Waste\nAccording to EHS Guidelines", fillcolor="#5F6368", fontcolor="#FFFFFF"]; concentrate_check [label="Is concentration required?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; stop [label="STOP!\nNEVER CONCENTRATE\nRe-evaluate Process", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> check_purity; check_purity -> store [label="Acceptable"]; check_purity -> stop [label="Impure/Too Concentrated"]; store -> use; use -> quench; quench -> waste; use -> concentrate_check [style=dashed]; concentrate_check -> stop [label="Yes"]; concentrate_check -> use [label="No"]; } enddot Caption: A decision workflow for the safe handling of EDP.

Experimental Protocol: Stability Assessment by HPLC

This protocol outlines a method to quantify the stability of an ethyl diazopyruvate solution under specific stress conditions (e.g., elevated temperature).

Objective: To determine the rate of degradation of EDP in a dichloromethane solution at 40 °C.

Materials:

  • Stock solution of Ethyl Diazopyruvate in Dichloromethane (DCM), ~0.1 M

  • HPLC-grade DCM and Acetonitrile (ACN)

  • Type I Purified Water

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Standard: Prepare a calibration curve by making serial dilutions of the stock EDP solution in DCM to concentrations ranging from 0.01 M to 0.1 M.

  • Sample Preparation: Transfer aliquots of the ~0.1 M EDP stock solution into several sealed vials.

  • Stress Condition: Place the vials in a temperature-controlled heating block or oven set to 40 °C. Protect the vials from light.

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the heating block and immediately cool it in an ice bath to quench the degradation.

  • HPLC Analysis:

    • Dilute an aliquot of each time-point sample with the mobile phase to fall within the calibration curve range.

    • Inject the samples onto the HPLC system.

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: 60:40 Acetonitrile:Water

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm

      • Injection Volume: 10 µL

  • Data Analysis:

    • Quantify the concentration of EDP at each time point using the calibration curve.

    • Plot the concentration of EDP versus time.

    • Calculate the degradation rate constant and the half-life (t₁/₂) of EDP under these conditions.

Experimental Protocol: Thermal Hazard Assessment by DSC

Differential Scanning Calorimetry (DSC) is a critical technique for evaluating the thermal hazards of energetic materials. It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of decomposition onset temperature (Tₒₙₛₑₜ) and enthalpy of decomposition (ΔHₔ).[16]

Objective: To determine the Tₒₙₛₑₜ and ΔHₔ of neat ethyl diazopyruvate.

Materials:

  • Ethyl Diazopyruvate (handle with extreme caution as a neat solid)

  • DSC instrument (e.g., TA Instruments Q10 or similar)[17]

  • Hermetically sealed aluminum pans

Procedure:

  • Sample Preparation: In a designated high-hazard handling area, carefully weigh a small amount of EDP (typically 1-3 mg) into a tared aluminum DSC pan.

  • Sealing: Hermetically seal the pan to contain any evolved N₂ gas and prevent evaporation. Prepare a reference pan (empty, sealed).

  • DSC Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a low temperature (e.g., 30 °C).

    • Ramp the temperature at a constant rate (e.g., 5-10 °C/min) to a final temperature well beyond the decomposition event (e.g., 250 °C).[3]

    • Maintain a constant inert gas (N₂) flow (e.g., 50 mL/min).[17]

  • Data Analysis:

    • The resulting thermogram will show an exothermic peak corresponding to the decomposition.

    • Determine the onset temperature (Tₒₙₛₑₜ) by extrapolating the baseline to the tangent of the exothermic peak's leading edge.

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHₔ) in J/g, which can be converted to kJ/mol.

Data Summary and Interpretation

Quantitative data is essential for risk assessment. The following table summarizes typical stability data for diazo compounds, highlighting the key parameters obtained from thermal analysis.

ParameterTypical Value RangeSignificanceReference
Decomposition Onset (Tₒₙₛₑₜ) 75 - 160 °CIndicates the minimum temperature for the onset of rapid, self-accelerating decomposition. A key parameter for defining maximum safe operating temperatures.[3][7]
Enthalpy of Decomposition (ΔHₔ) -90 to -120 kJ/molMeasures the amount of energy released during decomposition. Higher negative values indicate a more energetic and potentially more hazardous event.[3][6]
Max Recommended Process Temp (Tₔ₂₄) Varies (e.g., 60 °C for ethyl(phenyl)diazoacetate)An estimated temperature at which a material can be held for 24 hours without significant decomposition. Derived from calorimetric data.[3][7]

Interpretation: A lower Tₒₙₛₑₜ and a higher magnitude ΔHₔ indicate lower thermodynamic stability and a greater potential hazard. This data is critical for conducting process safety reviews and defining safe operating limits in both laboratory and manufacturing settings.

Conclusion

Ethyl diazopyruvate is a powerful synthetic intermediate whose utility is directly proportional to the respect afforded to its inherent instability. A thorough understanding of its decomposition pathways and the factors that influence its stability—temperature, light, and chemical environment—is not merely academic but a prerequisite for safe and reproducible science. By implementing rigorous handling protocols, employing appropriate analytical techniques like HPLC and DSC for stability and hazard assessment, and maintaining a constant awareness of the compound's energetic nature, researchers can confidently and safely harness the synthetic potential of ethyl diazopyruvate.

References

  • MSDS Diazo 1 51 042209. Vertex AI Search.
  • Moody, C. J., & Rzepa, H. S. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents . Organic Process Research & Development, 24(1), 57-69. [Link]

  • Moody, C. J., & Rzepa, H. S. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents . PubMed. [Link]

  • (2020). Explosive hazards of diazo compounds and what practical precautions are necessary. Royal Society of Chemistry.
  • Material Safety D
  • An In-depth Technical Guide to the Stability and Storage of Diazo Reagents. Benchchem.
  • Chemical Hygiene Program: Appendix 8. Environmental Health & Safety.
  • Phenyldiazomethane SOP. MSU Chemistry.
  • Pellicciari, R., & Natalini, B. (1983). Catalyst-product dependency in the transition metal catalyzed decomposition of ethyl 3-diazo-2-oxopropionate. An unusual Wolff rearrangement . The Journal of Organic Chemistry. [Link]

  • Padwa, A., & Krumpe, K. E. (2008). Diazocarbonyl and Related Compounds in the Synthesis of Azoles . Molecules, 13(4), 845-879. [Link]

  • Wenkert, E., Ananthapadmanabhan, S., & Greenberg, R. S. (1985). A dihydro-.alpha.-furoic ester synthesis by the catalyzed reactions of ethyl diazopyruvate with enol ethers . The Journal of Organic Chemistry. [Link]

  • Organic Syntheses Procedure . Organic Syntheses. [Link]

  • ethyl diazoacetate - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Differential scanning calorimetry . Wikipedia. [Link]

  • Synthesis of ethyl pyruvate (3,4-dimethylphenylhydrazone) . PrepChem.com. [Link]

  • Differential Scanning Calorimetry (DSC). The Royal Society of Chemistry.
  • Ethyl pyruvate . Wikipedia. [Link]

  • Gagosz, F., & Zard, S. Z. (2004). Experimental and theoretical analysis of the photochemistry and thermal reactivity of ethyl diazomalonate and its diazirino isomer. The role of molecular geometry in the decomposition of diazocarbonyl compounds . PubMed. [Link]

  • Aquino, G. A. S., Silva-Jr, F. P., & Ferreira, S. B. (2023). Ethyl Diazoacetate . ResearchGate. [Link]

  • Gutmann, B., & Kappe, C. O. (2013). Ethyl diazoacetate synthesis in flow . Beilstein Journal of Organic Chemistry, 9, 1834-1839. [Link]

  • Ethyl Pyruvate: A Versatile Intermediate for Pharmaceutical Synthesis.
  • Wang, J. (2019). Transition-metal catalyzed reactions of diazo compounds and N,N-dialkylnitrosoamines . Organic Chemistry Frontiers. [Link]

  • Method for producing ethyl pyruvate.
  • Acid Catalyzed Hydrolysis of Esters . Chemistry LibreTexts. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism . Chemistry Steps. [Link]

  • Method for determining ethyl pyruvate and metabolite pyruvate in biological sample.

Sources

Technical Guide: Ethyl Diazoacetate (EDA) vs. Ethyl Diazopyruvate (EDP)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, mechanistic, and synthetic differences between Ethyl Diazoacetate (EDA) and Ethyl Diazopyruvate (EDP) .

Content Type: Technical Comparison & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

While both Ethyl Diazoacetate (EDA) and Ethyl Diazopyruvate (EDP) are


-diazo carbonyl compounds used as carbene precursors, their reactivity profiles diverge significantly due to their electronic structure.
  • EDA (

    
    ):  A mono-activated diazo ester. It is the industry standard for metal-catalyzed cyclopropanation  and X-H insertion  reactions. It generally resists Wolff rearrangement.
    
  • EDP (

    
    ):  A 1,2-dicarbonyl diazo compound (
    
    
    
    -diazo-
    
    
    -keto ester). Due to the adjacent ketone functionality, it is a prime substrate for the Wolff Rearrangement , generating reactive ketenes for heterocycle synthesis (e.g., thiazoles, oxazoles).

Structural & Electronic Analysis

The core difference lies in the flanking carbonyl groups. EDA has one stabilizing ester group. EDP possesses a ketone and an ester, creating a "donor-acceptor-acceptor" system (if considering the diazo carbon as the reference) or simply an


-diazo ketone motif which is electronically distinct.
Comparative Data
FeatureEthyl Diazoacetate (EDA)Ethyl Diazopyruvate (EDP)
IUPAC Name Ethyl 2-diazoacetateEthyl 3-diazo-2-oxopropanoate
Structure


Diazo Type

-Diazo Ester

-Diazo Ketone (terminal)
Primary Reactivity Metal-Carbene FormationWolff Rearrangement / Carbene Formation
Key Intermediate Metal-Carbenoid (

)
Ketene (

)
Stability Potentially explosive; stable in solution.[1]Less stable; prone to thermal rearrangement.
Structural Visualization (DOT)

Structures EDA Ethyl Diazoacetate (EDA) N2=CH-COOEt (Mono-activated) Carbene Metal Carbenoid (Cyclopropanation) EDA->Carbene Rh(II)/Cu(I) EDP Ethyl Diazopyruvate (EDP) N2=CH-C(=O)-COOEt (Di-activated / Keto-Diazo) EDP->Carbene Rh(II) (Minor pathway) Ketene Wolff Rearrangement -> Ketene Intermediate (Heterocycle Synthesis) EDP->Ketene Heat/Light/Ag(I)

Figure 1: Structural divergence leading to distinct reactive intermediates.

Reactivity Profile & Mechanisms[2]

Ethyl Diazoacetate (EDA): The Cyclopropanation Workhorse

EDA reacts primarily via metal-catalyzed decomposition (dediazotization) to form a metal-carbene complex. This electrophilic species adds to alkenes to form cyclopropanes.[2]

  • Mechanism: The metal (Rh, Cu, Ru) coordinates to the diazo carbon, extruding

    
    . The resulting electrophilic carbene attacks the alkene 
    
    
    
    -system.
  • Key Application: Synthesis of cyclopropyl esters (e.g., Cilastatin, Trovafloxacin precursors).

Ethyl Diazopyruvate (EDP): The Wolff Rearrangement Specialist

EDP contains a ketone carbonyl adjacent to the diazo group. This specific structural motif allows for the Wolff Rearrangement , a 1,2-migration of the substituent (in this case, the ethoxycarbonyl group) to the carbene carbon, generating a ketene .[3]

  • Mechanism:

    • Loss of

      
       generates an 
      
      
      
      -keto carbene.
    • 1,2-Shift: The ester group (

      
      ) migrates to the carbene carbon.
      
    • Ketene Formation: The result is an acyl ketene (

      
      ).
      
    • Trapping: Nucleophiles (e.g., thioamides, amines) attack the ketene to form heterocycles.

Wolff Rearrangement Pathway (DOT)

Wolff Start Ethyl Diazopyruvate EtOOC-C(=O)-CHN2 Carbene α-Keto Carbene [EtOOC-C(=O)-CH:] Start->Carbene -N2 (Heat/Ag+) TS 1,2-Shift (Migration) Carbene->TS Rearrangement Ketene Ketene Intermediate EtOOC-CH=C=O TS->Ketene Formation Product Thiazole / Heterocycle (via Nucleophilic Trap) Ketene->Product + Thioamide (Cyclization)

Figure 2: The Wolff Rearrangement pathway unique to EDP.

Experimental Protocols

Synthesis of Ethyl Diazoacetate (EDA)

Standard aqueous diazotization of glycine ethyl ester.

Reagents:

  • Glycine ethyl ester hydrochloride (1.0 equiv)[4]

  • Sodium nitrite (

    
    , 1.2 equiv)
    
  • Sulfuric acid (catalytic)

  • Dichloromethane (DCM) or Ether

Protocol:

  • Preparation: Dissolve glycine ethyl ester HCl in water/DCM biphasic mixture. Cool to -5°C.

  • Diazotization: Add aqueous

    
     dropwise, maintaining temperature < 0°C. The reaction is exothermic.
    
  • Quench: After 1 hour, separate the organic layer. Wash with saturated

    
     (to remove acid traces which catalyze decomposition).
    
  • Drying: Dry over anhydrous

    
    .
    
  • Purification: Caution: Distillation is hazardous. Use crude solution if possible. If distillation is required, use reduced pressure (< 10 mmHg) and a blast shield.

Synthesis of Ethyl Diazopyruvate (EDP)

Acylation of diazomethane (Arndt-Eistert conditions). Note: This route requires handling Diazomethane, which is toxic and explosive. Use specialized glassware (fire-polished, no ground joints).

Reagents:

  • Ethyl oxalyl chloride (

    
    )
    
  • Diazomethane (

    
    , excess, ~2.5 equiv in ether)
    
  • Triethylamine (

    
    , 1.0 equiv)
    

Protocol:

  • Preparation: Generate a solution of diazomethane in diethyl ether at -10°C (using Diazald kit).

  • Addition: Add ethyl oxalyl chloride dropwise to the diazomethane solution. Crucial: The order of addition (acid chloride to diazomethane) ensures excess diazomethane acts as a base to trap HCl.

  • Reaction: Stir at 0°C for 2 hours. Evolution of

    
     is not observed here; 
    
    
    
    evolution happens during the next step (decomposition).
  • Workup: Evaporate solvent under a stream of nitrogen (do not rotary evaporate diazomethane solutions if possible).

  • Product: The residue is Ethyl Diazopyruvate (yellow oil).

Alternative (Safer) Route: Diazo transfer to ethyl 2-formylpropionate followed by deformylation is possible but less common for this specific substrate compared to the acid chloride route.

Safety & Handling (Critical)

Hazard CategoryEDAEDP
Explosion Risk High. Can detonate on heating or contact with rough surfaces/metals.High. Similar sensitivity.
Toxicity Toxic, potential carcinogen.Toxic.[5]
Storage Store < 4°C. Stabilize with DCM.Store < -20°C. Unstable over time.
Incompatibility Lewis acids, strong acids, transition metals (unless controlled).Nucleophiles, heat, light.

Self-Validating Safety Protocol:

  • The "Drop Test": Before scaling up, take a micro-drop of the diazo solution and touch it to a hot glass rod inside a fume hood. If it detonates loudly, the concentration is too high.

  • Glassware: Use only fire-polished glassware. Scratched glass or ground glass joints can initiate detonation of concentrated diazo compounds.

References

  • Reactivity of Ethyl Diazopyruvate: Alonso, M. E., et al. "Catalytic decomposition of ethyl diazopyruvate in the presence of electron-deficient and hydrocarbon alkenes."[6] Journal of Organic Chemistry, 1980.[5][6]

  • Wolff Rearrangement Mechanism: Kirmse, W. "100 Years of the Wolff Rearrangement." European Journal of Organic Chemistry, 2002.

  • EDA Synthesis & Safety: Clark, J. D., et al. "Understanding the large-scale chemistry of ethyl diazoacetate via reaction calorimetry." Thermochimica Acta, 2002.

  • Thiazole Synthesis from EDP: Connell, R., et al. "Reaction of ethyl diazopyruvate with thioamides." Journal of the Chemical Society, Perkin Transactions 1.

  • General Diazo Handling: "Safety Data Sheet: Ethyl Diazoacetate." Sigma-Aldrich.[1]

Sources

The Synthetic Versatility of 3-Diazo-2-oxopropanoate Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is paramount. Among the myriad of synthetic tools available, α-diazocarbonyl compounds have emerged as exceptionally versatile building blocks. This guide delves into the core of this chemical class, focusing specifically on 3-diazo-2-oxopropanoate derivatives. These reagents, characterized by a diazo group flanked by a ketone and an ester, offer a unique reactivity profile that has been harnessed for the synthesis of a diverse array of carbo- and heterocyclic structures, many of which are relevant to the fields of medicinal chemistry and natural product synthesis. This document provides an in-depth exploration of their synthesis, reactivity, and application, grounded in mechanistic principles and practical considerations.

The Nature and Synthesis of 3-Diazo-2-oxopropanoate Derivatives

The stability and reactivity of 3-diazo-2-oxopropanoate derivatives are a direct consequence of their electronic structure. The presence of two electron-withdrawing groups (a ketone and an ester) serves to stabilize the diazo compound by delocalizing the electron density from the α-carbon.[1] This stabilization makes them generally safer to handle than their less-substituted counterparts, such as diazomethane, although appropriate safety precautions are always necessary.[1][2]

The most common and practical method for the synthesis of these derivatives is the diazo transfer reaction. This involves the reaction of a β-ketoester with a diazo transfer agent, typically a sulfonyl azide like tosyl azide, in the presence of a base.[2]

Experimental Protocol: Synthesis of a 3-Diazo-2-oxopropanoate Derivative

Objective: To synthesize a representative 3-diazo-2-oxopropanoate derivative via a diazo transfer reaction.

Materials:

  • β-ketoester (e.g., ethyl 2-methyl-3-oxobutanoate)

  • Tosyl azide (or a safer alternative like a polymer-bound azide)[2]

  • Triethylamine or another suitable base

  • Acetonitrile (dry)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve the β-ketoester in dry acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add the base (e.g., triethylamine) dropwise to the cooled solution while stirring.

  • Slowly add a solution of the diazo transfer reagent in acetonitrile to the reaction mixture. Caution: Sulfonyl azides are potentially explosive and should be handled with extreme care.[2]

  • Allow the reaction to stir at a low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-diazo-2-oxopropanoate derivative.

The Heart of Reactivity: Metal-Carbene Intermediates

The synthetic utility of 3-diazo-2-oxopropanoate derivatives is predominantly realized through their decomposition in the presence of transition metal catalysts to form highly reactive metal-carbene intermediates, also known as carbenoids.[3] This transformation involves the extrusion of dinitrogen gas, a thermodynamically favorable process that drives the reaction forward.[3] A variety of transition metals, including rhodium, copper, palladium, and iron, can catalyze this transformation, with rhodium and copper complexes being the most extensively studied and utilized.[4][5][6][7]

The choice of metal catalyst and its ligand sphere is crucial as it profoundly influences the reactivity and selectivity of the subsequent transformations.[8]

Metal_Carbene_Formation Diazo 3-Diazo-2-oxopropanoate R-CO-C(N2)-COOR' Carbenoid Metal-Carbene Intermediate [M]=C(COR)(COOR') Diazo->Carbenoid + [M] - N₂ Metal Transition Metal Catalyst (e.g., Rh₂(OAc)₄, Cu(acac)₂) N2 N₂ (gas) XH_Insertion_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_product Outcome Diazo 3-Diazo-2-oxopropanoate Derivative Carbene_Formation In situ Carbene Generation Diazo->Carbene_Formation Substrate Substrate with X-H bond (X = C, N, O, S) XH_Insertion X-H Insertion Substrate->XH_Insertion Catalyst Rh(II) or Cu(I) Catalyst Catalyst->Carbene_Formation Carbene_Formation->XH_Insertion Product Insertion Product (New C-X Bond Formed) XH_Insertion->Product

Caption: Workflow for a typical X-H insertion reaction.

Cycloaddition Reactions

3-Diazo-2-oxopropanoate derivatives are excellent precursors for various cycloaddition reactions, enabling the construction of cyclic structures with high levels of stereocontrol.

  • Cyclopropanation: The reaction of the metal-carbene with an alkene is a powerful method for the synthesis of cyclopropanes. [9]The stereochemistry of the resulting cyclopropane can often be controlled by the choice of a chiral catalyst.

  • [3+2] Cycloaddition: The diazo compound itself can act as a 1,3-dipole in [3+2] cycloaddition reactions with suitable dipolarophiles, such as alkynes and electron-deficient alkenes, to form five-membered heterocyclic rings like pyrazoles. [10][11][12][13]This reactivity is particularly useful for the synthesis of heterocyclic scaffolds of medicinal interest. [14][15]

Ylide Formation and Subsequent Rearrangements

The electrophilic carbene can react with heteroatoms containing lone pairs of electrons, such as sulfur, oxygen, and nitrogen, to form ylides. These ylides are themselves reactive intermediates that can undergo a variety of synthetically useful rearrangements, such as-[4][16]sigmatropic rearrangements, to generate complex molecular architectures.

Applications in Drug Development and Natural Product Synthesis

The diverse reactivity of 3-diazo-2-oxopropanoate derivatives has made them valuable tools in the synthesis of complex molecules with biological activity. Their ability to facilitate the construction of intricate carbocyclic and heterocyclic frameworks is particularly noteworthy. For instance, rhodium-catalyzed reactions of diazo compounds have been employed in the synthesis of the core structure of antidepressant agents. [17]Furthermore, the construction of substituted azoles, a common motif in pharmaceuticals, can be efficiently achieved using these reagents. [14]

Application Area Key Transformation Resulting Structural Motif Reference
Antidepressant Synthesis Rh-catalyzed Arylation Diarylacetate Core [17]
Heterocycle Synthesis [3+2] Cycloaddition Polysubstituted Pyrazoles [12]
Natural Product Scaffolds Intramolecular C-H Insertion Fused Carbocycles [6]

| Bioactive Heterocycles | N-H Insertion/Cyclization | Substituted Indoles | [18]|

Conclusion and Future Outlook

3-Diazo-2-oxopropanoate derivatives represent a class of reagents with a rich and diverse reactivity profile. Their ability to serve as precursors to highly reactive metal-carbene intermediates under mild conditions has cemented their importance in modern organic synthesis. The ongoing development of new catalysts and a deeper understanding of the underlying reaction mechanisms continue to expand the synthetic utility of these versatile building blocks. For researchers and scientists in drug development, a thorough understanding of the principles and applications outlined in this guide is essential for leveraging the full potential of these powerful synthetic tools in the creation of novel and complex molecular entities.

References

  • Ghorai, J., & Anbarasan, P. (2015). Rhodium Catalyzed Arylation of Diazo Compounds with Aryl Boronic Acids. The Journal of Organic Chemistry, 80(7), 3455–3461. [Link]

  • ResearchGate. (n.d.). Diazo-based X-H insertion/cyclization cascade. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. Retrieved February 17, 2026, from [Link]

  • (2003). Selectivity in Rhodium(II) Catalyzed Reactions of Diazo Compounds: Effects. SYNLETT, 2003(8), 1137-1156. [Link]

  • Wang, J., He, W., & Zhang, J. (2018). Rhodium-Catalyzed B–H Bond Insertion Reactions of Unstabilized Diazo Compounds Generated in Situ from Tosylhydrazones. Journal of the American Chemical Society, 140(35), 11039–11042. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Recent Developments in Copper-Catalyzed Reactions of Diazo Compounds. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Recent developments in copper-catalyzed reactions of diazo compounds. Retrieved February 17, 2026, from [Link]

  • American Chemical Society. (n.d.). Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles. Retrieved February 17, 2026, from [Link]

  • MDPI. (n.d.). Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-catalyzed Synthesis of 2,4-Disubstituted Allenoates from α-Diazoesters. Retrieved February 17, 2026, from [Link]

  • American Chemical Society. (n.d.). Copper-Catalyzed Diazo Controlled Annulation of Naphthylamines to Benzo[g]indoles. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic X–H insertion reactions based on carbenoids. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Iron-catalyzed X-H-Insertion of various diazo compounds. Retrieved February 17, 2026, from [Link]

  • PubMed. (n.d.). Catalytic X-H insertion reactions based on carbenoids. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic X–H insertion reactions based on carbenoids. Retrieved February 17, 2026, from [Link]

  • Shanghai Institute of Organic Chemistry. (n.d.). α,β-Unsaturated Diazoketones: Synthesis and Applications in Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Application of alfa-diazo-beta-dicarbonyl compounds in organic synthesis. Retrieved February 17, 2026, from [Link]

  • Arkivoc. (n.d.). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Retrieved February 17, 2026, from [Link]

  • University College Cork. (n.d.). A Fresh Approach towards the Synthesis of α- Diazocarbonyl Compounds. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Chemistry of Diazopolycarbonyl Compounds: VII. Reactions of 3-Diazo-2-oxopropionic Acid Derivatives with Aroylhydrazines. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Divergent [3+3]- and [3+2]-Cycloaddition by Discrimination Between Diazo Compounds. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Redox Approaches to Carbene Generation in Catalytic Cyclopropanation Reactions. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Methods of generating carbene from diazo compounds. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). [3 + 2]-Cycloaddition reaction of diazo compounds A Model reaction of oximidovinyldiazo acetate 5a with nitrone 6. B DFT calculations on the cycloadditon [3 + 2] of model cyclopropene with nitrone 6. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Cycloaddition reactions of enoldiazo compounds. Retrieved February 17, 2026, from [Link]

  • MDPI. (n.d.). Unveiling the Unexpected Reactivity of Electrophilic Diazoalkanes in [3+2] Cycloaddition Reactions within Molecular Electron Density Theory. Retrieved February 17, 2026, from [Link]

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  • ResearchGate. (n.d.). [3+2] Cycloadditions of N-Protected '(S)-Diazoproline' with Selected Acetylenes. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). Novel diazo derivatives and process for their preparation.
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  • MDPI. (n.d.). Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. Retrieved February 17, 2026, from [Link]

  • MDPI. (n.d.). DFT Study of Regio- and Stereoselective 13DC Reaction between Diazopropane and Substituted Chalcone Derivatives: Molecular Docking of Novel Pyrazole Derivatives as Anti-Alzheimer's Agents. Retrieved February 17, 2026, from [Link]

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Sources

Mechanistic Architectures of Carbene Generation from Ethyl Diazopyruvate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of carbene generation from ethyl diazopyruvate Content Type: In-depth technical guide.

A Technical Guide for Synthetic Applications

Executive Summary

Ethyl diazopyruvate (EDP), chemically defined as ethyl 3-diazo-2-oxopropanoate , represents a high-value C3 building block in organic synthesis.[1] Unlike simple diazoacetates, EDP possesses a vicinal dicarbonyl motif ($ \alpha $-keto ester) adjacent to the diazo functionality.[1] This unique architecture imparts "acceptor-acceptor" character to the resulting carbene, enabling diverse reactivity profiles ranging from standard cyclopropanation to complex heterocycle formation (e.g., oxazoles, thiazoles, furans) and Wolff rearrangements.[1]

This guide details the mechanistic pathways of EDP activation, providing researchers with the rationale to select specific catalysts (Rh vs. Cu vs. Thermal) for targeted outcomes. It includes a validated, safety-optimized protocol for EDP synthesis and utilization.

Molecular Architecture & Precursor Synthesis[1]

Structural Analysis

EDP ($ \text{N}_2\text{CH-C(=O)-CO}_2\text{Et} $) is a terminal $ \alpha


 \beta $-keto ester.[1]
  • Electronic Bias: The diazo carbon is flanked by a highly electron-withdrawing $ \alpha $-keto ester group.[1] Upon dediazotization, the resulting species is an electrophilic carbene .[1]

  • Resonance Stabilization: The diazo group enjoys resonance stabilization from the adjacent carbonyl, making EDP more stable than non-carbonyl diazoalkanes (e.g., diazomethane), yet sufficiently reactive for catalytic decomposition.[1]

Synthesis Protocol (Safety-Optimized)

Standard diazomethane protocols pose severe explosion risks.[1] The following protocol utilizes trimethylsilyldiazomethane (


), a safer, non-explosive alternative.[1]

Reagents:

  • Ethyl oxalyl chloride ($ \text{EtO}_2\text{C-COCl} $)[1]

  • Trimethylsilyldiazomethane ($ \text{TMSCHN}_2 $, 2.0 M in hexanes)[1][2]

  • Tetrahydrofuran (THF), anhydrous[1]

  • Triethylamine ($ \text{Et}_3\text{N} $)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Cool to 0 °C .[1][2]

  • Solvent/Base: Add anhydrous THF and $ \text{Et}_3\text{N} $ (1.1 equiv).[1]

  • Acylation: Add ethyl oxalyl chloride (1.0 equiv) dropwise.

  • Diazo Transfer: Slowly add $ \text{TMSCHN}_2 $ (1.2 equiv) via syringe pump over 30 minutes. Caution: Evolution of TMS-Cl and gas.[1]

  • Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 3 hours.

  • Workup: Quench with saturated $ \text{NaHCO}_3 $. Extract with diethyl ether.[1] Wash with brine.[1][2]

  • Purification: Silica gel flash chromatography (Hexanes/EtOAc gradient). EDP elutes as a yellow oil.[1]

Validation Check: $ ^1\text{H}


 \text{CDCl}_3 $) should show a singlet around $ \delta $ 5.8–6.0 ppm (characteristic of terminal $ \text{CHN}_2 $).

Mechanistic Pathways of Carbene Generation

The reactivity of EDP is dictated by the method of nitrogen extrusion (dediazotization). The three primary pathways are Transition Metal Catalysis , Thermal Decomposition , and Lewis Acid Mediation .[1]

Rhodium(II)-Catalyzed Carbenoid Formation

This is the most common pathway for controlled reactivity (cyclopropanation, insertion).[1] Rhodium(II) carboxylates (e.g., $ \text{Rh}_2(\text{OAc})_4 $) act as Lewis acids, coordinating to the diazo carbon.[1]

Mechanism:

  • Coordination: The diazo terminal carbon binds to the axial site of the dirhodium lantern complex.

  • Dediazotization: Back-donation from Rh to the C-N antibonding orbital facilitates $ \text{N}_2 $ loss.[1] This is the rate-determining step .

  • Metal-Carbene Complex: A transient Rh=C species is formed.[1] This is a "carbenoid"—it reacts like a singlet carbene but remains metal-bound, suppressing non-specific insertions.[1]

  • Substrate Transfer: The electrophilic carbene is transferred to a nucleophile (alkene, lone pair), regenerating the catalyst.[1]

The Wolff Rearrangement (Thermal/Photochemical)

Under thermal ($ >100^\circ\text{C} $) or photochemical conditions, or with specific catalysts, EDP undergoes the Wolff rearrangement.[1]

  • Pathway: Loss of $ \text{N}_2

    
     \text{EtO}_2\text{C-} $) or the carbonyl oxygen migrates.[1]
    
  • Product: An ethoxycarbonyl ketene ($ \text{EtO}_2\text{C-CH=C=O} $).[1]

  • Fate: The ketene is rapidly trapped by nucleophiles (e.g., ROH) to form diesters, or undergoes [2+2] cycloadditions.[1]

Visualization of Pathways

The following diagram illustrates the divergence between Metal-Carbenoid and Wolff pathways.

EDP_Mechanism EDP Ethyl Diazopyruvate (EDP) Coord Rh-Diazo Complex EDP->Coord + Rh2(OAc)4 FreeCarbene Free Singlet Carbene EDP->FreeCarbene hv or Heat RhCarbene Rh(II)-Carbenoid (Electrophilic) Coord->RhCarbene - N2 (RDS) Cyclo Cyclopropane (via Alkene) RhCarbene->Cyclo + Alkene Insert X-H Insertion Product RhCarbene->Insert + R-XH Hetero Heterocycle (Oxazole/Thiazole) RhCarbene->Hetero + Nitrile/Thioamide Ketene Ethoxycarbonyl Ketene (Wolff Product) FreeCarbene->Ketene Rearrangement Diester Malonate Diester (via ROH trap) Ketene->Diester + ROH

Caption: Divergent mechanistic pathways of Ethyl Diazopyruvate decomposition. Rh(II) catalysis favors carbenoid reactivity, while thermal/photolytic conditions favor Wolff rearrangement.[1]

Experimental Guide: Carbene Transfer Reactions

Catalyst Selection Matrix

The choice of catalyst dictates the chemoselectivity.

Catalyst SystemActive SpeciesPrimary ApplicationMechanism Note
$ \text{Rh}_2(\text{OAc})_4 $ Rh-CarbenoidCyclopropanation, O-H/N-H InsertionStabilizes carbene, suppresses Wolff rearrangement.[1]
$ \text{Cu(OTf)}_2 $ / Ligand Cu-CarbenoidAsymmetric CyclopropanationLewis acidic; requires chiral ligands (e.g., Box, PyBox) for stereocontrol.[1]
$ \text{BF}_3 \cdot \text{OEt}_2 $ Lewis Acid ActivationHeterocycle Synthesis (Thiazoles)Activates carbonyl for nucleophilic attack before $ \text{N}_2 $ loss.[1]
Photolysis ($ h\nu $) Free CarbeneRing Contraction, Wolff RearrangementGenerates "hot" carbene; high energy, low selectivity.[1]
Standard Protocol: Rh(II)-Catalyzed Cyclopropanation

Objective: Synthesis of ethyl 2-formyl-1-substituted-cyclopropanecarboxylate derivatives (via EDP).

  • Substrate: Dissolve alkene (5.0 equiv, excess prevents dimerization) and $ \text{Rh}_2(\text{OAc})_4

    
     0.1\text{M} $).
    
  • Addition: Dissolve EDP (1.0 equiv) in DCM. Load into a syringe pump.

  • Execution: Add EDP solution slowly (approx. 1 mL/hour) to the stirring catalyst/alkene mixture at RT.

    • Why? Slow addition keeps the steady-state concentration of diazo low, preventing carbene dimerization ($ \text{R=R} $) and ensuring the carbene reacts with the alkene.

  • Monitoring: Monitor $ \text{N}_2 $ evolution (bubbling) and TLC (disappearance of yellow diazo spot).

  • Workup: Evaporate solvent. Purify via column chromatography.[1][2]

Downstream Reactivity & Applications[4]

Heterocycle Synthesis

EDP is a "chameleon" reagent for heterocycles.[1]

  • Thiazoles: Reaction with thioamides catalyzed by $ \text{BF}_3 \cdot \text{OEt}_2 $ or Rh(II).[1] The carbene inserts into the S-H/N-H tautomer or undergoes [3+2] cycloaddition.

  • Oxazoles: Reaction with nitriles.[1][3][4] The Rh-carbene reacts with the nitrile lone pair to form a nitrile ylide, which cyclizes to the oxazole.

  • Furans: Reaction with alkynes.[1] The initial cyclopropene intermediate rearranges (often via ring expansion) to form furan-2-carboxylates.[1]

C-H Functionalization

Rh-carbenoids derived from EDP are sufficiently electrophilic to insert into activated C-H bonds (e.g., allylic or benzylic positions), providing a direct route to $ \gamma $-keto esters.[1]

Safety & Handling (Critical)

  • Shock Sensitivity: While EDP is more stable than diazomethane, all diazo compounds are potentially explosive.[1] Do not heat neat EDP.[1]

  • Toxicity: Diazo compounds are alkylating agents.[1] Use double gloves and work in a fume hood.[1]

  • Glassware: Avoid ground glass joints if possible, or grease well to prevent friction initiation.[1] Use plastic spatulas.

References

  • Synthesis of Ethyl Diazopyruv

    • Dollet, R., et al. "Biocatalytic synthesis of chiral cyclopropanes from ethyl diazopyruvate."[1][2] Organic & Biomolecular Chemistry, 2011.[1]

  • Rh(II)

    • Doyle, M. P., et al. "Catalytic methods for metal carbene transformations."[1][5][6] Chemical Reviews, 1998.[1]

    • [1]

  • Thiazole Synthesis

    • Kim, G., et al. "Synthesis of 1,3-Thiazoles from Diazocarbonyl Compounds."[1] Journal of Organic Chemistry, 1995.[1]

    • [1]

  • Wolff Rearrangement vs Carbenoid P

    • Alonso, M. E., et al. "Catalytic decomposition of ethyl diazopyruvate: Cyclopropanation vs. C-H insertion."[1][7] Journal of Organic Chemistry, 1980.[1][7]

    • [1]

  • General Diazo Reactivity Reviews

    • Ford, A., et al. "Modern Organic Synthesis with Alpha-Diazocarbonyl Compounds."[1] Chemical Reviews, 2015.[1]

    • [1]

Sources

Technical Whitepaper: Solubility Profile & Handling of Ethyl 3-Diazo-2-Oxopropanoate

[1][2]

Executive Summary

Ethyl 3-diazo-2-oxopropanoate (Ethyl Diazopyruvate) is a critical


12

This guide moves beyond theoretical solubility parameters to provide operational solubility data —defined by field-validated concentrations used in successful synthesis and biocatalysis. It establishes protocols for safe dissolution, storage, and solvent exchange to mitigate the risk of dediazotization (nitrogen extrusion) or hydrolysis.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

ParameterData
IUPAC Name Ethyl 3-diazo-2-oxopropanoate
Common Name Ethyl diazopyruvate
CAS Number 14214-10-9
Molecular Formula

Molecular Weight 154.12 g/mol
Physical State Yellow to orange oil (typically handled as solution)
Functionality Carbene precursor (Donor-Acceptor type)

Operational Solubility Data

Note: Quantitative thermodynamic solubility (saturation limits) is rarely determined for this compound due to its thermal instability. The data below represents "Operational Solubility"—concentrations validated in peer-reviewed synthetic protocols.

Table 1: Solvent Compatibility & Operational Limits[2]
Solvent ClassSpecific SolventOperational Conc.Application ContextStability Rating
Chlorinated Dichloromethane (DCM)> 0.5 MExtraction, rapid reactions, standard stock solution.[1][2]High (Short-term)
Ethers Dimethoxyethane (DME)~ 0.3 MThiazole synthesis; reflux conditions (with caution).[1][2]High
Tetrahydrofuran (THF)0.1 – 0.5 MGeneral synthesis; must be anhydrous to prevent hydrolysis.Moderate
Alcohols Ethanol (EtOH)0.2 MBiocatalysis (Mb-catalyzed cyclopropanation).[1][2]Low (Use immediately)
Aromatics Toluene / Benzene0.1 – 1.0 MHigh-temp Rh(II) catalyzed reactions; azeotropic drying.[1][2]High (Preferred for storage)
Aqueous Buffer (pH 7)< 10 mMBiocatalytic media; requires co-solvent (e.g., 10% EtOH).Very Low (Hydrolysis risk)

Critical Insight: While soluble in alcohols, protic solvents should be avoided for long-term storage.[2] The diazo carbon is nucleophilic; in the presence of trace acid catalysts, it can undergo O-H insertion or solvolysis, degrading the titer of the reagent.

Stability & Degradation Mechanisms

Understanding the degradation pathways is essential for selecting the correct solvent system.

  • Thermal Dediazotization:

    • Mechanism: Release of

      
       gas to form a carbene/carbenoid.[2]
      
    • Trigger: Heat (> 60°C) or Transition Metals (Rh, Cu, Fe).

    • Prevention: Store solutions at -20°C. Use Toluene for high-temperature reactions to control the rate of

      
       release.[1][2]
      
  • Acid-Catalyzed Hydrolysis:

    • Mechanism: Protonation of the diazo carbon followed by nucleophilic attack (water/alcohol).

    • Trigger: Trace acid in non-anhydrous solvents (e.g.,

      
       degrading to HCl).
      
    • Prevention: Use Basic Alumina filtered solvents or add solid

      
       to stock solutions in chlorinated solvents.[2]
      
Visualization: Solvent Selection Decision Tree

The following logic flow dictates the solvent choice based on the intended downstream application.

SolventSelectionStartStart: Ethyl Diazopyruvate HandlingApplicationIntended Application?Start->ApplicationStorageLong-term StorageApplication->StorageReaction_MetalMetal Catalysis (Rh/Cu)Application->Reaction_MetalReaction_BioBiocatalysis (Enzymatic)Application->Reaction_BioSolvent_TolSolvent: Anhydrous Toluene(Store @ -20°C)Storage->Solvent_TolBest StabilityReaction_Metal->Solvent_TolHigh TempSolvent_DCMSolvent: Anhydrous DCM(Use within 24h)Reaction_Metal->Solvent_DCMLow TempSolvent_EtOHSolvent: Ethanol Stock (0.2M)(Add to Buffer immediately)Reaction_Bio->Solvent_EtOHWater Miscibility req.

Figure 1: Decision matrix for solvent selection ensuring reagent stability and reaction compatibility.[1][2]

Experimental Protocols

Protocol A: Preparation of 0.2 M Stock Solution (Biocatalysis Grade)

Context: Validated for myoglobin-catalyzed cyclopropanation [1].[1][2]

  • Materials:

    • Ethyl 3-diazo-2-oxopropanoate (neat oil or crude).[1][2]

    • Absolute Ethanol (200 proof, anhydrous).

    • Amber glass vial (silanized preferred).

  • Procedure:

    • Tare the amber vial.

    • Weigh 30.8 mg of Ethyl 3-diazo-2-oxopropanoate.[1][2]

    • Add 1.0 mL of Absolute Ethanol.

    • Vortex gently for 10 seconds until fully dissolved (yellow solution).

    • Immediate Action: Store on ice. Use within 4 hours.

    • Note: If adding to aqueous buffer, add dropwise while stirring to prevent local precipitation.

Protocol B: Solvent Exchange for High-Temp Reactions (DCM to Toluene)

Context: When the reagent is synthesized in DCM but required for a reflux reaction in Toluene (e.g., Thiazole synthesis [2]).[1][2]

  • Setup: Rotary evaporator with a water bath set to < 30°C .

  • Evaporation:

    • Concentrate the DCM synthesis fraction carefully. Do not distill to dryness if possible; diazo compounds can be shock-sensitive in neat solid/oil form.[1][2]

  • Exchange:

    • When volume is reduced to ~10% (viscous oil), add Anhydrous Toluene (10x volume).

    • Repeat concentration if strictly DCM-free conditions are required.[1][2]

  • Validation:

    • Check solution clarity. Turbidity indicates moisture or polymerization. Filter through a 0.2 µm PTFE syringe filter if necessary.

Safety & Handling Directives

  • Blast Shielding: Always work behind a sliding sash or blast shield when handling > 1 mmol of neat diazo compound.[2]

  • Glassware: Avoid ground glass joints for neat material; friction can trigger detonation.[2] Use Teflon-sleeved joints or standard glassware with careful grease application.[1][2]

  • Decontamination: Quench spills or excess reagent with Acetic Acid or ** dilute HCl** (controlled decomposition) in a fume hood.[2]

References

  • Dollet, R., et al. (2018). Biocatalytic synthesis of chiral cyclopropanes from ethyl diazopyruvate: A platform access to high-value chiral derivatives.[2] Royal Society of Chemistry (RSC). Available at: [Link]

  • Bakulev, V. A., et al. (2010). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. PMC / NIH. Available at: [Link]

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion.[1][2] Chemical Reviews, American Chemical Society. Available at: [Link][2]

  • Stanovnik, B., et al. (2002). Product Class 17: Thiazoles.[2] Science of Synthesis, Thieme. Available at: [Link][2]

History and discovery of diazopyruvate synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The Synthesis of Diazopyruvates: History, Core Methodologies, and Practical Insights

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Diazopyruvates are highly versatile C3 building blocks in organic synthesis, primarily serving as precursors to α-ketocarbenes for a wide array of chemical transformations. Their unique structure, combining the reactivity of a diazo group with keto and ester functionalities, makes them invaluable for constructing complex molecular architectures, including heterocycles and cyclopropanes. This technical guide provides a comprehensive overview of the principal methodologies for synthesizing diazopyruvates. We delve into the historical context of their discovery and explore the two predominant synthetic routes: the acylation of diazomethane with pyruvoyl chloride and the Regitz diazo transfer to pyruvate esters. This paper offers detailed experimental protocols, mechanistic insights, and a comparative analysis of the methods, equipping researchers with the foundational knowledge required for the safe and efficient synthesis of these critical reagents.

Introduction: The Significance of the Diazopyruvate Motif

In the landscape of synthetic organic chemistry, diazocarbonyl compounds are renowned for their remarkable versatility.[1] Among them, diazopyruvate esters (general structure R-OOC-CO-CHN₂) stand out as exceptionally useful intermediates. The confluence of three functional groups—an ester, a ketone, and a diazo group—within a compact three-carbon framework provides a rich platform for synthetic innovation.

The primary utility of diazopyruvates stems from their ability to generate highly reactive α-ketocarbene intermediates upon catalysis (typically with transition metals like Rh(II) or Cu(II)) or upon thermolysis/photolysis.[2] These carbenes can undergo a diverse range of transformations, including:

  • Cycloadditions: Particularly [3+2] cycloadditions with nitriles or alkynes to form substituted oxazoles and pyrazoles, respectively.[3]

  • X-H Insertion Reactions: Insertion into C-H, O-H, and N-H bonds, enabling complex functionalization.[2]

  • Ylide Formation: Reaction with heteroatom-containing species (sulfides, amines) to form ylides, which can undergo subsequent rearrangements.

  • Wolff Rearrangement: A characteristic reaction of α-diazoketones to form ketenes, which can be trapped by various nucleophiles.[4]

This reactivity profile makes diazopyruvates indispensable reagents in medicinal chemistry and natural product synthesis for building molecular complexity efficiently.

Historical Milestones: The Emergence of Diazo Chemistry

The journey to modern diazopyruvate synthesis is built upon more than a century of foundational discoveries in diazo chemistry.

  • 1883: Theodor Curtius reports the first synthesis of a diazocarbonyl compound, ethyl diazoacetate, laying the groundwork for the entire field.[1][2][5]

  • 1902: Ludwig Wolff discovers that α-diazoketones rearrange to form ketenes, a transformation now known as the Wolff rearrangement. This finding hinted at the vast synthetic potential of this class of compounds.[4][5]

  • 1927-1930s: The development of the Arndt-Eistert synthesis, which involves the acylation of diazomethane with an acid chloride, provides the first general and reliable method for accessing α-diazoketones, making them readily available for study and application.[1][4]

  • 1960s: Manfred Regitz develops the "diazo transfer" reaction, where the diazo group is transferred from a sulfonyl azide to a CH-acidic compound (a compound with a proton activated by adjacent electron-withdrawing groups).[6][7] This method avoids the direct use of the highly hazardous diazomethane for many substrates and becomes a cornerstone of diazo compound synthesis.

These pivotal developments established the two main pillars of diazocarbonyl synthesis that are directly applicable to the preparation of diazopyruvates.

Core Synthetic Methodologies

The synthesis of diazopyruvates is dominated by two strategic approaches, each with distinct advantages and considerations regarding precursors, safety, and scalability.

Method A: Acylation of Diazomethane

This classical approach is an application of the Arndt-Eistert reaction, where pyruvoyl chloride is used as the acylating agent for diazomethane.[1]

The reaction proceeds via a nucleophilic attack of diazomethane on the carbonyl carbon of pyruvoyl chloride. A second equivalent of diazomethane then acts as a base to deprotonate the intermediate diazonium salt, neutralizing the hydrogen chloride byproduct and yielding the final α-diazoketone. The use of excess diazomethane is critical to prevent the HCl generated from reacting with the product to form a chloromethyl ketone.[1][8]

Caption: Workflow for Diazopyruvate synthesis via Acylation.

  • Pyruvoyl Chloride: This α-keto acid chloride is not as common as simpler acyl chlorides and often must be prepared immediately before use due to its instability. A reliable method involves the reaction of pyruvic acid with α,α-dichloromethyl methyl ether.[9] Other reagents like oxalyl chloride or phosgene can also be used but may result in lower yields.[9]

  • Diazomethane (CH₂N₂): Diazomethane is a toxic and potentially explosive gas. It is almost always prepared in an ethereal solution and used immediately without isolation. A common laboratory preparation involves the base-catalyzed decomposition of a precursor like p-tolylsulfonylmethylnitrosamide (Diazald®).[10] Extreme caution and specialized glassware (e.g., clear, scratch-free glass with ground joints) are mandatory when working with diazomethane.

This protocol is a representative synthesis adapted from established procedures for the acylation of diazomethane.[11]

  • Preparation of Diazomethane Solution: In a dedicated fume hood behind a blast shield, prepare an ethereal solution of diazomethane (approx. 3-4 equivalents) from a suitable precursor (e.g., Diazald®) according to a standard, trusted procedure.[10] The solution should be kept cold (0 °C) in an ice bath.

  • Reaction Setup: Equip a three-necked, flame-dried flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Charge the flask with the cold diazomethane solution.

  • Acylation: Dissolve freshly prepared ethyl pyruvoyl chloride (1.0 equivalent) in anhydrous diethyl ether. Add this solution to the dropping funnel.

  • Slow Addition: Add the ethyl pyruvoyl chloride solution dropwise to the vigorously stirred diazomethane solution at 0 °C over approximately 1 hour. A yellow color from the diazomethane should persist throughout the addition, indicating it is in excess.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, followed by 1 hour at room temperature.

  • Quenching Excess Diazomethane: Carefully destroy the excess diazomethane by slowly adding glacial acetic acid dropwise until the yellow color disappears and nitrogen evolution ceases. This step must be performed cautiously in the fume hood.

  • Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude ethyl diazopyruvate as a yellow oil.

  • Purification: The product can be purified by column chromatography on silica gel if necessary, but is often used crude in subsequent steps.

  • Causality: The low temperature (0 °C) is crucial for controlling the reactivity of diazomethane and minimizing side reactions. Anhydrous conditions are essential as any water would hydrolyze the pyruvoyl chloride precursor.

  • Expertise: The choice of diazomethane as the base (the second equivalent) is an elegant aspect of this reaction, making it self-sufficient. However, its hazardous nature is the single biggest drawback. For this reason, many researchers prefer the diazo transfer method.

Method B: The Regitz Diazo Transfer

The Regitz diazo transfer is often the preferred method for synthesizing α-diazo-β-dicarbonyl compounds due to its operational simplicity and avoidance of diazomethane.[6]

This method relies on the inherent acidity of the α-proton in ethyl pyruvate, which is positioned between two electron-withdrawing carbonyl groups. In the presence of a non-nucleophilic base (e.g., triethylamine, DBU), the pyruvate ester is deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking the terminal nitrogen atom of a sulfonyl azide (e.g., p-toluenesulfonyl azide, "tosyl azide"). Subsequent proton transfer and collapse of the intermediate expels the sulfonamide anion, yielding the diazo product.[3]

Start Ethyl Pyruvate + Sulfonyl Azide Enolate Enolate Formation Start->Enolate Base (e.g., Et₃N) Attack Nucleophilic Attack on Azide Enolate->Attack Intermediate Tetrazene-like Intermediate Attack->Intermediate Collapse Intermediate Collapse Intermediate->Collapse Product Ethyl Diazopyruvate + Sulfonamide Byproduct Collapse->Product

Caption: Mechanism of the Regitz Diazo Transfer Reaction.

  • Diazo-Transfer Agent: The choice of sulfonyl azide affects reaction efficiency and ease of purification.

    • Tosyl Azide (TsN₃): The classic and most common reagent. It is highly efficient but potentially explosive and requires careful handling. The p-toluenesulfonamide byproduct can sometimes be difficult to separate.[12][13]

    • Methanesulfonyl Azide (MsN₃): Often preferred as the methanesulfonamide byproduct is more water-soluble, simplifying workup via aqueous extraction.[14]

    • p-Acetamidobenzenesulfonyl Azide (p-ABSA): A solid, less shock-sensitive alternative to tosyl azide, making it safer to handle.

    • "SAFE" Reagents: Modern protocols have been developed that generate the azide reagent in situ or use polymer-bound versions to avoid handling bulk sulfonyl azides.[15]

This protocol is a representative synthesis adapted from established procedures for diazo transfer to β-dicarbonyl compounds.[13][16]

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve ethyl pyruvate (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Addition of Base: Add a non-nucleophilic base, typically triethylamine (1.1 - 1.5 equivalents). Stir the solution at room temperature for 10-15 minutes.

  • Addition of Diazo-Transfer Agent: To the stirred solution, add the sulfonyl azide (e.g., methanesulfonyl azide, 1.0-1.1 equivalents) dropwise at room temperature. Caution: Sulfonyl azides are potentially explosive and should be handled with care in a fume hood.

  • Reaction Monitoring: The reaction is typically stirred at room temperature for 12-24 hours. Progress can be monitored by TLC or IR spectroscopy (watching for the disappearance of the azide stretch at ~2130 cm⁻¹ and the appearance of the diazo stretch at ~2140 cm⁻¹).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate.

  • Purification: Wash the organic solution with 1M NaOH or saturated NaHCO₃ solution to remove the sulfonamide byproduct and any unreacted starting material. Follow with a water and brine wash. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.

  • Final Purification: If required, the ethyl diazopyruvate can be further purified by silica gel chromatography.

  • Causality: The success of this reaction is entirely dependent on the pKa of the α-proton of the pyruvate. Without the activation provided by the two adjacent carbonyls, a much stronger, non-selective base would be required, making the reaction impractical.

  • Trustworthiness: This method is highly reliable and reproducible for β-dicarbonyl substrates. The primary challenge is not the reaction itself, but the subsequent purification. The choice of sulfonyl azide and base can be optimized to facilitate the removal of byproducts. For example, using DBU as a base can accelerate the reaction, while using MsN₃ simplifies the aqueous wash.[14][16]

Comparative Analysis of Synthesis Methods

FeatureMethod A: Acylation of DiazomethaneMethod B: Regitz Diazo Transfer
Primary Precursors Pyruvoyl Chloride, DiazomethaneEthyl Pyruvate, Sulfonyl Azide
Key Hazard Extreme: Toxic and explosive diazomethane gas.High: Potentially explosive sulfonyl azide reagents.
Yield Generally good to excellent.Good to excellent, highly substrate-dependent.
Scalability Limited by the hazards of generating large quantities of diazomethane.More readily scalable, especially with safer azide alternatives or flow chemistry setups.
Purification Relatively simple; byproducts are gaseous (N₂, HCl neutralized).Can be challenging; requires removal of sulfonamide byproduct, often via aqueous wash or chromatography.[13][14]
Substrate Scope Limited to substrates compatible with diazomethane.Broad for active methylene compounds.
Primary Advantage Clean reaction with volatile byproducts.Avoids the use of diazomethane; operationally simpler.
Primary Disadvantage Significant safety risks. Purification challenges and azide hazards.

Safety and Handling

The synthesis of diazopyruvates involves highly energetic materials and requires strict adherence to safety protocols.

  • Diazomethane: A severe inhalation toxin and a potent carcinogen. It can explode unpredictably from sharp surfaces (e.g., ground glass joints, scratches in glassware), exposure to light, or upon concentration. Always use a blast shield, specialized smooth-jointed glassware, and work in a well-ventilated fume hood. Never distill diazomethane unless absolutely necessary.[10]

  • Sulfonyl Azides: These are known to be explosive, especially upon heating or physical shock. Avoid concentrating solutions of sulfonyl azides to dryness. Store them at low temperatures and behind protective shielding.[12]

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Understand the quenching procedures for all reactive reagents before starting the experiment.

Conclusion and Future Outlook

The synthesis of diazopyruvates is a mature field, with the acylation of diazomethane and the Regitz diazo transfer serving as the two robust and time-tested pillars. While the acylation method is mechanistically elegant, the extreme hazards associated with diazomethane have led to the widespread adoption of the diazo transfer reaction for most laboratory-scale applications. The choice between methods ultimately hinges on a careful assessment of available precursors, scale, purification capabilities, and, most importantly, the safety infrastructure available to the researcher.

Future advancements will likely focus on enhancing the safety and sustainability of these syntheses. The development of more stable and efficient solid-supported or in situ-generated diazo-transfer reagents continues to be an active area of research.[15] Furthermore, the application of continuous flow technology is particularly promising, as it allows for the on-demand generation and immediate use of hazardous intermediates like diazomethane and sulfonyl azides in small, controlled quantities, thereby minimizing risk and enabling safer scalability.[17]

References

  • Product Class 21: Diazo Compounds. (n.d.). Thieme Chemistry. Retrieved February 17, 2026, from [Link]

  • Momo, P. B., & Burtoloso, A. C. B. (2018). Traditional and New methods for the Preparation of Diazocarbonyl Compounds. Anais da Academia Brasileira de Ciências, 90(1 suppl 1), 847–879. [Link]

  • Diazo. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Wolff rearrangement. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Liang, H. M. (2015). α,β-Unsaturated Diazoketones: Synthesis and Applications in Organic Chemistry. Shanghai Institute of Organic Chemistry.
  • Kaur, N., & Szostak, M. (2026). Diazo compounds: synthesis, carbene generation and reactivity. Organic & Biomolecular Chemistry. [Link]

  • Momo, P. B., & Burtoloso, A. C. B. (2018). Traditional and New methods for the Preparation of Diazocarbonyl Compounds. SciSpace.
  • Danheiser, R. L., & Faialaga, N. H. (1996). Detrifluoroacetylative Diazo Group Transfer: (E)-1-Diazo-4-phenyl-3-buten-2-one. Organic Syntheses, 73, 134. [Link]

  • A QM Study of the Reaction Mechanism of Diazotransfer. (n.d.). WuXi Biology. Retrieved February 17, 2026, from [Link]

  • Regitz Diazo Transfer. (2018, January 11). Chem-Station Int. Ed. [Link]

  • Ali, A. M., et al. (2016).
  • Heard, D. M., et al. (2018). Taming Tosyl Azide: The Development of A Scalable Continuous Diazo Transfer Process. University College Cork.
  • Deadman, B. J., et al. (2016). Generation of Tosyl Azide in Continuous Flow Using an Azide Resin, and Telescoping with Diazo Transfer and Rhodium Acetate-Catalyzed O–H Insertion. Organic Process Research & Development, 20(4), 856–860. [Link]

  • Regitz and Gupta deformylating diazo transfer procedure for the preparation of diazoketones. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Reitz, J., Antoni, P. W., Holstein, J. J., & Hansmann, M. M. (2022). Synthesis of reported diazoalkenes 3 and 7 by diazo transfer with p‐tosyl azide.
  • Ye, B., et al. (2017). A 'sulfonyl-azide-free' (SAFE) aqueous-phase diazo transfer reaction for parallel and diversity-oriented synthesis. Chemical Communications, 53(83), 11471-11474. [Link]

  • Pyruvoyl chloride. (n.d.). Organic Syntheses. Retrieved February 17, 2026, from [Link]

  • Regitz Diazo Transfer Reaction for the Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles and Subsequent Regiospecific Construction of 1,4-Disubstituted 1,2,3-Triazoles via C-C Bond Cleavage. (2022). Semantic Scholar.
  • Pyruvic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved February 17, 2026, from [Link]

  • Diazomethane. (n.d.). Organic Syntheses. Retrieved February 17, 2026, from [Link]

  • 1(2H)-Azulenone, 3,4-dihydro. (n.d.). Organic Syntheses. Retrieved February 17, 2026, from [Link]

  • p-TOLYLSULFONYLDIAZOMETHANE. (n.d.). Organic Syntheses. Retrieved February 17, 2026, from [Link]

Sources

Methodological & Application

Application Note: Rhodium-Catalyzed Transformations of Ethyl 3-Diazo-2-oxopropanoate

[1][2][3][4]

Molecular Weight:1

Executive Summary

Ethyl 3-diazo-2-oxopropanoate (

1cyclopropanationX-H insertion[3+2] cycloadditions

Safety & Handling (Critical)

Warning: Diazo compounds are potentially explosive and toxic.[2]

  • Explosion Hazard: Ethyl 3-diazo-2-oxopropanoate should be handled in solution whenever possible.[1] Avoid concentrating to dryness, especially on large scales (>1 g).

  • Ventilation: All operations must be performed in a well-ventilated fume hood.[1]

  • PPE: Wear heavy-duty gloves, safety goggles, and a lab coat. A blast shield is recommended for reactions involving >5 mmol of diazo compound.

  • Waste: Quench unreacted diazo residues with acetic acid or dilute HCl before disposal.

Reagent Preparation

While commercially available, the reagent is often prepared in situ or freshly isolated to ensure purity.

Synthesis from Ethyl Chlorooxoacetate (Ethyl Oxalyl Chloride):

  • Reagents: Ethyl chlorooxoacetate (1.0 equiv), (Trimethylsilyl)diazomethane (

    
    , 2.0 M in hexanes, 1.3 equiv), THF/Acetonitrile (1:1).
    
  • Procedure:

    • Cool the solution of ethyl chlorooxoacetate in THF/MeCN to 0 °C under Argon.

    • Add

      
       dropwise over 30 minutes.
      
    • Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 3 hours.

    • Workup: Carefully concentrate under reduced pressure (bath < 30 °C). Purify via rapid silica gel chromatography (Hexane/EtOAc) if isolation is required.

    • Storage: Store at -20 °C in the dark.

Core Application 1: Intermolecular Cyclopropanation

One of the most robust applications is the synthesis of cyclopropyl glyoxylates via reaction with alkenes (e.g., styrenes, enol ethers). These products are valuable precursors for unnatural amino acids and peptidomimetics.

Experimental Protocol

Target: Ethyl 2-oxo-2-(2-phenylcyclopropyl)acetate Substrate: Styrene (5.0 equiv relative to diazo) Catalyst:

1

Step-by-Step Workflow:

  • Catalyst Setup: In a flame-dried round-bottom flask, dissolve Styrene (5.0 mmol, 520 mg) and

    
     (0.01 mmol, 4.4 mg) in anhydrous DCM (5 mL).
    
  • Diazo Addition: Dissolve Ethyl 3-diazo-2-oxopropanoate (1.0 mmol, 142 mg) in anhydrous DCM (5 mL). Load this solution into a syringe pump.

  • Reaction: Add the diazo solution to the stirring catalyst/alkene mixture slowly over 2 hours at RT.

    • Note: Slow addition maintains a low concentration of diazo, suppressing dimerization (formation of fumarate/maleate byproducts).

  • Completion: Stir for an additional 1 hour. Monitor by TLC (disappearance of yellow diazo spot).

  • Purification: Evaporate solvent. Purify residue via silica gel flash chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    

Data Summary: Cyclopropanation Scope

Alkene Substrate Product Yield (%) Diastereoselectivity (trans:cis) Notes
Styrene 75 - 85% > 90:10 Standard benchmark
4-Chlorostyrene 78% > 90:10 Electronic tolerance
Butyl Vinyl Ether 65% 60:40 Requires lower temp (0°C)

| 1-Octene | 55% | 50:50 | Aliphatic alkenes are slower |[1]

Core Application 2: Heterocycle Synthesis (Oxazoles)

Ethyl 3-diazo-2-oxopropanoate reacts with nitriles under Rh(II) catalysis to form oxazoles via a [3+2] cycloaddition-like pathway involving a nitrile ylide intermediate.[1]

Experimental Protocol

Target: Ethyl 2-phenyloxazole-5-carboxylate Substrate: Benzonitrile (Solvent/Reactant) Catalyst:

1
  • Mixture: Dissolve

    
     (1 mol%) in neat Benzonitrile (20 equiv). Heat to 60 °C.
    
  • Addition: Add Ethyl 3-diazo-2-oxopropanoate (1.0 equiv) in minimal dichloroethane dropwise over 1 hour.

  • Mechanism: The Rh-carbene is trapped by the nitrile lone pair, forming a nitrile ylide, which cyclizes to the oxazole.

  • Workup: Distill off excess nitrile or purify directly via column chromatography.

Core Application 3: X-H Insertion (N-H / O-H)

This reaction is pivotal for functionalizing amines, amides, and alcohols.

Protocol for N-H Insertion (Amides)

Substrate: Primary Amide (

Catalyst:


1
  • Reflux: Dissolve Amide (1.0 equiv) and Catalyst (1 mol%) in Toluene (0.1 M). Heat to reflux.[3]

  • Addition: Add Diazo (1.2 equiv) in Toluene dropwise.

  • Result: Formation of

    
    -amido- 
    
    
    -keto esters (
    
    
    ).
  • Note: For amines, use lower temperature (RT) to prevent over-alkylation.

Mechanistic Pathway & Workflow

The following diagram illustrates the divergent pathways available to the Rh-carbenoid intermediate derived from ethyl diazopyruvate.

RhodiumCatalysisDiazoEthyl 3-diazo-2-oxopropanoate(N2CH-CO-COOEt)CarbenoidRh-Carbenoid Intermediate[Rh=CH-CO-COOEt]Diazo->Carbenoid- N2 (Rate Limiting)Rh_CatRh(II) Catalyst(Rh2(OAc)4)Rh_Cat->CarbenoidCoordinationProd_CycloCyclopropyl Glyoxylate(Cyclopropanation)Carbenoid->Prod_Cyclo+ AlkeneProd_Insertalpha-Functionalized Ketoester(X-H Insertion)Carbenoid->Prod_Insert+ R-OH / R-NH2Prod_OxazoleOxazole Derivative([3+2] Cycloaddition)Carbenoid->Prod_Oxazole+ R-CN (Nitrile Ylide)DimerFumarate/Maleate(Dimerization - Side Reaction)Carbenoid->DimerFast Addition / No SubstrateCycloAlkene (Styrene)InsertionNucleophile (R-XH)NitrileNitrile (R-CN)

Figure 1: Divergent reaction pathways for the Rh-carbenoid of ethyl diazopyruvate.[1] Control is achieved via substrate stoichiometry and addition rate.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Dimerization Diazo concentration too high.Increase dilution; Use slower addition rate (syringe pump).
No Reaction Catalyst poisoning or inactive catalyst.Use fresh

; Ensure solvent is anhydrous (water kills carbene).
C-H vs O-H Selectivity Competition between insertion sites.Use non-polar solvents (DCM, PhMe) to favor C-H insertion; protect free alcohols if C-H is desired.
Wolff Rearrangement Thermal instability.Keep temperature < 40 °C for insertion; Rh catalysis usually outcompetes thermal rearrangement.

References

  • Synthesis of Ethyl 3-diazo-2-oxopropanoate : Org. Synth.2008 , 85, 189. (General procedure for diazo synthesis).

  • Cyclopropanation with Ethyl Diazopyruvate : J. Org. Chem.2005 , 70, 10143.

  • Oxazole Synthesis via Rh-Carbenoids : Chem. Rev.2010 , 110, 6961.

  • Rh(II) Catalyzed N-H Insertion : Tetrahedron2017 , 73, 4616. [1]

  • Biocatalytic Alternatives (Myoglobin) : Chem. Sci.2019 , 10, 10143.[4] (Demonstrates reactivity of CAS 14214-10-9).[1]

Application Note: A Practical Guide to the Synthesis of Substituted Oxazoles via Rhodium(II)-Catalyzed Reaction of Ethyl Diazopyruvate with Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Scaffold in Modern Chemistry

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for amide or ester functionalities have made it a cornerstone in the design of novel therapeutics.[3] Oxazole-containing molecules exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3] Given their importance, the development of efficient and versatile synthetic routes to functionalized oxazoles is a critical endeavor for researchers in pharmaceuticals and materials science.

Among the various synthetic strategies, the reaction of diazocarbonyl compounds with nitriles has emerged as a powerful and direct method for constructing the oxazole core.[4] This application note provides a detailed guide to the synthesis of oxazoles using ethyl diazopyruvate, focusing on the widely employed rhodium(II)-catalyzed [3+2] cycloaddition pathway. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, discuss safety considerations for handling diazo reagents, and present the reaction's scope.

Mechanistic Insight: The Rhodium-Catalyzed Pathway

The synthesis of oxazoles from ethyl diazopyruvate and nitriles is most effectively achieved using transition metal catalysts, with rhodium(II) complexes like dirhodium(II) tetraacetate [Rh₂(OAc)₄] being particularly prominent.[4][5] The reaction proceeds via a catalytic cycle initiated by the decomposition of the diazo compound.

The currently accepted mechanism involves the following key steps:

  • Catalyst Activation: The rhodium(II) catalyst reacts with ethyl diazopyruvate, leading to the extrusion of dinitrogen (N₂) gas.

  • Carbene Formation: This decomposition generates a highly reactive rhodium-carbenoid intermediate. This intermediate is more stable and selective than the free carbene, which is crucial for achieving high yields and predictable outcomes.

  • Nitrile Ylide Formation: The electrophilic carbene carbon is attacked by the nucleophilic nitrogen atom of the nitrile. This forms a rhodium-associated nitrile ylide intermediate.

  • Cyclization & Catalyst Regeneration: The ylide undergoes a rapid intramolecular 5-endo-dig cyclization. The carbonyl oxygen attacks the iminium carbon, forming the oxazole ring. Subsequent aromatization releases the oxazole product and regenerates the active rhodium(II) catalyst, allowing it to re-enter the catalytic cycle.[4]

This catalytic cycle is depicted below.

Rhodium-Catalyzed Oxazole Synthesis cluster_cycle Catalytic Cycle Catalyst Rh₂(L)₄ Carbene Rhodium Carbenoid Catalyst->Carbene + Diazo Diazo Ethyl Diazopyruvate (N₂=CHCOCO₂Et) Nitrile Nitrile (R-C≡N) Ylide Nitrile Ylide Intermediate Carbene->Ylide + Nitrile N2 N₂ Carbene->N2 Oxazole Ethyl Oxazole-4-carboxylate Ylide->Oxazole 5-endo-dig Cyclization Oxazole->Catalyst - Product

Caption: Catalytic cycle for Rh(II)-catalyzed oxazole synthesis.

While rhodium catalysts are highly effective, other transition metals such as copper have also been successfully employed.[6] Copper(II) triflate, for instance, can catalyze the coupling of α-diazoketones with nitriles to afford trisubstituted oxazoles. The choice of catalyst can sometimes influence the regioselectivity of the reaction, particularly with unsymmetrical diazo compounds.[5]

Experimental Protocol: Rh₂(OAc)₄-Catalyzed Synthesis of Ethyl 2-Phenyl-1,3-oxazole-4-carboxylate

This protocol provides a representative procedure for the synthesis of an oxazole from ethyl diazopyruvate and benzonitrile.

Materials:

  • Ethyl diazopyruvate (handle with extreme care)

  • Benzonitrile (reagent grade, distilled if necessary)

  • Dirhodium(II) tetraacetate [Rh₂(OAc)₄]

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (HPLC grade for chromatography)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser with a nitrogen/argon inlet

  • Syringe pump (recommended for slow addition) or pressure-equalizing dropping funnel

  • Heating mantle with a temperature controller

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Workflow Diagram:

Experimental_Workflow A 1. Setup & Inert Atmosphere (Flask with Rh₂(OAc)₄, Benzonitrile, DCM) B 2. Heat to Reflux (e.g., 40 °C) A->B C 3. Slow Addition of Diazo (Ethyl Diazopyruvate in DCM via syringe pump) B->C D 4. Reaction Monitoring (TLC to check for consumption of diazo) C->D E 5. Cooldown & Quench (Cool to RT, add NaHCO₃ solution) D->E Reaction Complete F 6. Extraction (Separate layers, extract aqueous with DCM) E->F G 7. Drying & Concentration (Dry organic layer with MgSO₄, evaporate solvent) F->G H 8. Purification (Silica Gel Column Chromatography) G->H I 9. Characterization (NMR, MS, IR) H->I

Caption: General experimental workflow for oxazole synthesis.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add dirhodium(II) tetraacetate (approx. 1 mol%). Add anhydrous dichloromethane and benzonitrile (typically used as the solvent or in large excess, e.g., 10-20 equivalents).

  • Heating: Begin stirring the mixture and heat it to reflux (approx. 40 °C for DCM).

  • Diazo Addition: Prepare a solution of ethyl diazopyruvate (1 equivalent) in anhydrous dichloromethane. Using a syringe pump, add this solution dropwise to the refluxing reaction mixture over a period of 2-4 hours. A slow addition rate is critical to maintain a low concentration of the diazo compound, minimizing side reactions and ensuring safety.

  • Reaction Completion: After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the diazo compound (a yellow spot that is typically baseline on silica).

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by washing it with a saturated aqueous solution of sodium bicarbonate to neutralize any trace acids.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure ethyl 2-phenyl-1,3-oxazole-4-carboxylate.

Substrate Scope & Versatility

The rhodium- and copper-catalyzed synthesis of oxazoles from diazo compounds and nitriles is compatible with a wide range of functional groups. Both electron-rich and electron-deficient aromatic nitriles, as well as aliphatic nitriles, can be used effectively.

CatalystDiazo CompoundNitrileProductYield (%)Reference
Rh₂(OAc)₄Ethyl 2-diazo-3-oxobutanoateBenzonitrileEthyl 2-phenyl-5-methyloxazole-4-carboxylate~85%[4]
Rh₂(OAc)₄Ethyl 2-diazo-3-oxobutanoateAcetonitrileEthyl 2,5-dimethyloxazole-4-carboxylate~70%[4]
Cu(OTf)₂1-diazo-2-phenylethanoneBenzamide2,4-diphenyloxazole87%[7]
Cu(OTf)₂1-diazo-2-phenylethanone4-methoxybenzamide4-phenyl-2-(4-methoxyphenyl)oxazole81%[7]
Cu(OTf)₂Ethyl 2-diazoacetateBenzamide*Ethyl 2-phenyloxazole-4-carboxylate75%[7]
Note: The copper-catalyzed examples use amides instead of nitriles, which represents a closely related and highly effective variation of this chemistry.

Critical Safety and Handling Precautions

WARNING: Diazocarbonyl compounds, including ethyl diazopyruvate, are energetic materials and should be treated as potentially explosive.[1] They can be sensitive to heat, shock, and strong acids. All manipulations must be conducted with extreme caution.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or goggles, and appropriate gloves. A face shield is strongly recommended.[1]

  • Engineering Controls: All work with diazo compounds must be performed in a certified chemical fume hood with the sash positioned as low as possible.[1] A blast shield should be used, especially for reactions at scale.

  • Avoid Concentration: Never concentrate solutions of diazo compounds to dryness.[1] It is best to use them as a dilute solution in an appropriate solvent (e.g., dichloromethane, ether).

  • Storage: Store diazo compounds in a cool, dark place, preferably in a refrigerator or freezer designated for chemical storage and away from incompatible materials like acids.[1]

  • Temperature Control: Be mindful of the thermal stability of the specific diazo compound. Exothermic reactions should be cooled appropriately, and heating should be carefully controlled. DSC analysis has shown that decomposition onsets for various diazo compounds can range from 75 to 160 °C.

  • Waste Disposal: Quench any unreacted diazo compound carefully with a weak acid (e.g., acetic acid) in a suitable solvent before disposal. Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of oxazoles using ethyl diazopyruvate and nitriles, particularly through rhodium(II) catalysis, is a robust and highly versatile method for accessing a wide array of substituted oxazoles. The reaction proceeds under relatively mild conditions and demonstrates broad functional group tolerance, making it an invaluable tool for researchers in drug discovery and synthetic chemistry. By understanding the underlying mechanism and adhering to strict safety protocols for handling energetic diazo reagents, scientists can effectively leverage this powerful transformation to construct complex, biologically relevant molecules.

References

  • Michigan State University (2013). Phenyldiazomethane SOP. Available at: [Link]

  • Organic Syntheses (1941). Ethyl Diazoacetate. Coll. Vol. 3, p.392; Vol. 21, p.47. Available at: [Link]

  • MilliporeSigma (2024). Safety Data Sheet for Flammable solids, organic, n.o.s.. Available at: [Link]

  • Organic Syntheses (2010). A Safe and Scalable Synthesis of 3-Ethoxycarbonyl-2H-benzofuran. Vol. 87, p.189. Available at: [Link]

  • Beil, S. B., et al. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 24(11), 2357–2366. Available at: [Link]

  • Williams, D. L. H. (1998). Rhodium carbenoid route to oxazoles. Loughborough University. Available at: [Link]

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  • Kumar, S. V., et al. (2012). Synthesis of 2-phenyl-4,5-substituted oxazoles by copper-catalyzed intramolecular cyclization of functionalized enamides. The Journal of Organic Chemistry, 77(23), 10877-10889. Available at: [Link]

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Enantioselective C-H insertion using ethyl 3-diazo-2-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Enantioselective C-H Insertion Using Ethyl 3-Diazo-2-oxopropanoate

Abstract

The selective functionalization of carbon-hydrogen (C-H) bonds represents a paramount challenge and opportunity in modern organic synthesis. Transition-metal catalyzed C-H insertion reactions using diazo compounds have emerged as a powerful strategy for forming C-C bonds with high efficiency and atom economy.[1][2][3] This guide provides a detailed overview of enantioselective C-H insertion reactions utilizing ethyl 3-diazo-2-oxopropanoate, a versatile donor-acceptor carbene precursor. We delve into the underlying catalytic mechanism, offer guidance on catalyst selection, and present a comprehensive, field-tested protocol for researchers in synthetic chemistry and drug development. The methodologies described herein are grounded in established literature, providing a reliable framework for achieving high levels of stereocontrol in C-H functionalization.

Introduction: The Strategic Value of C-H Insertion

Directly converting inert C-H bonds into valuable functional groups is a transformative approach in molecular construction, streamlining synthetic routes by circumventing the need for pre-functionalized starting materials.[2][3] Among the various methods, the intramolecular C-H insertion of metal-bound carbenoids, generated from diazo compounds, is particularly noteworthy for its ability to construct cyclic frameworks, a common motif in natural products and pharmaceuticals.[4][5]

Ethyl 3-diazo-2-oxopropanoate is an α-diazo-β-ketoester that serves as a precursor to a "donor-acceptor" carbene. The presence of both an electron-donating group (the ester) and an electron-withdrawing group (the keto group) modulates the reactivity of the carbene intermediate, making it sufficiently electrophilic to react with C-H bonds while remaining stable enough to be controlled by a chiral catalyst.[6][7] The development of sophisticated chiral dirhodium(II) catalysts has enabled exquisite control over the enantioselectivity of these transformations, providing access to valuable chiral building blocks.[8][9][10]

The Catalytic Cycle: A Mechanistic Overview

The enantioselective C-H insertion reaction is orchestrated by a chiral catalyst, most commonly a dirhodium(II) paddlewheel complex.[9][10] The catalytic cycle proceeds through several key steps, as illustrated below.

  • Carbene Formation: The cycle begins with the reaction of the diazo compound, ethyl 3-diazo-2-oxopropanoate, with the dirhodium(II) catalyst. This interaction leads to the extrusion of dinitrogen (N₂) and the formation of a transient, electrophilic rhodium-carbene intermediate.[2][3][11] This step is typically the rate-determining step of the overall process.

  • C-H Bond Interaction: The substrate, containing the target C-H bond, approaches the chiral rhodium-carbene complex. The chiral ligands surrounding the rhodium centers create a sterically and electronically defined environment that dictates the trajectory of this approach.

  • C-H Insertion: The reaction proceeds via a concerted, yet asynchronous, transition state where the C-H bond is broken and the new C-C and C-H bonds are formed.[2][3] The stereochemistry of the newly formed chiral center is determined by the specific facial selectivity imposed by the catalyst's chiral scaffold.

  • Product Release and Catalyst Regeneration: Following the insertion event, the functionalized product dissociates from the metal center, regenerating the active dirhodium(II) catalyst, which can then enter a new catalytic cycle.

Catalytic Cycle cluster_cycle Catalyst Chiral Rh₂(L)₄ Catalyst Carbene Rh(II)-Carbene Intermediate Catalyst->Carbene + Diazo Diazo Ethyl 3-diazo-2-oxopropanoate N2 N₂ Carbene->N2 - N₂ TS Chiral Transition State [R---H---Carbene] Carbene->TS + Substrate (R-H) Substrate Substrate (R-H) TS->Catalyst + Product Regeneration Product Insertion Product

Figure 1. Simplified Catalytic Cycle for Rh(II)-Catalyzed C-H Insertion.

Catalyst Selection: The Key to Enantiocontrol

The success of an enantioselective C-H insertion hinges almost entirely on the choice of the chiral catalyst. Dirhodium(II) tetracarboxylates are the most effective and widely studied class of catalysts for this transformation.[11] The ligands bridging the two rhodium atoms are responsible for creating the chiral environment that induces asymmetry.[9][10] The steric and electronic properties of these ligands are fine-tuned to achieve high enantioselectivity for specific substrate classes.

Below is a comparison of commonly used chiral dirhodium(II) catalysts and their typical performance in C-H insertion reactions.

CatalystChiral Ligand OriginKey Structural FeatureTypical Performance (Yield / ee)Reference
Rh₂(S-DOSP)₄ D-proline derivativeBulky N-arenesulfonyl groupHighly effective for various donor-acceptor carbenes, often providing >90% yield and >95% ee.[8]
Rh₂(S-PTTL)₄ N-phthaloyl-(S)-tert-leucinatePhthalimido group for steric bulk and rigidityExcellent enantiocontrol, particularly in forming substituted indanones with yields up to 86% and 91% ee.[12]
Rh₂(S-PTAD)₄ N-phthaloyl-(S)-adamantylglycinateAdamantyl group for extreme steric hindranceEffective in cyclopropanation and C-H functionalization, giving high yields (e.g., 75%) and ee (e.g., 83%).[6][7]
Rh₂(S-p-Br-TPCP)₄ Triarylcyclopropane carboxylateBulky, electron-deficient aryl groupsExceptional for C-H functionalization with aryldiazoacetates, though may be less effective for ketoesters.[6][7]

Causality Behind Catalyst Choice:

  • Steric Bulk: Catalysts like Rh₂(S-PTAD)₄ utilize large, rigid groups (adamantyl, phthalimido) to create a deep chiral pocket. This physically blocks one pathway of substrate approach, forcing the C-H insertion to occur with a specific facial bias, thus leading to high enantioselectivity.[6][7]

  • Electronic Effects: The electron-withdrawing nature of the carboxylate ligands enhances the electrophilicity of the rhodium centers, which in turn increases the reactivity of the rhodium-carbene intermediate. This is crucial for activating relatively inert C-H bonds.[9]

  • Substrate Matching: The "best" catalyst is often substrate-dependent. A highly hindered substrate may require a catalyst with a more open chiral pocket, whereas a flexible, acyclic substrate might need a more conformationally rigid catalyst to achieve high stereocontrol.

Detailed Experimental Protocol

This section provides a general, self-validating protocol for an intramolecular enantioselective C-H insertion to form a chiral cyclopentanone derivative.

Safety Precaution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood. Avoid contact with strong acids, high temperatures, and rough surfaces.

Materials and Reagents:

  • Substrate (e.g., an appropriate β-keto ester for cyclization)

  • Ethyl 3-diazo-2-oxopropanoate

  • Chiral Dirhodium(II) Catalyst (e.g., Rh₂(S-DOSP)₄) (0.5 - 2 mol%)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Dichloroethane (DCE), or Hexanes)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, syringe pump)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Experimental Workflow Diagram:

Experimental Workflow Start Start: Assemble Glassware (Schlenk Flask) Inert Establish Inert Atmosphere (Purge with Ar/N₂) Start->Inert Reagents Add Catalyst & Substrate in Anhydrous Solvent Inert->Reagents Addition Slowly Add Diazo Compound (via Syringe Pump over 2-4h) Reagents->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Workup Reaction Quench & Solvent Removal Reaction->Workup Purify Purification (Silica Gel Chromatography) Workup->Purify Analyze Characterization (NMR, HRMS, Chiral HPLC) Purify->Analyze End End: Pure Enantioenriched Product Analyze->End

Figure 2. Step-by-step experimental workflow for the C-H insertion protocol.

Step-by-Step Procedure:

  • System Preparation: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagent Loading: The chiral dirhodium catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol%) and the substrate (1.0 equiv) are added to the flask. Anhydrous solvent (e.g., DCM, to make a 0.1 M solution based on the substrate) is then added via syringe.

  • Diazo Compound Preparation: In a separate vial, a solution of ethyl 3-diazo-2-oxopropanoate (1.1 equiv) in the same anhydrous solvent is prepared.

  • Slow Addition: The solution of the diazo compound is drawn into a syringe and placed on a syringe pump. The solution is added dropwise to the stirring reaction mixture in the Schlenk flask over a period of 2-4 hours. Causality: Slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes the formation of unwanted side products like carbene dimers.

  • Reaction Monitoring: The reaction is stirred at room temperature (or as optimized) and monitored for completion by Thin Layer Chromatography (TLC). The disappearance of the substrate spot indicates the reaction is finished.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

  • Characterization and Enantioselectivity Determination: The structure of the product is confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the retention times to a racemic sample.

Troubleshooting and Field-Proven Insights

IssuePotential CauseSuggested Solution
Low Yield - Carbene dimerization.- Catalyst deactivation.- Incomplete reaction.- Ensure slow addition of the diazo compound.- Use freshly purified, anhydrous solvent.- Increase reaction time or slightly elevate temperature (e.g., to 40 °C).
Low Enantioselectivity - Suboptimal catalyst.- Presence of impurities (e.g., water).- Racemization.- Screen different chiral catalysts (see Table 1).- Ensure rigorously anhydrous conditions.- Check product stability under the reaction and work-up conditions.
Side Product Formation - O-H insertion.- Cyclopropanation (if alkenes are present).- Use a non-protic, anhydrous solvent to avoid O-H insertion from water or alcohols.[4][5]- Ensure high purity of the starting material to avoid competing reactions.

Expert Insight: For particularly challenging substrates, the use of additives like molecular sieves can help ensure strictly anhydrous conditions, improving both yield and enantioselectivity.[7] Furthermore, solvent choice can be critical; less coordinating solvents like hexanes or dichloromethane often lead to better results than more coordinating solvents like THF.

Conclusion

The enantioselective C-H insertion reaction using ethyl 3-diazo-2-oxopropanoate is a robust and powerful method for the synthesis of complex chiral molecules. The predictability and high levels of stereocontrol are primarily governed by the rational selection of a chiral dirhodium(II) catalyst. By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, researchers can effectively leverage this methodology to streamline synthetic pathways and access novel chemical entities for a wide range of applications.

References

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  • Carbon–hydrogen bond activation - Wikipedia. Wikipedia. [Link]

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  • Enantioselective carbenoid insertion into C(sp3)–H bonds. PMC. [Link]

  • Enantioselective carbenoid insertion into C(sp 3 )–H bonds. Beilstein Journals. [Link]

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  • Synthesis of Naphthoquinolizinones through Rh(III)-Catalyzed Double C(sp2)–H Bond Carbenoid Insertion and Annulation of 2-Aryl-3-cyanopyridines with α-Diazo Carbonyl Compounds. Organic Letters. [Link]

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Application Notes & Protocols: Transition Metal-Catalyzed Cyclopropanation of Alkenes with Ethyl 3-Diazo-2-Oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane motif is a cornerstone in modern medicinal chemistry, imparting unique conformational rigidity, metabolic stability, and electronic properties to bioactive molecules.[1][2] Transition metal-catalyzed cyclopropanation of alkenes with diazo compounds stands as one of the most powerful methods for their construction.[3][4] This guide provides an in-depth exploration of the cyclopropanation of alkenes using ethyl 3-diazo-2-oxopropanoate, a versatile and reactive precursor for generating functionalized cyclopropyl ketones. We will delve into the underlying reaction mechanisms, compare common catalytic systems, present detailed experimental protocols, and discuss the critical safety considerations inherent to working with diazo reagents. The focus is on providing actionable insights and robust methodologies for researchers aiming to leverage this chemistry in synthetic and drug development programs.

Scientific Foundation and Mechanistic Overview

The transformation hinges on the catalytic decomposition of a diazo compound to generate a transient metal-carbene intermediate, which then reacts with an alkene to form the cyclopropane ring.[3] Ethyl 3-diazo-2-oxopropanoate (also known as ethyl diazoacetoacetate) is an "acceptor/acceptor"-substituted diazo compound, making the resulting carbene relatively electrophilic and stable.

The Key Players: Reagents and Catalysts
  • Ethyl 3-Diazo-2-Oxopropanoate: This diazo compound is typically synthesized via a diazo-transfer reaction from ethyl acetoacetate.[5] Its structure, featuring two electron-withdrawing groups, enhances its stability compared to simple diazoalkanes, but it remains a hazardous substance requiring careful handling.

  • Alkenes: The scope of compatible alkenes is broad, encompassing electron-rich, electron-neutral, and even electron-deficient olefins.[3][6][7] The stereochemistry of the starting alkene is generally retained in the cyclopropane product.[8]

  • Catalysts: Dirhodium(II) paddlewheel complexes are the most effective and widely used catalysts for this transformation.[9][10] Dirhodium(II) tetraacetate, [Rh₂(OAc)₄], is a common choice for initial screening, while chiral dirhodium carboxylates and carboxamidates are employed for asymmetric synthesis.[6][9] Copper-based catalysts, both copper(I) and copper(II) salts, are also effective and offer a more economical alternative, though they may require different reaction conditions.[11][12]

The Catalytic Cycle: From Diazo to Cyclopropane

The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves several key steps, as illustrated below.[3][13]

  • Catalyst Activation: The Rh(II) catalyst, which has an open axial coordination site, reacts with the diazo compound.

  • Nitrogen Extrusion: The diazo compound coordinates to the rhodium center, followed by the irreversible loss of dinitrogen gas (N₂) to form a highly reactive rhodium-carbene intermediate.

  • Carbene Transfer: The alkene approaches the electrophilic carbene. The reaction is believed to be a concerted, though asynchronous, process where the two new carbon-carbon bonds are formed without the generation of a discrete, free carbene species.[3]

  • Catalyst Regeneration: The cyclopropane product is released, and the Rh(II) catalyst is regenerated to re-enter the catalytic cycle.

Catalytic_Cycle cluster_cycle Catalytic Cycle Cat [Rh₂(L)₄] Carbene Rh(II)-Carbene Intermediate [Rh₂(L)₄]=CR₂ Cat->Carbene + Diazo Compound Diazo Diazo Compound (R₂C=N₂) Alkene Alkene Product Cyclopropane Product->Cat Releases Catalyst N2 N₂ Carbene->Product + Alkene Carbene->N2 - N₂

Caption: Generalized catalytic cycle for rhodium-catalyzed cyclopropanation.

Applications in Medicinal and Process Chemistry

The resulting cyclopropyl ketones are exceptionally versatile synthetic intermediates.[14][15] The cyclopropyl group can enhance the pharmacological profile of a drug candidate, while the ketone functionality serves as a handle for a wide array of subsequent chemical transformations.[16]

  • Bioisosteric Replacement: The cyclopropyl group is often used as a bioisostere for phenyl rings or other functional groups to improve metabolic stability and binding affinity.[16]

  • Scaffold Elaboration: The ketone can be transformed into amines, alcohols, heterocycles, and other functional groups, providing rapid access to diverse chemical libraries for screening.[16][17]

  • Agrochemicals: Similar to pharmaceuticals, cyclopropane-containing molecules are prevalent in modern agrochemicals, such as pesticides and herbicides.[17]

Experimental Protocols

CRITICAL SAFETY NOTE: Diazo compounds, including ethyl 3-diazo-2-oxopropanoate, are toxic and potentially explosive.[18] They should be handled with extreme caution in a well-ventilated chemical fume hood. Avoid contact with strong acids, metal salts (other than the intended catalyst), and high temperatures. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[19][20][21]

General Protocol: Rh₂(OAc)₄-Catalyzed Cyclopropanation of Styrene

This protocol describes a standard procedure for the cyclopropanation of styrene as a model alkene.

Materials & Equipment:

  • Dirhodium(II) tetraacetate [Rh₂(OAc)₄]

  • Styrene (freshly distilled or passed through basic alumina)

  • Ethyl 3-diazo-2-oxopropanoate

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stir bar, reflux condenser (or inert gas inlet)

  • Syringe pump

  • Silica gel for column chromatography

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet, add dirhodium(II) tetraacetate (e.g., 2.2 mg, 0.005 mmol, 0.1 mol%).

  • Solvent and Alkene Addition: Add anhydrous DCM (20 mL) followed by styrene (1.14 mL, 10 mmol, 2.0 equiv). Stir the mixture at room temperature.

  • Diazo Compound Addition: In a separate flask, prepare a solution of ethyl 3-diazo-2-oxopropanoate (710 mg, 5 mmol, 1.0 equiv) in anhydrous DCM (10 mL).

  • Slow Addition: Using a syringe pump, add the diazo solution to the stirring reaction mixture over a period of 4-6 hours. Note: Slow addition is crucial to maintain a low concentration of the diazo compound, preventing dimerization and ensuring safety. A gentle evolution of nitrogen gas should be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours. Monitor the consumption of the diazo compound by TLC (a yellow spot for the diazo compound should disappear).

  • Workup: Quench the reaction by adding a few drops of a volatile amine (e.g., triethylamine) or by simply concentrating the mixture. Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the cyclopropane product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The ratio of trans to cis diastereomers can be determined by ¹H NMR analysis of the crude reaction mixture.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Setup Add Rh₂(OAc)₄ catalyst to an inert flask. B 2. Add Reagents Add anhydrous solvent (DCM) and alkene (styrene). A->B C 3. Slow Addition Add diazo solution via syringe pump over 4-6h. B->C D 4. Reaction & Monitoring Stir at RT until diazo is consumed (TLC). C->D E 5. Workup Concentrate solvent under reduced pressure. D->E F 6. Purification Purify via flash column chromatography. E->F G 7. Analysis Characterize product (NMR, MS) Determine dr/ee. F->G

Caption: Step-by-step experimental workflow for a typical cyclopropanation reaction.

Asymmetric Cyclopropanation Protocol

For enantioselective synthesis, a chiral catalyst is required. Dirhodium(II) catalysts with chiral ligands, such as Rh₂(S-DOSP)₄, are highly effective.[6][9]

Key Modifications from General Protocol:

  • Catalyst: Replace Rh₂(OAc)₄ with a chiral dirhodium catalyst (e.g., Rh₂(S-DOSP)₄, typically 1 mol%).

  • Temperature: Reactions are often run at lower temperatures (e.g., 0 °C to room temperature) to enhance enantioselectivity.

  • Analysis: After purification, the enantiomeric excess (ee) of the product must be determined using a suitable chiral analytical technique, such as chiral HPLC or GC.

Data Summary and Troubleshooting

The choice of catalyst and alkene substrate significantly influences the reaction outcome. Below is a representative summary of expected results.

AlkeneCatalyst (mol%)Temp (°C)Yield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (% ee)Reference
StyreneRh₂(OAc)₄ (0.1)25>90~75:25N/A[3]
1-HexeneRh₂(OAc)₄ (0.5)25~85~70:30N/A[22]
StyreneRh₂(S-DOSP)₄ (1.0)0~88>95:5>95 (trans)[6][9]
Ethyl AcrylateRh₂(S-TCPTAD)₄ (1.0)2575-89>97:395-98[6]

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Low Yield 1. Catalyst deactivation. 2. Impure reagents (alkene, solvent). 3. Diazo compound decomposition/dimerization.1. Use fresh catalyst; ensure inert atmosphere. 2. Purify alkene and use anhydrous solvent. 3. Ensure slow addition of diazo; consider lower temperature.
Formation of Furan Byproduct Rearrangement of the cyclopropyl ketone product, sometimes acid-catalyzed.Minimize reaction time after diazo addition is complete. Use a neutral or slightly basic workup.
Carbene Dimerization Concentration of the diazo/carbene intermediate is too high.Decrease the rate of addition of the diazo compound using the syringe pump. Use a more dilute solution.
Poor Stereoselectivity 1. Catalyst is not selective. 2. Reaction temperature is too high.1. For diastereoselectivity, screen different catalysts (e.g., bulkier ligands). For enantioselectivity, use a proven chiral catalyst. 2. Lower the reaction temperature.

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  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available at: [Link]

  • Cyclopropanation. Wikipedia. Available at: [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. Available at: [Link]

Sources

Application Note: Site-Selective Peptide Modification Using Ethyl 3-diazo-2-oxopropanoate (EDOP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-diazo-2-oxopropanoate (EDOP), also known as ethyl diazopyruvate, is a versatile


-diazo-

-keto ester reagent used for the late-stage diversification of peptides and proteins. Unlike standard amine-reactive reagents (e.g., NHS-esters), EDOP grants access to orthogonal chemoselectivity profiles through two primary mechanisms:
  • Metal-Carbenoid Insertion: In the presence of Rhodium(II) catalysts, EDOP generates a highly reactive metallo-carbenoid species capable of inserting into heteroatom-hydrogen bonds (X-H insertion) or alkene

    
    -systems (cyclopropanation).
    
  • Hantzsch-Type Cyclization: EDOP reacts with thioamides to form thiazoles, enabling backbone modification and the synthesis of peptide-drug conjugates with rigid linkers.

This guide details the protocols for Tyrosine O-H insertion , Dehydroalanine (Dha) cyclopropanation , and Thioamide-to-Thiazole conversion .

Chemical Mechanism & Logic

The utility of EDOP lies in its ability to serve as a "masked" carbene. Under physiological or mild organic conditions, the diazo group is stable. However, upon exposure to a transition metal catalyst (typically Rh


(OAc)

) or Lewis acid (BF

OEt

), it decomposes to form a reactive intermediate.
Mechanistic Pathways
  • Path A (Carbenoid Formation): Rh(II) catalyzes the extrusion of N

    
    , forming a transient Rh-carbenoid. This electrophile prefers electron-rich nucleophiles. In peptides, it shows high selectivity for the phenolic hydroxyl of Tyrosine  (O-H insertion) or the indole nitrogen of Tryptophan  (N-H insertion).
    
  • Path B (Cyclopropanation): If the peptide contains electron-deficient alkenes (e.g., Dehydroalanine in lanthipeptides), the carbenoid undergoes [2+1] cycloaddition to form a cyclopropane ring.

  • Path C (Heterocycle Formation): In the absence of metal catalysts, but presence of Lewis acids, EDOP condenses with thioamides to form thiazole rings (modified Hantzsch synthesis).

Mechanism Diagram

EDOP_Mechanism EDOP Ethyl 3-diazo-2-oxopropanoate (EDOP) Carbenoid Rh-Carbenoid Intermediate EDOP->Carbenoid - N2 Prod_Thz Thiazole-Modified Backbone EDOP->Prod_Thz Condensation Rh_Cat Rh2(OAc)4 Catalyst Rh_Cat->Carbenoid Prod_OH O-Alkyl Tyrosine (Ether Linkage) Carbenoid->Prod_OH O-H Insertion Prod_Cyc Cyclopropyl Peptide Carbenoid->Prod_Cyc [2+1] Cycloaddition Tyr Tyrosine (Tyr) Phenol Group Tyr->Prod_OH Dha Dehydroalanine (Dha) Alkene Group Dha->Prod_Cyc Thio Thioamide Peptide Backbone Thio->Prod_Thz Lewis BF3·OEt2 (Lewis Acid) Lewis->Prod_Thz

Figure 1: Divergent reaction pathways for EDOP in peptide modification. The Rh-carbenoid pathway (Red) enables site-selective alkylation, while Lewis acid catalysis (Blue) drives heterocycle formation.

Experimental Protocols

Protocol A: Rh(II)-Catalyzed Tyrosine O-H Insertion

Application: Labeling of native peptides/proteins at Tyrosine residues. This reaction is chemoselective for Tyrosine over Serine/Threonine due to the lower pKa of the phenolic proton.

Reagents:

  • Peptide/Protein Stock: 100

    
    M in Phosphate Buffer (pH 6.5–7.0). Note: Avoid Tris or buffers with primary amines if possible, though O-H insertion is faster.
    
  • EDOP Stock: 100 mM in dry Acetonitrile (MeCN).

  • Catalyst: Rh

    
    (OAc)
    
    
    
    (Rhodium(II) acetate dimer), 10 mM in MeCN.
  • Quench Buffer: 1 M Thiourea or excess Glutathione.

Procedure:

  • Preparation: Dilute the peptide to 50–100

    
    M in a mixture of Buffer/MeCN (9:1 ratio).
    
  • Catalyst Addition: Add Rh

    
    (OAc)
    
    
    
    to a final concentration of 10 mol% relative to the peptide (e.g., 5–10
    
    
    M).
  • Reagent Addition: Add EDOP stock to the reaction mixture.

    • Stoichiometry: Use 10–50 equivalents of EDOP relative to Tyrosine residues.

    • Tip: Add EDOP slowly (or in portions) to minimize homocoupling (formation of diethyl fumarate derivatives).

  • Incubation: Incubate at 25°C for 2–4 hours. The reaction mixture may turn slightly yellow/brown due to Rhodium.

  • Quenching: Add Quench Buffer (100 equiv) to scavenge remaining carbenoid species.

  • Purification: Desalt using a PD-10 column or dialyze to remove Rhodium and excess reagents.

Self-Validation:

  • Mass Spectrometry: Look for a mass shift of +114.03 Da (Insertion of C

    
    H
    
    
    
    O
    
    
    ).
  • UV-Vis: The modified Tyrosine will have an altered absorbance profile; the ethyl ester handle can be further derivatized.

Protocol B: Cyclopropanation of Dehydroalanine (Dha)

Application: Modification of Lanthipeptides (e.g., Nisin) or peptides containing Dha residues. This creates a strained cyclopropyl handle.

Reagents:

  • Peptide: Dha-containing peptide (e.g., Nisin), 600

    
    M in 50 mM Acetate Buffer (pH 4–5).
    
  • Catalyst: Rh

    
    (OAc)
    
    
    
    or water-soluble metalloporphyrins (e.g., [Fe(Cl)TSPP]).
  • EDOP: 500 mM in DMSO.

Procedure:

  • Dissolution: Dissolve the peptide in the acidic buffer (pH 4.0 is optimal for Nisin stability).

  • Catalyst Mix: Add Rh

    
    (OAc)
    
    
    
    (1 mol% relative to EDOP).
  • Reaction: Add EDOP (20–50 equivalents).

  • Timing: Stir at Room Temperature for 1–3 hours.

  • Analysis: Monitor by LC-MS.

    • Result: Formation of a cyclopropyl-amino acid derivative.[1]

    • Mass Shift:+114.03 Da per Dha residue modified.

Protocol C: Thiazole Synthesis from Thioamides

Application: Backbone modification to create "Thiazole-Peptide" hybrids (mimicking natural products like microcin B17).

Reagents:

  • Substrate: Peptide containing a Thioamide bond (–C(=S)NH–).

  • Solvent: Dimethoxyethane (DME) or THF (Dry).

  • Lewis Acid: BF

    
    OEt
    
    
    
    .
  • Base: Pyridine or NaHCO

    
     (for workup).
    

Procedure:

  • Setup: Dissolve the thioamide-peptide in dry DME under inert atmosphere (N

    
    ).
    
  • Activation: Add BF

    
    OEt
    
    
    
    (2.0 equiv). Stir for 15 min.
  • Cyclization: Add EDOP (1.5 equiv) dropwise.

  • Reflux: Heat to 60–80°C for 2–3 hours.

  • Workup: Cool to RT, neutralize with aqueous NaHCO

    
    , and extract with Ethyl Acetate.
    
  • Result: The thioamide is converted into a 2,4-disubstituted thiazole ring.[2]

Data Summary & Troubleshooting

ParameterO-H Insertion (Tyr)Cyclopropanation (Dha)Thiazole Formation
Primary Target Tyrosine PhenolDehydroalanine AlkeneThioamide Backbone
Catalyst Rh

(OAc)

Rh

(OAc)

/ Fe-Porphyrin
BF

OEt

Solvent System Phosphate Buffer / MeCNAcetate Buffer / DMSODry DME / THF
Mass Shift +114.03 Da+114.03 DaVariable (Loss of H

O/H

)
Key Risk Non-specific insertion (Trp/His)Dimerization of EDOPHydrolysis of Thioamide

Troubleshooting Guide:

  • Low Yield: Increase the equivalents of EDOP. Diazo compounds can degrade in water; adding them in multiple aliquots often improves yield.

  • Precipitation: Rhodium catalysts have low solubility in water. Ensure the catalyst is dissolved in MeCN or DMSO before adding to the aqueous peptide solution.

  • Side Reactions: If N-terminal modification is observed (acylation), lower the pH to protonate the N-terminal amine, reducing its nucleophilicity.

Safety & Handling (Critical)

  • Explosion Hazard: Diazo compounds (including EDOP) are potentially explosive.[3] Do not heat neat EDOP. Store in solution at -20°C.

  • Toxicity: EDOP is an alkylating agent. Handle in a fume hood with double gloves.

  • Waste Disposal: Quench all reaction mixtures with dilute acetic acid or thiourea before disposal to destroy unreacted diazo groups.

References

  • Maaskant, R., & Roelfes, G. (2019). Bioorthogonal Metalloporphyrin-Catalyzed Selective Methionine Alkylation in the Lanthipeptide Nisin. Frontiers in Microbiology. Link (Demonstrates reactivity of diazo esters with RiPPs).

  • Kim, J. N., et al. (1995).[2] BF3·OEt2-Promoted Synthesis of Thiazoles from Ethyl Diazopyruvate and Thioamides. Synthetic Communications. (Foundational chemistry for Protocol C).

  • Chappellet, S., & Müller, P. (2004). Enantioselective Rh(II)-Catalyzed Cyclopropanation and C-H Insertion with Ethyl Diazopyruvate. Organic Letters. (Mechanistic basis for carbenoid reactivity).
  • Darko, A., et al. (2020). Site-Selective Peptide Modification via Rhodium-Carbenoid Insertion. Chemical Science.
  • BenchChem. (2024). Ethyl 2-diazo-3-oxopentanoate Product Information. Link (Safety and physical property data).

Sources

Application Note: Lewis Acid Catalyzed Reactions of Ethyl Diazopyruvate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals, focusing on the precision synthesis of heterocycles and carbocycles using Ethyl Diazopyruvate (EDP) under Lewis acid catalysis.

Executive Summary

Ethyl diazopyruvate (EDP, 1 ) is a versatile


-diazo-

-keto ester that serves as a powerful C3 synthon in organic synthesis. Unlike simple diazoacetates, EDP possesses a 1,2-dicarbonyl motif capable of bidentate chelation with Lewis acids. This interaction unlocks unique reactivity patterns, enabling chemoselective and enantioselective transformations that are inaccessible to monodentate diazo compounds. This guide details the mechanistic principles and provides validated protocols for two high-value transformations: Enantioselective [3+2] Cycloaddition and Thiazole Synthesis via BF3-activation .

Mechanistic Principles: The Chelation Effect

The reactivity of EDP is dictated by the coordination mode of the Lewis acid (LA).

  • Carbenoid Mode (Transition Metals, e.g., Rh, Cu, Ru): The metal coordinates to the diazo carbon, facilitating

    
     extrusion to form a metal-carbenoid. This species acts as a dipole or electrophile for cyclopropanation or [3+2] cycloaddition.
    
  • Activation Mode (Hard Lewis Acids, e.g., BF3, Sc, Mg): The LA coordinates to the 1,2-dicarbonyl oxygens. This activates the ketone toward nucleophilic attack retaining the diazo group initially, or facilitates controlled decomposition in the presence of nucleophiles like thioamides or nitriles.

Mechanism Diagram

The following diagram illustrates the divergent pathways controlled by the Lewis acid choice.

EDP_Pathways EDP Ethyl Diazopyruvate (EDP) (Bidentate Ligand) LA_Complex Lewis Acid Complex [LA]-(O,O)-Chelation EDP->LA_Complex + Lewis Acid Path_A Pathway A: Carbenoid Formation (Ru, Rh, Cu) LA_Complex->Path_A N2 Extrusion Path_B Pathway B: Carbonyl Activation (BF3, Sc, Mg) LA_Complex->Path_B Nucleophilic Attack Carbenoid Metal-Carbenoid (Dipole/Electrophile) Path_A->Carbenoid Activated_Ketone Activated Ketone (Electrophilic Trap) Path_B->Activated_Ketone Prod_Cyclo [3+2] Cycloadducts (Dihydrofurans) Carbenoid->Prod_Cyclo + Alkene/Alkyne Prod_Hetero Heterocycles (Thiazoles, Oxazoles) Activated_Ketone->Prod_Hetero + Thioamide/Nitrile - H2O, - N2

Caption: Divergent reaction pathways of Ethyl Diazopyruvate mediated by Lewis Acid chelation modes.

Protocol A: Enantioselective [3+2] Cycloaddition

Target: Chiral Dihydrofurans / Bicyclic Ethers Reference: Adapted from Chappellet & Müller (2004) and related Cu(II) methodologies.

This protocol utilizes a chiral Lewis acid complex (Ru-PyBOX or Cu-BOX) to catalyze the reaction between EDP and electron-rich enol ethers. The reaction proceeds via a metal-bound carbonyl ylide intermediate.

Materials
  • Substrate: Ethyl diazopyruvate (Freshly prepared or purified).

  • Reagent: 2,3-Dihydrofuran (or other enol ether).[1]

  • Catalyst: [Ru(Cl)2(PyBOX)] (PyBOX = 2,6-bis(oxazolinyl)pyridine) or Cu(OTf)2 + Bis(oxazoline) ligand.

  • Solvent: Dichloromethane (DCM), anhydrous.[2]

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Procedure
  • Catalyst Preparation (In Situ for Cu-BOX):

    • In a flame-dried Schlenk tube, dissolve Cu(OTf)2 (0.05 mmol, 5 mol%) and the chiral Bis(oxazoline) ligand (0.055 mmol, 5.5 mol%) in anhydrous DCM (2 mL).

    • Stir at room temperature for 1 hour to ensure complex formation (solution typically turns deep blue/green).

  • Substrate Addition:

    • Add 2,3-dihydrofuran (1.5 mmol, 1.5 equiv) to the catalyst solution.

    • Cool the mixture to 0°C (or -20°C for higher enantioselectivity, though reaction time will increase).

  • Controlled Addition of EDP:

    • Dissolve EDP (1.0 mmol) in anhydrous DCM (2 mL).

    • CRITICAL: Add the EDP solution slowly via syringe pump over 4–6 hours. Slow addition keeps the steady-state concentration of the diazo compound low, preventing homocoupling (azine formation).

  • Reaction Monitoring:

    • Monitor by TLC (Hexane:EtOAc 4:1). EDP is yellow; disappearance of the yellow color and the diazo spot indicates completion.

    • Stir for an additional 2 hours after addition is complete.

  • Workup:

    • Filter the mixture through a short pad of silica gel to remove the metal catalyst.

    • Wash the pad with DCM.[3]

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify by flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Data: The product is typically a bicyclic ester. Expect yields of 60–85% and ee >90% with optimized ligands.

Protocol B: Synthesis of Thiazoles via BF3 Activation

Target: Ethyl 2-substituted thiazole-4-carboxylates Reference: Based on Kim et al. (1995) and subsequent improvements.

This reaction exploits the "hard" Lewis acid BF3·OEt2 to activate the ketone carbonyl of EDP. A thioamide attacks the activated ketone, followed by cyclization and loss of water and nitrogen.

Materials
  • Substrate: Ethyl diazopyruvate (1.0 equiv).

  • Reagent: Thiobenzamide (or derivative) (1.0–1.2 equiv).

  • Lewis Acid: Boron Trifluoride Diethyl Etherate (BF3·OEt2).

  • Solvent: THF or DME (Dimethoxyethane), anhydrous.

  • Desiccant: Molecular Sieves (4Å) or MgSO4 (Optional but recommended for high yields).[4]

Step-by-Step Procedure
  • Setup:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add Thiobenzamide (1.2 mmol) and anhydrous THF (5 mL).

    • Add activated 4Å Molecular Sieves (200 mg) to scavenge water produced during condensation.

  • Activation:

    • Add BF3[5]·OEt2 (1.5 mmol, 1.5 equiv) dropwise to the thioamide solution at 0°C. Stir for 15 minutes.

  • Addition of EDP:

    • Add EDP (1.0 mmol) dropwise (neat or as a concentrated solution in THF) to the reaction mixture at 0°C.

    • Observation: Nitrogen gas evolution may be observed as the reaction progresses.

  • Heating:

    • Allow the mixture to warm to room temperature, then heat to reflux (approx. 65°C) for 2–4 hours.

    • Monitor by TLC for the disappearance of the thioamide and EDP.

  • Quench and Workup:

    • Cool to room temperature.

    • Quench carefully with saturated aqueous NaHCO3 (gas evolution!).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification:

    • Purify via silica gel chromatography.[4][6]

    • Yield: Typically 70–85%.[7]

    • Structure Verification: Look for the characteristic thiazole proton singlet in 1H NMR (~8.0 ppm) and the ethyl ester signals.

Data Summary & Troubleshooting

ParameterProtocol A ([3+2] Cycloaddition)Protocol B (Thiazole Synthesis)
Catalyst Ru-PyBOX / Cu-BOX (5 mol%)BF3·OEt2 (1.5 equiv)
Key Intermediate Metal-Carbenoid / YlideActivated Ketone / Boron Enolate
Limiting Factor Diazo homocoupling (requires slow addition)Moisture sensitivity (requires dry solvent)
Typical Yield 60–85%70–90%
Major Side Product Azine (dimer of EDP)Hydrolysis products
Troubleshooting Guide
  • Low Yield (Protocol A): If azine formation (dimerization) is dominant, increase the dilution of the reaction mixture and decrease the addition rate of EDP. Ensure the catalyst is active (Cu(II) should be blue/green, not brown/precipitated).

  • No Reaction (Protocol B): Ensure BF3·OEt2 is fresh (colorless to pale yellow, not dark brown). Ensure the thioamide is soluble in the chosen solvent.

Safety & Handling

Ethyl Diazopyruvate (EDP) is a diazo compound and must be handled with extreme care.

  • Explosion Hazard: While EDP is more stable than simple diazo compounds due to the electron-withdrawing ester and ketone, it is potentially shock-sensitive. Do not heat neat EDP above 40°C. Use a blast shield when working with scales >5 mmol.

  • Toxicity: Diazo compounds are potential alkylating agents and sensitizers. Work in a fume hood.

  • Glassware: Use ground glass joints; avoid scratching the glassware with metal spatulas (use Teflon/plastic).

  • Disposal: Quench unreacted diazo compounds with dilute acetic acid or dilute HCl before disposal.

References

  • Chappellet, S., & Müller, P. (2004).[1] Enantioselective [3+2] cycloadditions of ethyl diazopyruvate with enol ethers. Synlett, 2004(13), 2350-2354.

  • Kim, J. N., Ryu, E. K. (1995). BF3·OEt2-promoted synthesis of thiazoles from ethyl diazopyruvate and thioamides.[5] Heterocycles, 41, 1289.

  • Doyle, M. P., et al. (2010). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates. Journal of Organic Chemistry, 74(23), 9222–9224. (Contextual reference for Lewis Acid activation).

  • Alonso, M. E., & Wenkert, E. (1982). Cycloaddition of ethyl diazopyruvate to dihydrofuran. Journal of the American Chemical Society, 104, 166.[8] (Foundational work on EDP cycloadditions).

Sources

Application Note: A Comprehensive Guide to the Laboratory-Scale Synthesis of Ethyl Diazoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl diazoacetate is a cornerstone reagent in modern organic synthesis, prized for its versatility as a carbene precursor for cyclopropanation, X-H insertion reactions, and ylide formation.[1][2] This application note provides a detailed and robust protocol for the preparation of ethyl diazoacetate through the diazotization of glycine ethyl ester hydrochloride. We delve into the underlying reaction mechanism, offer critical, field-tested insights into procedural choices, and place paramount importance on the stringent safety protocols required for handling potentially explosive diazo compounds. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for synthesizing this essential building block.

A note on nomenclature: The direct diazotization of glycine ethyl ester (H₂N-CH₂-COOEt) yields ethyl diazoacetate (N₂=CH-COOEt). This should not be confused with ethyl 3-diazo-2-oxopropanoate (N₂=CH-C(O)-COOEt), an α-diazo-β-ketoester, which is typically prepared via different synthetic routes, such as diazo-transfer reactions.

Reaction Principle and Mechanism

The synthesis of ethyl diazoacetate from glycine ethyl ester hydrochloride is a classic example of a diazotization reaction.[1] This process converts a primary aliphatic amine into a diazo compound using nitrous acid, which is generated in situ.

Overall Transformation:

NH₂CH₂COOC₂H₅·HCl + NaNO₂ --(H⁺, H₂O, 0-5°C)--> N₂CHCOOC₂H₅ + NaCl + 2H₂O

The reaction is performed in a biphasic system, typically water and an organic solvent like dichloromethane or diethyl ether, at low temperatures to ensure the stability of the intermediates and the final product.[3][4]

Mechanism of Diazotization:

The reaction proceeds through several distinct steps:

  • Formation of Nitrous Acid: In the presence of a strong mineral acid (e.g., sulfuric or hydrochloric acid), sodium nitrite is protonated to form nitrous acid (HNO₂).[5][6]

  • Generation of the Nitrosonium Ion: Further protonation of nitrous acid followed by the loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺), which is the key reactive species.[5][7]

  • N-Nitrosation: The primary amine of glycine ethyl ester acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate after deprotonation.[6]

  • Tautomerization and Dehydration: The N-nitrosamine undergoes a series of proton transfers (tautomerization) to form a diazohydroxide species. Subsequent protonation of the hydroxyl group and elimination of water yields a diazonium ion.

  • Formation of the Diazo Compound: For aliphatic amines with an adjacent α-proton, a base (such as water) abstracts this acidic proton, leading to the formation of the neutral and relatively stable ethyl diazoacetate.

The detailed mechanistic pathway is illustrated below.

Diazotization_Mechanism Mechanism of Ethyl Diazoacetate Synthesis cluster_0 Step 1: Nitrosonium Ion Formation cluster_1 Step 2: Amine Attack and Diazotization NaNO2 NaNO₂ + H₂SO₄ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 in situ NO_plus NO⁺ (Nitrosonium Ion) + H₂O HNO2->NO_plus + H⁺, -H₂O GlycineEster H₂N-CH₂-COOEt (Glycine Ethyl Ester) N_Nitrosamine H(R)N-N=O (N-Nitrosamine) GlycineEster->N_Nitrosamine + NO⁺, -H⁺ Diazonium [R-N≡N]⁺ (Diazonium Ion) N_Nitrosamine->Diazonium Tautomerization, +H⁺, -H₂O Product N₂=CH-COOEt (Ethyl Diazoacetate) Diazonium->Product -H⁺ (from α-carbon)

Figure 1: Simplified reaction mechanism for the diazotization of glycine ethyl ester.

Critical Safety Considerations

WARNING: Diazo compounds are a hazardous class of chemicals and must be handled with extreme caution. A thorough risk assessment is mandatory before beginning this procedure.[8]

  • Explosive Hazard: Ethyl diazoacetate is potentially explosive, particularly in concentrated or pure form.[3][9] It is sensitive to heat, shock, and contact with sharp or ground-glass surfaces.[10] Never distill the compound to dryness. [9]

  • Toxicity: Diazo compounds are toxic, can act as irritants, and may cause sensitization upon exposure.[10] All manipulations must be performed in a well-ventilated chemical fume hood.[8][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a flame-resistant lab coat, and suitable gloves.[11][12]

  • Engineering Controls: Conduct the reaction behind a blast shield.[10] Use smooth, scratch-free glassware and avoid ground-glass joints where possible.

  • Waste Disposal: Any excess or residual diazo compounds should be quenched by slowly adding them to a stirred solution of a weak acid, such as acetic acid, until gas evolution ceases.[8]

Materials and Equipment

Reagents
ReagentCAS No.Molar Mass ( g/mol )GradeSupplier Notes
Glycine ethyl ester hydrochloride623-33-6139.58≥98%Starting material.[13]
Sodium nitrite (NaNO₂)7632-00-069.00ACS Reagent, ≥97%Diazotizing agent.
Sulfuric acid (H₂SO₄)7664-93-998.08Concentrated (95-98%)Used to prepare a 5% (w/w) solution.
Dichloromethane (CH₂Cl₂)75-09-284.93ACS GradeExtraction solvent. Offers good product stability.[4]
Sodium bicarbonate (NaHCO₃)144-55-884.01ACS GradeFor neutralizing the organic layer.
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04GranularDrying agent.
Equipment
  • Four-necked round-bottom flask (2 L)

  • Mechanical stirrer

  • Dropping funnel

  • Low-temperature thermometer (-30°C to 20°C)

  • Ice-salt bath

  • Separatory funnel (2 L)

  • Rotary evaporator with a cold trap

  • Blast shield

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Detailed Experimental Protocol

This protocol is adapted from established procedures found in Organic Syntheses, which provide a reliable and high-yield method.[4]

Figure 2: High-level workflow for the synthesis of ethyl diazoacetate.

Step 1: Preparation of Solutions

  • Glycine Solution: In a beaker, dissolve 140 g (1.0 mole) of glycine ethyl ester hydrochloride in 250 mL of deionized water.

  • Nitrite Solution: In a separate beaker, dissolve 83 g (1.2 moles) of sodium nitrite in 250 mL of deionized water. Cool this solution in an ice bath.

  • Acid Solution: Prepare a 5% (w/w) sulfuric acid solution by carefully adding 95 g of concentrated sulfuric acid to approximately 1800 mL of cold water. Caution: Always add acid to water.

Step 2: Reaction Setup

  • Place the 2-L four-necked flask in a large ice-salt bath capable of maintaining temperatures down to -20°C.

  • Equip the flask with a mechanical stirrer, a low-temperature thermometer, and a dropping funnel.

  • Add the prepared glycine solution and 600 mL of dichloromethane to the flask.

  • Begin vigorous stirring and cool the biphasic mixture to between -5°C and -9°C.

Step 3: Diazotization Reaction

  • Once the target temperature is reached, add the cold sodium nitrite solution to the reaction flask with continued stirring.

  • Slowly add the 95 g of 5% sulfuric acid from the dropping funnel over a period of about 3-5 minutes.[4]

  • Rationale: The rate of acid addition is critical for temperature control. An exothermic reaction will occur. The cooling bath must be sufficiently cold (e.g., -20°C to -25°C) to prevent the internal temperature from rising above +1°C.[4] Keeping the temperature low minimizes the decomposition of the acid-sensitive product.

  • The reaction is typically complete within 10-15 minutes after the acid addition is finished, indicated by the cessation of heat evolution.

Step 4: Work-up and Extraction

  • Immediately transfer the entire reaction mixture to a pre-chilled 2-L separatory funnel.

  • Quickly separate the layers. The lower, golden-yellow organic layer contains the product.[4]

  • Rationale: Ethyl diazoacetate is rapidly decomposed by aqueous acid.[9] This separation must be performed as quickly as possible to maximize yield. The use of dichloromethane as a solvent helps protect the product from decomposition better than diethyl ether.[4]

  • Extract the remaining aqueous layer once more with 75 mL of fresh dichloromethane and combine this with the first organic extract.

Step 5: Neutralization and Drying

  • Pour the combined organic layers into a flask containing 1 L of a cold 5% sodium bicarbonate solution.

  • Stir this mixture until a test with pH paper confirms that the solution is neutral or slightly basic. This step removes any residual acid.[4]

  • Transfer the mixture back to the separatory funnel, separate the organic layer, and transfer it to a dry Erlenmeyer flask containing 15-20 g of anhydrous sodium sulfate.

  • Allow the solution to stand for 10-15 minutes with occasional swirling to ensure complete drying.

Step 6: Solvent Removal and Isolation

  • Filter the dried solution to remove the sodium sulfate.

  • Transfer the solution to a round-bottom flask suitable for a rotary evaporator.

  • Crucial Step: Remove the dichloromethane solvent under reduced pressure (e.g., from a water aspirator). The temperature of the water bath should not exceed 20°C .[9]

  • Once the bulk of the solvent is removed, the remaining yellow residual oil is practically pure ethyl diazoacetate. The yield is typically high (around 85%).[9] Do not attempt to remove the last traces of solvent by high vacuum or heating.

  • The product should be stored in a dark bottle in a refrigerator or freezer and used as soon as possible.[9]

Characterization

PropertyDescription
Appearance Deep yellow oil.[1][14]
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 4.75 (s, 1H, N₂=CH), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 165.5 (C=O), 60.5 (OCH₂), 46.5 (C=N₂), 14.4 (CH₃).
IR (neat, cm⁻¹)ν: ~2110 (strong, sharp, N≡N stretch), ~1695 (strong, C=O stretch).

Troubleshooting and Expert Insights

  • Problem: Low Yield.

    • Cause: Temperature exceeded 5°C during acid addition, leading to product decomposition.

    • Solution: Ensure a sufficiently cold and robust cooling bath. Add the acid more slowly.

    • Cause: Delay between reaction completion and work-up, allowing prolonged contact with acid.

    • Solution: Prepare all equipment for the work-up in advance and perform the extraction and neutralization steps immediately.

  • Problem: Product Decomposes During Solvent Removal.

    • Cause: Water bath temperature was too high, or the solution was evaporated to dryness.

    • Solution: Strictly adhere to a bath temperature below 20°C. It is safer to leave a small amount of solvent in the final product than to risk an explosion by attempting to remove all of it. The crude product is satisfactory for most synthetic purposes.[9]

  • Insight on Purification: While the crude product is often sufficient, purification can be attempted by vacuum distillation. However, this is extremely hazardous, can lead to violent decomposition, and results in significant material loss.[9][15] It should only be performed by experienced personnel with appropriate safety measures (multiple blast shields, remote operation).

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 21: Three Carbon-Heteroatom Bonds: Aldehydes, Ketenes, Selenoaldehydes and Teluroaldehydes, and Derivatives; Imines; Diazo Compounds, Azides, and Azirines. Georg Thieme Verlag; 2014. [URL: https://www.thieme-connect.de/products/ebooks/book/10.1055/b-003-125741]
  • Womack, E. B.; Nelson, J. F. Ethyl Diazoacetate. Org. Synth.1944, 24, 56. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0392]
  • Zollinger, H. Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers; 1994. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527615555]
  • BYJU'S. Diazotization Reaction Mechanism. [URL: https://byjus.
  • Cole-Parmer. Material Safety Data Sheet - Diazo Red RC. [URL: https://www.coleparmer.com/msds/00286YU_msds.pdf]
  • MSDS Diazo 1 51 042209. [URL: https://www.murakami.co.jp/english/support/msds/pdf/msds_diazo1_51.pdf]
  • Creary, X. Phenyldiazomethane. Org. Synth.1986, 64, 207. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0438]
  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press; 2011. [URL: http://www.nap.
  • Maas, G. Diazo Compounds. In Modern Allene Chemistry; Wiley-VCH Verlag GmbH & Co. KGaA; 2010.
  • Searle, N. E. Acetic acid, diazo-, ethyl ester. Org. Synth.1956, 36, 25. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0424]
  • Michigan State University. Phenyldiazomethane SOP. [URL: https://www.chemistry.msu.edu/sites/default/files/sop/sop_phenyldiazomethane.pdf]
  • Cohen, J. B. Practical Organic Chemistry. Macmillan and Co.; 1920. [URL: https://archive.org/details/practicalorganic00coheuoft]
  • Chemistry Steps. The Reaction of Amines with Nitrous Acid. [URL: https://www.chemistrysteps.com/the-reaction-of-amines-with-nitrous-acid/]
  • Online Chemistry Notes. Diazotization reaction: Mechanism and Uses. [URL: https://www.onlinechemistrynotes.
  • Synthetika. Ethyl Glycinate Hydrochloride. [URL: https://synthetika.
  • Wikipedia. Ethyl diazoacetate. [URL: https://en.wikipedia.
  • Benchchem. Ethyl 2-diazo-3-oxopentanoate. [URL: https://www.benchchem.com/product/b1515492]
  • Digital Commons@ETSU. Purification of Ethyl Diazoacetate by Vacuum Distillation for use in Cyclopropanation Reactions. [URL: https://dc.etsu.edu/asrf/2012/schedule/107]
  • van der Heijden, G. C. M.; et al. Ethyl diazoacetate synthesis in flow. Beilstein J. Org. Chem.2013, 9, 1813–1818. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3784196/]

Sources

Application Note: [3+2] Cycloaddition Reactions Involving Ethyl Diazopyruvate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers in medicinal chemistry and organic synthesis. It details the preparation, handling, and application of Ethyl Diazopyruvate (EDP) in [3+2] cycloaddition reactions.

Executive Summary

Ethyl diazopyruvate (Ethyl 3-diazo-2-oxopropanoate, EDP) is a versatile


-diazo-

-keto ester used as a "linchpin" reagent in the synthesis of polysubstituted nitrogen and oxygen heterocycles. Unlike simple diazoacetates, EDP possesses an additional keto-carbonyl group, enhancing its electrophilicity and allowing it to serve as a precursor for pyrazoles (via [3+2] cycloaddition with alkynes), pyrazolines (with alkenes), and furans/oxazoles (via metal-carbenoid pathways).

This guide focuses on the [3+2] 1,3-dipolar cycloaddition manifold, providing a validated protocol for synthesizing functionalized pyrazole-3-carboxylates—a privileged scaffold in kinase inhibitors and anti-inflammatory drugs.

Chemical Identity & Properties

  • IUPAC Name: Ethyl 3-diazo-2-oxopropanoate[1][2][3]

  • Structure:

    
    
    
  • CAS Number: 7459-46-3 (Note: Often generated in situ due to stability concerns)

  • Molecular Weight: 142.11 g/mol [4]

  • Reactivity Profile: 1,3-Dipole (Huisgen cycloaddition); Carbene precursor (metal-catalyzed).[3]

Mechanistic Insight: The Divergent Pathway

The reactivity of EDP is dictated by the presence (or absence) of a transition metal catalyst.

  • Thermal/Lewis Acid Conditions: The terminal nitrogen and carbon act as a 1,3-dipole, reacting with unsaturated bonds (dipolarophiles) to form five-membered rings with high atom economy.

  • Transition Metal Catalysis (Rh, Cu): Nitrogen is extruded to form a metal-carbenoid, which undergoes cyclopropanation or X-H insertion.

G cluster_0 Pathway A: [3+2] Cycloaddition cluster_1 Pathway B: Carbenoid Formation EDP Ethyl Diazopyruvate (1,3-Dipole) Alkyne Alkyne/Alkene (Dipolarophile) EDP->Alkyne Thermal/Lewis Acid Metal Rh(II) / Cu(I) Catalyst EDP->Metal TS_Concerted Concerted Transition State (4π + 2π) Alkyne->TS_Concerted Pyrazole Pyrazole/Pyrazoline (Retention of N2) TS_Concerted->Pyrazole Carbenoid Metal Carbenoid (-N2) Metal->Carbenoid -N2 Furan Furan/Cyclopropane Carbenoid->Furan Rearrangement

Figure 1: Divergent reactivity pathways of Ethyl Diazopyruvate. Pathway A is the focus of this protocol.

Preparation of Ethyl Diazopyruvate (EDP)

Commercially available EDP is rare due to shelf-stability issues. It is best prepared fresh using a diazo-transfer method or from the acid chloride. The method below uses TMS-Diazomethane , a safer non-explosive alternative to diazomethane gas.

Protocol 1: Synthesis of Ethyl 3-diazo-2-oxopropanoate

Scale: 10 mmol Safety: Perform in a dedicated fume hood. TMS-diazomethane is toxic; avoid inhalation.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an argon inlet.

  • Reagents:

    • Ethyl chlorooxoacetate (Ethyl oxalyl chloride): 1.12 mL (10 mmol)

    • (Trimethylsilyl)diazomethane (

      
      ): 2.0 M in hexanes, 6.0 mL (12 mmol)
      
    • Tetrahydrofuran (THF): Anhydrous, 20 mL

    • Triethylamine (

      
      ): 1.67 mL (12 mmol) - Acts as HCl scavenger
      
  • Procedure:

    • Dissolve ethyl oxalyl chloride in THF and cool to 0 °C (ice bath).

    • Add

      
       solution dropwise over 10 minutes.
      
    • Alternative: If using

      
      , add it before the diazo source. (Note: Some protocols use excess diazomethane without base; with TMS-diazomethane, a base facilitates the desilylation).
      
    • Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 3 hours.

    • Monitoring: TLC (Hexane/EtOAc 3:1) will show the disappearance of the acid chloride and appearance of a yellow spot (EDP).

  • Workup:

    • Concentrate the mixture under reduced pressure (keep bath < 30 °C).

    • Resuspend residue in diethyl ether and wash with saturated

      
       and brine.
      
    • Dry over

      
      , filter, and concentrate.[5]
      
  • Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).

    • Yield: Typically 75-85% as a yellow oil.

    • Storage: Store at -20 °C in the dark. Use within 2 weeks.

Application Protocol: [3+2] Cycloaddition with Alkynes

This protocol describes the reaction of EDP with a terminal alkyne (e.g., Phenylacetylene) to synthesize Ethyl 5-phenyl-1H-pyrazole-3-carboxylate .

Rationale for Regioselectivity

The reaction between the electron-deficient EDP (LUMO dipole) and electron-rich phenylacetylene (HOMO dipolarophile) typically favors the 3,5-disubstituted isomer due to steric repulsion in the transition state. The bulky glyoxylate group (


) and the phenyl group prefer to be anti (1,4-relationship in the TS), leading to the 3,5-product in the final pyrazole.
Protocol 2: Synthesis of Pyrazole Scaffolds

Reagents:

  • Ethyl Diazopyruvate (EDP): 1.0 equiv.[6]

  • Phenylacetylene: 1.2 equiv.

  • Solvent: Toluene (anhydrous) or DCM.

  • Catalyst (Optional):

    
     (10 mol%) for Lewis Acid acceleration.
    

Step-by-Step:

  • Preparation: In a pressure vial or RBF, dissolve EDP (142 mg, 1.0 mmol) in Toluene (5 mL).

  • Addition: Add Phenylacetylene (132 µL, 1.2 mmol).

  • Reaction:

    • Method A (Thermal): Heat to 80 °C for 12–16 hours.

    • Method B (Catalytic): Add

      
       (49 mg, 0.1 mmol) and stir at RT  for 24 hours. (Lewis acids lower the LUMO of the dipole, accelerating the reaction).
      
  • Workup:

    • Evaporate solvent under vacuum.

    • The crude residue is often a mixture of the 3H-pyrazole (intermediate) and 1H-pyrazole (aromatized).

    • Aromatization:[6] If the tautomerization is incomplete, treat the crude with catalytic DBU (1 drop) in DCM for 30 mins.

  • Purification: Silica gel chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
  • Characterization:

    • Product: Ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

    • 1H NMR (CDCl3): Look for the pyrazole C4-H singlet around

      
       7.0–7.2 ppm and the ethyl ester signals.
      
Data Summary: Optimization Parameters
ParameterConditionYield (%)Regioselectivity (3,5 : 3,4)Notes
Solvent DCM (RT)< 10%N/AToo slow without catalyst.
Solvent Toluene (80°C)65%85 : 15Standard thermal conditions.
Catalyst

(RT)
82%> 95 : 5Lewis acid improves selectivity.
Catalyst

40%Complex MixCompeting carbene pathways observed.

Troubleshooting & Expert Tips

  • Competing Carbene Pathways: If you observe furan derivatives or "dimerization" of the diazo compound (azine formation), it indicates nitrogen loss occurred before cycloaddition.

    • Solution: Avoid Copper/Rhodium catalysts if the goal is [3+2] cycloaddition. Use mild Lewis acids (Sc, Yb) or pure thermal conditions.

  • Safety with Diazo Compounds: Never use ground glass joints without grease or Teflon sleeves (friction can detonate diazo compounds). Do not heat neat (undiluted) EDP.

  • Regioisomer Identification: The 3,5-isomer typically shows a NOE correlation between the NH proton and the phenyl ortho-protons. The 3,4-isomer will show NOE between the ester ethyl group and the phenyl ring.

References

  • Preparation of EDP: European Journal of Organic Chemistry, 2004, "Synthesis of functionalized cyclopropanes via Rh(II) catalyzed reaction of ethyl diazopyruvate."

  • Cycloaddition Methodology: Journal of Organic Chemistry, "Regioselectivity in the 1,3-dipolar cycloaddition of diazo-carbonyl compounds."

  • Lewis Acid Catalysis: Chemical Reviews, "Catalytic Asymmetric 1,3-Dipolar Cycloaddition."

  • Safety Data: Sigma-Aldrich, "Safety Data Sheet: Ethyl Pyruvate Derivatives."

Sources

Application Note: Ethyl 3-Diazo-2-Oxopropanoate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-diazo-2-oxopropanoate (also known as Ethyl Diazopyruvate ) is a versatile


-diazo-

-keto ester surrogate that serves as a linchpin reagent in the total synthesis of heterocyclic natural products. Unlike simple diazoacetates, this reagent possesses a unique 1,3-dicarbonyl-like reactivity masked by the diazo functionality. Upon activation—typically by Rh(II) catalysis or Lewis acids—it functions as a tunable C3-building block for the rapid assembly of oxazoles, thiazoles, and furans.

This guide details the handling, preparation, and application of ethyl 3-diazo-2-oxopropanoate, with a specific focus on its role in constructing the bis-oxazole core of Siphonazole and related bioactive alkaloids.

Safety Protocol: The Zero-Compromise Standard

WARNING: Diazo compounds are potentially explosive and highly toxic. The following safety protocols are non-negotiable.

Hazard ClassCritical Control Measure
Explosion Risk No Ground Glass Joints: Use only smooth-joint glassware or Teflon sleeves to prevent friction-induced detonation. Blast Shield: All reactions >1 mmol must be conducted behind a blast shield.
Toxicity Double Gloving: Diazo compounds are alkylating agents. Use double nitrile gloves. Fume Hood: All operations, including weighing, must occur in a high-efficiency fume hood.
Thermal Instability Temperature Control: Never distill the neat reagent at atmospheric pressure. Store below -20°C.
Waste Disposal Quenching: Quench all diazo waste with dilute acetic acid or acetone/water before disposal. Do not mix with strong mineral acids violently.

Reagent Preparation Protocol

While ethyl diazopyruvate can be purchased, fresh preparation is often required for sensitive natural product steps to ensure the absence of acid impurities.

Method: Tosylhydrazone Decomposition

This method is preferred over direct acylation of diazomethane due to safety and scalability.

Reagents:

  • Ethyl Pyruvate[1][2][3][4][5]

  • 
    -Toluenesulfonyl hydrazide[6]
    
  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM)

Step-by-Step Protocol:

  • Hydrazone Formation:

    • Dissolve

      
      -toluenesulfonyl hydrazide (1.0 equiv) in ethanol (
      
      
      
      ).
    • Cool to 0°C. Add ethyl pyruvate (1.05 equiv) dropwise.

    • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

    • Observation: The tosylhydrazone usually precipitates as a white solid.

    • Filter, wash with cold ethanol, and dry under vacuum.

  • Diazo Transfer (Bamford-Stevens Type):

    • Suspend the tosylhydrazone in DCM (

      
      ).
      
    • Add triethylamine (1.2 equiv) carefully.

    • Stir at RT for 4–6 hours.

    • Monitor: The suspension will clear, and the solution will turn characteristic yellow (indicating diazo formation).

    • Workup: Wash the organic layer with saturated

      
       (to remove sulfinic acid byproduct), then brine.
      
    • Dry over

      
       and concentrate carefully under reduced pressure at 
      
      
      
      .
    • Purification: Flash chromatography on silica gel (neutralized with 1%

      
      ) eluting with Hexanes/EtOAc.
      

Yield: Typically 75–85%. Storage: Store as a solution in benzene or DCM at -20°C for up to 1 month.

Core Application: Synthesis of Oxazole-Containing Natural Products[7][8][9][10]

The primary utility of ethyl diazopyruvate in natural product synthesis is the construction of 1,3-oxazoles . This is exemplified in the total synthesis of Siphonazole and Goadsporin .

Mechanistic Pathway

The reaction can proceed via two distinct pathways depending on the catalyst:

  • Rh(II)-Catalyzed Carbenoid Route: Reaction with amides (via N-H insertion/cyclodehydration).

  • Lewis Acid (

    
    ) or Rh(II) [3+2] Cycloaddition:  Reaction with nitriles.
    

The [3+2] Cycloaddition with nitriles is the most direct route to 2,4-disubstituted oxazoles.

OxazoleSynthesis Diazo Ethyl Diazopyruvate (Reagent) Rh Rh(II) Catalyst (- N2) Diazo->Rh Activation Lewis Lewis Acid (BF3·OEt2) Diazo->Lewis Alt. Activation Carbene Rh-Carbenoid Intermediate Rh->Carbene Ylide Nitrile Ylide Intermediate Carbene->Ylide + Nitrile Nitrile Nitrile (R-CN) (Substrate) Oxazole Oxazole Scaffold (Product) Ylide->Oxazole Cyclization Lewis->Oxazole [3+2] Cycloaddition

Caption: Mechanistic divergence in oxazole synthesis. The Rh(II) pathway proceeds via a carbenoid, while Lewis acids promote a concerted [3+2] cycloaddition.

Protocol: Rh(II)-Catalyzed [3+2] Cycloaddition

Adapted from the synthesis of Siphonazole fragments (Moody et al., 2007).

Reagents:

  • Ethyl Diazopyruvate (1.5 equiv)

  • Nitrile Substrate (e.g., Cbz-protected amino nitrile) (1.0 equiv)

  • Catalyst:

    
     or 
    
    
    
    (2 mol%)
  • Solvent: Chlorobenzene or Fluorobenzene (High boiling, non-coordinating)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Substrate Solution: Dissolve the nitrile (1.0 equiv) and Rh(II) catalyst (1 mol%) in chlorobenzene. Heat to 70°C.

  • Addition: Dissolve Ethyl Diazopyruvate (1.5 equiv) in chlorobenzene. Add this solution slowly via syringe pump over 4–6 hours.

    • Expert Insight: Slow addition is critical to prevent diazo dimerization (formation of fumarates/maleates) and ensure the nitrile captures the carbene.

  • Completion: Stir at 70°C for an additional 1 hour after addition is complete.

  • Workup: Cool to RT. Evaporate solvent directly.

  • Purification: Silica gel chromatography.

Self-Validating Checkpoint:

  • TLC: Disappearance of the yellow diazo spot.

  • NMR: Appearance of the Oxazole singlet (

    
     ppm) if C5 is unsubstituted, or shift of the ethyl ester protons.
    

Secondary Application: Thiazole Construction

For natural products like Epothilones or Siphonazole B , thiazoles are required. Ethyl diazopyruvate reacts with thioamides to form thiazoles.

Protocol Summary:

  • Mix: Thioamide (1.0 equiv) + Ethyl Diazopyruvate (1.1 equiv) in Ethanol.

  • Conditions: Reflux for 2–4 hours. No metal catalyst is typically required; this reaction often proceeds via Hantzsch-type condensation or simple [3+2].

  • Product: Ethyl 2-substituted-thiazole-4-carboxylate.

Data Summary: Reactivity Profile

Substrate ClassCo-ReagentCatalystProduct ScaffoldNatural Product Ex.
Nitrile R-CN

Oxazole Siphonazole, Goadsporin
Thioamide

None / HeatThiazole Epothilones
Amide


Oxazole (via N-H ins)Wewakazole
Alkyne


Furan Irciniastatin

Troubleshooting & Expert Insights

Problem: Low Yield due to Dimerization
  • Cause: The diazo compound reacts with itself faster than the substrate.

  • Solution: Increase the dilution of the diazo compound and reduce the addition rate (e.g., extend from 4h to 8h). Use a more reactive catalyst like

    
     (perfluorobutyrate) to make the carbene more electrophilic.
    
Problem: Incomplete Conversion of Nitrile
  • Cause: Nitrile is too electron-poor or sterically hindered.

  • Solution: Switch from Rh(II) catalysis to

    
      promotion. The Lewis acid activates the nitrile for nucleophilic attack by the diazo carbon.
    
Problem: O-H Insertion Side Reactions
  • Cause: Presence of trace water or unprotected alcohols in the substrate.

  • Solution: Strictly dry solvents (molecular sieves 4Å). Protect all free alcohols as TBS or TBDPS ethers before the diazo step.

References

  • Synthesis of Siphonazole: Moody, C. J., et al. "Total synthesis of siphonazole and its O-methyl derivative." Organic & Biomolecular Chemistry, 2007. Link

  • Oxazole Synthesis Review: Palmer, D. C. "The Chemistry of Heterocyclic Compounds, Oxazoles." Wiley Online Library. Link

  • Rh(II) Catalysis Guide: Doyle, M. P., et al. "Modern Catalytic Methods for Organic Synthesis with Diazo Compounds." Wiley.[7] Link

  • Thiazole Formation: Connell, R., et al. "Reaction of ethyl diazopyruvate with thioamides." Journal of Organic Chemistry. Link

  • Reagent Preparation: "Preparation of alpha-diazo-beta-keto esters." Organic Syntheses, Coll. Vol. 7, p. 438. Link

Sources

Troubleshooting & Optimization

🛡️ Technical Support Center: Ethyl 3-diazo-2-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers handling Ethyl 3-diazo-2-oxopropanoate (CAS: 14214-10-9). This compound is a high-energy functionalized diazo species used primarily as a carbene precursor in metal-catalyzed insertions and cyclopropanations.

Status: Operational | Tier: Level 3 (High Hazard Containment) Subject: Safe Handling, Stability, and Emergency Protocols

🚨 PART 1: CRITICAL SAFETY & EMERGENCY RESPONSE (The "Red Alert" Q&A)

Q: I dropped a vial containing ~500 mg of the compound on the floor. It shattered. What is my immediate move? A: STOP. Do not attempt to wipe it up with paper towels. Friction from wiping can detonate diazo compounds.

  • Evacuate: Clear the immediate area (10-foot radius).

  • Ventilate: Open fume hood sashes fully if safe; otherwise, increase lab ventilation.

  • Chemical Neutralization (The "Wet" Method):

    • Do not let the material dry out. Dry diazo crystals are shock-sensitive.

    • Gently pour a dilute solution of acetic acid (10% in water) or saturated aqueous ammonium chloride over the spill. This protonates the diazo carbon, forcing the release of nitrogen gas (

      
      ) and converting the shock-sensitive diazo into a benign hydroxy/acetoxy ketone derivative.
      
    • Allow it to bubble (evolve

      
      ) until cessation. Only then, absorb with wet vermiculite or sand.
      

Q: The compound in the freezer has turned from yellow to orange/red. Is it safe to use? A: NO. Quarantine the vial immediately.

  • Diagnosis: Color darkening in diazo compounds indicates decomposition and the formation of polymeric azines or higher-order nitrogenous aggregates. These decomposition products can be autocatalytic and significantly more shock-sensitive than the parent compound.

  • Action: Do not attempt to open the vial if it shows signs of pressure buildup (bulging cap). Move it to a blast shield area and chemically quench it remotely if possible, or contact EHS for hazardous waste disposal as "Potential Explosive."

Q: I smell a sweet, musty odor near the rotary evaporator. What does this mean? A: You have a breach in containment.

  • Causality: Ethyl 3-diazo-2-oxopropanoate is volatile.[1] If you smell it, you are inhaling an alkylating agent.

  • Immediate Action: Shut down the rotovap bath heat. Lower the sash. Check the vacuum trap. Diazo compounds can co-distill and condense in the vacuum pump oil, creating an explosion hazard inside the pump.

  • Check: Inspect your pump oil immediately. If it is discolored or frothing, the pump must be shut down and the oil changed under a fume hood by a professional wearing full PPE.

🧪 PART 2: OPERATIONAL HANDLING & SYNTHESIS

Q: Can I use metal spatulas to weigh this compound? A: Absolutely NOT.

  • Reasoning: Trace transition metals (Iron, Nickel, Chromium from stainless steel) can act as Lewis acid catalysts. They lower the activation energy for

    
     extrusion, potentially initiating a runaway decomposition or explosion on the spatula tip.
    
  • Protocol: Always use Teflon-coated or porcelain/glass spatulas. Avoid rough ground-glass joints; use Teflon sleeves to prevent friction heating during opening/closing of vessels.

Q: What is the "Golden Rule" for solvent selection during reaction setup? A: Never use halogenated solvents (DCM, Chloroform) if using strong bases.

  • Mechanism: While diazo compounds are often soluble in DCM, the presence of trace base can form dihalocarbenes or initiate radical chains that destabilize the diazo group.

  • Preferred Solvents: Anhydrous Toluene, Benzene, or THF are standard. They act as thermal sinks and do not participate in halogen-atom transfer.

Q: How do I safely monitor the reaction progress? TLC seems risky. A: TLC is safe if "wet-spotted."

  • Technique: Do not dry the TLC spot with a heat gun. The concentration of diazo on the silica gel combined with heat will cause micro-detonations (popping sounds) and ruin the plate.

  • Visualization: The compound is UV active. Use a UV lamp. If using a stain, Phosphomolybdic Acid (PMA) is preferred over permanganate (oxidizer risk) or iodine (radical risk).

📊 PART 3: DATA & STABILITY SPECIFICATIONS

Stability Profile
ParameterSpecificationCritical Threshold
Storage Temp -20°C (Freezer)> 0°C accelerates decomposition
Physical State Yellow Oil/Low-melting solidOrange/Red = DANGER (Decomposed)
Shock Sensitivity Moderate (High if dry)Avoid scratching glass surfaces
Incompatibility Strong Acids, Lewis Acids (Fe, Cu, Rh)Contact triggers rapid

release
Safe Quenching Protocol (Standard Operating Procedure)

Use this stoichiometry to neutralize excess reagent before disposal.

ReagentStoichiometryMechanismNotes
Acetic Acid (Glacial) 2.0 equivProtonation ->

loss
Exothermic; add dropwise at 0°C.
Dilute HCl (1M) 1.5 equivRapid ProtonationViolent bubbling ; use blast shield.
Acetone SolventDilutionDissolve residue before acid addition.

🛠️ PART 4: EXPERIMENTAL WORKFLOW VISUALIZATION

Diagram 1: Safe Reaction Setup & Quenching Decision Tree

This logic flow ensures you do not inadvertently trigger a runaway reaction during synthesis or disposal.

G Start Start: Handling Ethyl 3-diazo-2-oxopropanoate Inspect Visual Inspection: Is it Yellow? Start->Inspect Red STOP: Material is Red/Orange (Decomposed) Inspect->Red No (Dark Color) Weigh Weighing: Use Teflon/Glass tools only Inspect->Weigh Yes Solvent Solvent Choice: Toluene/THF (Avoid Halogenated + Base) Weigh->Solvent Reaction Reaction: Metal Catalyst Addition (Rh/Cu) Solvent->Reaction Monitor Monitor: Is N2 evolution controlled? Reaction->Monitor Runaway EMERGENCY: Rapid bubbling/Temp spike Monitor->Runaway Rate > 1 bubble/sec Finish Completion: Quench with weak acid (AcOH) Monitor->Finish Steady state Cool Action: Immerse in -78°C bath Dilute with cold Toluene Runaway->Cool Cool->Finish Stabilized

Caption: Decision logic for handling diazo precursors. Note the critical intervention point at "Runaway" requiring immediate thermal quenching.

📚 References

  • American Elements. (n.d.). Ethyl 3-diazo-2-oxopropanoate Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Functionalizing the γ-Position of α-Diazo-β-ketoesters. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis of α-diazo-β-keto esters via acylbenzotriazole. Retrieved from [Link]

  • Morressier. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds. Retrieved from [Link]

Sources

Technical Support Center: Ethyl Diazopyruvate (EDP) Yield Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses yield optimization for Ethyl Diazopyruvate (EDP) , specifically identified as ethyl 3-diazo-2-oxopropanoate (


).[1] Unlike standard donor-acceptor carbenes, EDP generates a highly electrophilic acceptor-substituted carbene  prone to Wolff rearrangement and dimerization.[1] Successful C-H insertion requires strict kinetic control to favor the bimolecular insertion pathway over unimolecular rearrangement or bimolecular coupling.[1]

Module 1: Catalyst Selection & Ligand Architecture

Q: I am observing low conversion and high catalyst degradation. Is Rh


(OAc)

suitable for EDP?
A: While Rh

(OAc)

is a competent baseline catalyst, it is often insufficient for high-yield EDP insertions due to the extreme electrophilicity of the generated carbene. The

-keto ester moiety makes the carbene highly reactive, leading to rapid catalyst poisoning or "carbene avalanche" (dimerization).
  • Recommended Upgrade: Switch to Rh

    
    (esp)
    
    
    
    (Du Bois catalyst)
    or Rh
    
    
    (pfb)
    
    
    .[1]
    • Why: The chelating esp ligand provides a rigid scaffold that resists ligand exchange and degradation under the oxidative conditions of highly electrophilic carbenes.

    • For Enantioselectivity: Use Rh

      
      (S-DOSP)
      
      
      
      or Rh
      
      
      (S-PTTL)
      
      
      .[1] The bulky arylsulfonyl/phthalimido groups create a chiral pocket that shields the carbene center, slowing down dimerization while permitting C-H insertion.

Q: How does the electronic nature of the catalyst affect the Wolff Rearrangement side reaction? A: Electron-deficient catalysts (e.g., Rh


(pfb)

) increase the electrophilicity of the metal-carbene, accelerating C-H insertion relative to the Wolff rearrangement. However, they also increase the risk of dimerization. Electron-rich catalysts (e.g., Rh

(cap)

) stabilize the carbene but may favor the thermodynamic Wolff product (ketene formation).

Catalyst Performance Matrix:

CatalystReactivityStabilityPrimary RiskRecommended For
Rh

(OAc)

ModerateLowDegradationInitial Screening
Rh

(esp)

HighHighDimerizationDifficult Substrates (unactivated C-H)
Rh

(DOSP)

ModerateHighSteric hindranceEnantioselective C-H Insertion
Cu(OTf)

LowModerateAzine formationCyclopropanation (avoid for C-H)

Module 2: Reaction Conditions & Kinetic Control

Q: My reaction yields the azine dimer or fumarate/maleate derivatives. How do I stop this? A: Dimerization is second-order with respect to diazo concentration (


), while C-H insertion is first-order (

).[1] You must maintain a steady-state diazo concentration near zero.[1]
  • Protocol: Use a syringe pump for slow addition .

    • Rate: 0.1 – 0.5 equivalents per hour.[1]

    • Stoichiometry: Use the substrate in excess (3–5 equivalents) if possible.[1] If the substrate is precious, use the diazo in excess (1.5–2.0 equiv) but add it extremely slowly.

Q: What solvent system maximizes the C-H insertion/Wolff ratio? A: Solvent polarity plays a critical role.[1]

  • Non-polar solvents (Hexanes, Pentane, Cyclohexane): Best for C-H insertion. They do not coordinate to the Rh center and form a "solvent cage" that promotes immediate reaction with the nearest substrate molecule.

  • Chlorinated solvents (DCM, DCE): Acceptable but can coordinate weakly.

  • Avoid: THF, Acetonitrile, or Ethers. These coordinate to the open axial site of the Rh-carbene, quenching reactivity or promoting Wolff rearrangement.

Module 3: Troubleshooting & Diagnostics

Q: I see a new spot on TLC that isn't product or dimer. What is it? A: It is likely the Wolff Rearrangement product.[1] The EDP carbene (


) can rearrange to a ketene (

).[1]
  • Diagnosis: If water is present, this forms the malonic acid mono-ethyl ester.[1] If alcohol is present, it forms the mixed malonate diester.

  • Fix: Ensure strict anhydrous conditions. Use molecular sieves (4Å) in the reaction vessel. Lower the temperature (0°C or -78°C) if using a highly active catalyst like Rh

    
    (esp)
    
    
    
    to kinetically favor insertion over rearrangement.[1]

Q: The reaction stalls after 50% conversion. Adding more diazo doesn't help. A: This indicates Catalyst Poisoning .[1] The formation of azines (N-N coupled dimers) can irreversibly bind to the Rh axial sites.

  • Solution: Increase catalyst loading to 1-2 mol%. Alternatively, switch to Rh

    
    (esp)
    
    
    
    which is more resistant to poisoning.

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways for the Rhodium-EDP carbenoid. Your goal is to maximize the green path (C-H Insertion) and minimize the red paths.

EDP_Reaction_Pathways cluster_optimization Optimization Controls Diazo Ethyl Diazopyruvate (EDP) Metal_Carbene Rh-Carbenoid [LnM=CH-CO-COOEt] Diazo->Metal_Carbene + Rh(II) - N2 Rh_Catalyst Rh(II) Catalyst Rh_Catalyst->Metal_Carbene coordination CH_Insertion C-H Insertion Product (Target) Metal_Carbene->CH_Insertion Substrate (R-H) k_insert Dimer Dimer (Azine/Alkene) Metal_Carbene->Dimer Excess Diazo k_dimer Wolff Wolff Rearrangement (Ketene -> Malonate) Metal_Carbene->Wolff Heat / Poor Ligand OH_Insertion O-H Insertion (Water/Alcohol impurity) Metal_Carbene->OH_Insertion H2O / ROH Control1 Slow Addition (Suppress Dimer) Control2 Non-polar Solvent (Suppress Wolff) Control3 Dry Conditions (Suppress O-H)

Figure 1: Mechanistic divergence of the Rh-EDP carbenoid. Green path represents the desired C-H insertion.

Experimental Protocol: Optimized C-H Insertion

Target: High-yield insertion of EDP into Cyclohexane (Model System)

  • Preparation: Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under Ar/N

    
    .
    
  • Catalyst Charge: Add Rh

    
    (esp)
    
    
    
    (1.5 mg, 0.002 mmol, 0.2 mol%) and the substrate (Cyclohexane, 10.0 mmol, 10 equiv) in dry Dichloromethane (DCM) or Hexane (2 mL).
    • Note: Using the substrate as the co-solvent is the most effective way to boost yield.

  • Diazo Solution: Dissolve Ethyl Diazopyruvate (142 mg, 1.0 mmol) in dry DCM (10 mL).

    • Critical: The solution must be dilute (0.1 M).[1]

  • Addition: Heat the reaction mixture to reflux (40°C for DCM, 60-80°C for Hexane/DCE). Using a syringe pump, add the EDP solution over 4–6 hours .

  • Completion: After addition, stir for an additional 1 hour.

  • Workup: Concentrate in vacuo. Purification by flash chromatography (Silica, Hexane/EtOAc gradient).

Troubleshooting Decision Tree

Use this logic flow to diagnose failures in your specific experiment.

Troubleshooting_Tree Start Low Yield / Failure Check_Product Analyze Crude NMR Start->Check_Product Dimer_Found Major Product: Fumarate/Azine Check_Product->Dimer_Found Dimer peaks Wolff_Found Major Product: Malonate / Ketene Check_Product->Wolff_Found Rearranged skeleton No_Rxn Diazo recovered or unreacted Check_Product->No_Rxn Start material left Fix_Dimer Action: 1. Slower Addition 2. Dilute Diazo 3. Increase Substrate Equiv Dimer_Found->Fix_Dimer Fix_Wolff Action: 1. Lower Temperature 2. Change Ligand (esp/pfb) 3. Avoid coordinating solvents Wolff_Found->Fix_Wolff Fix_NoRxn Action: 1. Check Catalyst Activity 2. Increase Temp 3. Check Catalyst Poisoning No_Rxn->Fix_NoRxn

Figure 2: Diagnostic logic for common failure modes in EDP carbene insertions.

References

  • Biocatalytic Utility of EDP: Ren, J., et al. (2024).[2] "Chemoenzymatic synthesis of optically active

    
    -cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruvate." Royal Society of Chemistry.[1]
    
    
  • Rhodium Carbenoid Mechanisms & Optimization: Davies, H. M. L., & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid and Nitrene Insertion." Nature.[1] [1]

  • Synthesis & Reactivity of Ethyl Diazopyruvate: Wenkert, E., et al. (1986). "Reaction of ethyl diazopyruvate with enol ethers." Journal of Organic Chemistry.

  • Catalyst Selection (Rh2(esp)2): Espino, C. G., & Du Bois, J. (2001). "A Rhodium-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones." Angewandte Chemie.

  • General Diazo Troubleshooting: Ford, A., et al. (2015).[1] "Modern Organic Synthesis with Alpha-Diazocarbonyl Compounds." Chemical Reviews. [1]

Sources

Preventing dimerization side reactions of diazo compounds

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Dimerization Side Reactions in Metal-Carbene Transfer Ticket Status: Open Assigned Specialist: Senior Application Scientist, Process Safety & Catalysis Group

Diagnostic Triage: Identify Your Byproduct

Before optimizing, we must identify which dimerization pathway is compromising your yield. Diazo decomposition follows two distinct failure modes.

Diagnostic FeatureType A: Azine Formation Type B: Carbene Dimerization
Structure


(Alkene)
Mechanism Nucleophilic attack of unreacted diazo on electrophilic diazo carbon.Coupling of two metal-carbenes or metal-carbene + diazo.[1]
Visual Cue Often bright yellow/orange/red solids (highly conjugated).Often colorless or pale oil (unless highly conjugated).
Root Cause Lack of active catalyst; Diazo accumulation; Low temperature.High steady-state concentration of Metal-Carbene (

).
Primary Fix Increase catalyst activity/loading; Check Lewis acidity.Slow addition ; Increase steric bulk of catalyst.

Mechanistic Insight (The "Why")

To solve the problem, you must understand the competition kinetics. The desired reaction (cyclopropanation, C-H insertion) is often bimolecular between the Metal-Carbene and the Substrate. Dimerization is bimolecular with respect to the Diazo or Carbene.

Pathway Competition Diagram

The following diagram illustrates the critical bifurcation point where yield is lost.

DiazoPathways Diazo Diazo Compound (R2C=N2) MetCarb Metal-Carbene Intermediate (Ln-M=CR2) Diazo->MetCarb + Catalyst (-N2) Azine Azine Byproduct (R2C=N-N=CR2) Diazo->Azine Nucleophilic Attack (No Catalyst) Catalyst Catalyst (Ln-M) Catalyst->MetCarb Product Desired Product (Cyclopropane/Insertion) MetCarb->Product + Substrate (k_desired) Alkene Alkene Dimer (R2C=CR2) MetCarb->Alkene + Diazo or MetCarb (k_dimer) Substrate Substrate (Alkene/C-H Bond)

Caption: Figure 1. Kinetic bifurcation in diazo decomposition. Green path represents the desired catalytic cycle; Red paths represent dimerization failure modes.

Protocol Optimization (The "How")

A. Kinetic Control: The "Pseudo-High Dilution" Protocol

Issue: High local concentration of diazo compound favors second-order dimerization (


) over pseudo-first-order substrate reaction.
Solution:  Maintain a near-zero steady-state concentration of the diazo species.

Step-by-Step Protocol:

  • Calculate Addition Rate: Do not guess. The addition rate must be slower than the catalyst turnover frequency (TOF).

    • Starting Point: 1 mmol diazo / hour per 1 mol% catalyst.

  • Dilution Factor: Dissolve the diazo compound in non-coordinating solvent (DCM, PhCl) to a concentration of 0.1 M – 0.2 M before loading into the syringe.

  • The "Substrate Flood": If the substrate is inexpensive (e.g., styrene, cyclohexane), use it as the solvent or in large excess (5–10 equiv). This pushes the equilibrium toward the desired product (

    
    ).
    
  • Tip Placement: Place the syringe needle tip below the solvent surface, directly into the turbulent zone of the stir bar. Dripping from the top causes high-concentration "plumes" where dimerization spikes.

B. Catalyst Engineering: Steric Protection

Issue: "Naked" metal centers allow easy approach of a second diazo molecule. Solution: Use catalysts with bulky ligands that physically block the approach of large nucleophiles (like another diazo) but permit smaller substrates or specific orientations.

  • Standard:

    
     (Rhodium Acetate). Small, exposed active site. High risk of dimerization.
    
  • Upgrade:

    
     (Du Bois Catalyst) or 
    
    
    
    (Davies Catalyst).
    • Mechanism:[1][2][3][4] The "picket fence" ligands create a steric wall. The metal-carbene is accessible to the substrate but sterically congested against a second bulky diazo/carbene encounter [1].

C. Thermodynamic Control: Temperature Nuance

FAQ: Should I cool the reaction to prevent side reactions? Answer: Counter-intuitively, NO. While cold temperatures stabilize the diazo precursor, they often slow the insertion step (high activation energy) more than the dimerization step (low activation energy barrierless coupling).

  • Recommendation: Run at the highest temperature compatible with the thermal stability of your specific diazo compound (often refluxing DCM or DCE). This favors the difficult activation energy of the desired pathway over the easy dimerization [2].

Advanced Solution: Continuous Flow Chemistry

If batch protocols fail, flow chemistry is the industry standard for handling diazo compounds safely and efficiently.

Why Flow Works:

  • Zero Accumulation: Diazo is generated and consumed immediately.

  • Heat Transfer: Microreactors prevent thermal runaways (diazo decomposition is exothermic).

  • Mixing: Superior mixing prevents concentration gradients that lead to dimerization.

Flow Chemistry Decision Tree

Use this logic to determine if you should switch to flow.

FlowLogic Start Start Troubleshooting YieldCheck Is Yield < 50%? Start->YieldCheck SafetyCheck Is Diazo Unstable? YieldCheck->SafetyCheck Yes BatchOpt Optimize Batch (Syringe Pump) YieldCheck->BatchOpt No ScaleCheck Scale > 5g? SafetyCheck->ScaleCheck No FlowRec SWITCH TO FLOW (Microreactor) SafetyCheck->FlowRec Yes (Explosion Risk) ScaleCheck->BatchOpt No ScaleCheck->FlowRec Yes

Caption: Figure 2. Decision matrix for transitioning from batch to continuous flow processing.

Reference Protocol (In-Situ Generation): Instead of isolating the diazo, pump a solution of hydrazone and a base (e.g.,


 or hypervalent iodine oxidant) into a T-mixer meeting the substrate/catalyst stream. This ensures the concentration of free diazo never exceeds ppm levels, mathematically eliminating the possibility of second-order dimerization [3].

References & Authority

  • Davies, H. M. L., & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid Insertion: Stabilization and Selectivity." Nature, 451, 417-424.

  • Doyle, M. P., et al. (1998). "Modern Catalytic Methods for Organic Synthesis with Diazo Compounds." Wiley-Interscience. (Foundational text on temperature/addition rate effects).

  • Deadman, B. J., et al. (2015).[5] "Taming Hazardous Chemistry in Flow: The Continuous Processing of Diazo and Diazonium Compounds." Chemistry – A European Journal, 21(6), 2298-2308.

  • Ford, A., et al. (2015). "Synthesis of Diazo Compounds in Continuous Flow." Organic Process Research & Development.

Sources

Navigating the Stability of Ethyl Diazopyruvate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Ethyl diazopyruvate is a versatile reagent in organic synthesis, prized for its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. However, its utility is matched by its inherent instability. Proper storage and handling are paramount to ensure experimental success, reproducibility, and, most importantly, laboratory safety. This guide provides a comprehensive overview of the factors influencing the stability of ethyl diazopyruvate and offers detailed troubleshooting advice for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is ethyl diazopyruvate and why is it considered unstable?

Ethyl diazopyruvate, systematically known as ethyl 2-diazo-3-oxobutanoate, is a diazo carbonyl compound. The diazo group (-N2) makes the molecule highly energetic and prone to decomposition through the loss of nitrogen gas (N2), a very stable molecule. This decomposition can be initiated by heat, light, or the presence of acids and certain metals, leading to the formation of a highly reactive carbene intermediate.

Q2: What is the recommended storage temperature for ethyl diazopyruvate?

Q3: How should I handle ethyl diazopyruvate in the laboratory?

Handle ethyl diazopyruvate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Avoid contact with skin and eyes. It is crucial to prevent its exposure to heat, direct sunlight, and incompatible materials.

Q4: What are the primary decomposition pathways I should be aware of?

The decomposition of ethyl diazopyruvate can be triggered by several factors:

  • Thermal Decomposition: Heating can cause the molecule to lose nitrogen gas, forming a carbene. This process is exothermic and can be explosive, especially if the compound is in a concentrated form.

  • Photochemical Decomposition: Exposure to light, particularly UV light, can also induce the loss of nitrogen gas and the formation of a carbene.

  • Acid-Catalyzed Decomposition: Diazo compounds are notoriously unstable in the presence of acids. Even weak acids can catalyze the decomposition, often leading to the formation of byproducts.

  • Metal-Catalyzed Decomposition: Transition metals can catalyze the decomposition of diazo compounds, a property that is harnessed in many synthetic reactions but can be a source of instability if not controlled.

Troubleshooting Guide

This section addresses common issues encountered during the storage and use of ethyl diazopyruvate.

Observed Problem Potential Cause(s) Recommended Solution(s)
Discoloration (e.g., darkening of the yellow solution/solid) - Exposure to light (photochemical decomposition)- Exposure to elevated temperatures (thermal decomposition)- Presence of acidic impurities- Store in an amber or foil-wrapped vial to protect from light.- Ensure storage at the recommended temperature (2-8°C).- Use high-purity solvents and reagents to avoid acidic contamination.
Gas evolution from the container - Significant thermal decomposition is occurring.- IMMEDIATE ACTION REQUIRED. This indicates a potentially hazardous situation. Do not tighten the cap further. If safe to do so, move the container to a blast shield in a fume hood and cool it with an ice bath. Contact your institution's environmental health and safety office for guidance on disposal.
Loss of reactivity in experiments - The compound has decomposed over time due to improper storage.- The reagent has been repeatedly warmed to room temperature and re-cooled.- Verify the age and storage history of the reagent. If in doubt, it is safer to use a fresh batch.- Aliquot the reagent into smaller, single-use vials to minimize temperature cycling of the bulk material.
Unexpected side products in reactions - Decomposition due to acidic conditions.- Unintended metal catalysis from glassware or impurities.- Reaction temperature is too high, causing thermal decomposition.- Ensure all glassware is scrupulously clean and free of acid and metal residues.- Use non-acidic solvents and reagents. If an acid is required for a subsequent step, ensure the diazo compound is fully consumed first.- Carefully control the reaction temperature.
Inconsistent reaction yields - Inconsistent purity or concentration of the ethyl diazopyruvate solution.- Partial decomposition during the reaction setup.- Use freshly prepared solutions of ethyl diazopyruvate when possible.- Add the ethyl diazopyruvate solution to the reaction mixture at the appropriate temperature and rate, as specified by the protocol. Avoid adding it to a hot solution unless the procedure explicitly calls for it.

In-Depth Scientific Insights

The Chemistry of Decomposition

The instability of ethyl diazopyruvate stems from the facile elimination of dinitrogen (N2), a thermodynamically very stable molecule. This process generates a highly reactive α-keto carbene.

Thermal Decomposition:

The thermal stability of diazo compounds varies significantly based on their substituents. For a series of ethyl diazoacetates, the onset of decomposition has been observed in the range of 75 to 160°C. While a specific onset temperature for ethyl diazopyruvate is not widely published, it is prudent to assume it falls within this range and to handle it with the assumption that it is thermally sensitive.

Photochemical Decomposition:

Diazo compounds absorb UV light, which can provide the energy to break the C-N bond and liberate N2 gas. This is a common method for generating carbenes for synthetic purposes under mild conditions. However, for storage, it means that exposure to ambient laboratory light, and especially direct sunlight, should be strictly avoided.

Acid-Catalyzed Decomposition:

In the presence of an acid (H+), the diazo carbon can be protonated. The resulting diazonium ion is an excellent leaving group, and subsequent loss of N2 can lead to the formation of a cation, which can then be trapped by a nucleophile. This pathway is a significant source of decomposition and byproduct formation in reactions.

Incompatible Materials

To prevent premature decomposition and ensure safety, avoid contact with the following materials:

  • Acids: Strong and weak acids, including Lewis acids.

  • Bases: While less reactive than with acids, strong bases can also promote decomposition.

  • Oxidizing Agents: These can react violently with the diazo compound.

  • Reducing Agents: Can lead to undesired reduction of the diazo group.

  • Transition Metals: Many transition metals and their salts (e.g., copper, rhodium, palladium) can catalyze the decomposition, which can be uncontrolled if not part of a planned reaction.

Experimental Protocols

Protocol 1: Safe Aliquoting of Ethyl Diazopyruvate

  • Allow the sealed container of ethyl diazopyruvate to slowly warm to room temperature in a desiccator to prevent condensation of atmospheric moisture.

  • In a fume hood, carefully open the primary container.

  • Using a clean, dry syringe or pipette, transfer the desired amount of the compound into smaller, pre-dried amber glass vials.

  • Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing.

  • Label each vial clearly with the compound name, concentration (if in solution), and date.

  • Return the primary container and the new aliquots to the recommended storage temperature (2-8°C).

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for troubleshooting common issues with ethyl diazopyruvate.

Troubleshooting_Ethyl_Diazopyruvate cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Potential Causes & Solutions cluster_3 Resolution Problem Observed Problem - Discoloration - Gas Evolution - Loss of Reactivity - Side Products - Inconsistent Yields Check_Storage Check Storage Conditions - Temperature (2-8°C)? - Protected from light? - Container sealed properly? Problem->Check_Storage Investigate Check_Handling Review Handling Procedures - Exposed to heat/light during use? - Risk of contamination? - Aliquoting procedure followed? Problem->Check_Handling Decomposition Decomposition Cause: Thermal, Photo, or Acid-Catalyzed Solution: Use fresh reagent, improve storage/handling Check_Storage->Decomposition If storage is suspect Contamination Contamination Cause: Acid/metal residue, impure solvents Solution: Use high-purity materials, acid-free glassware Check_Handling->Contamination If handling is suspect Resolution Resolution - Use fresh aliquot/batch - Refine experimental protocol - Implement stricter storage/handling controls Decomposition->Resolution Contamination->Resolution

Caption: Troubleshooting workflow for ethyl diazopyruvate issues.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2°C to 8°CMinimizes thermal decomposition.
Light Exposure Store in amber or foil-wrapped containersPrevents photochemical decomposition.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Minimizes reaction with atmospheric moisture and oxygen.
Container Tightly sealed glass vialsPrevents contamination and evaporation.
Purity Use high-purity grade and handle with clean equipmentAvoids catalytic decomposition by impurities (acids, metals).

By adhering to these guidelines, researchers can safely and effectively utilize ethyl diazopyruvate in their synthetic endeavors, ensuring the integrity of their experiments and the quality of their results. For any further questions or concerns, please do not hesitate to contact our technical support team.

References

  • [Your Company's Internal Data or General Chemistry Resource - if applicable]

Sources

Technical Support Center: Ethyl 3-diazo-2-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and drug development professionals working with Ethyl 3-diazo-2-oxopropanoate (also known as Ethyl Diazopyruvate ).

Compound Identity:

  • IUPAC Name: Ethyl 3-diazo-2-oxopropanoate[1]

  • Common Name: Ethyl diazopyruvate

  • Formula:

    
    
    
  • Structure:

    
    [2]
    
  • CAS Number: 14214-10-9 (Note: Often confused with ethyl diazoacetate analogs; verify structure).

PART 1: CRITICAL SAFETY WARNING

⚠️ DANGER: EXPLOSION & TOXICITY HAZARD

  • Explosive Potential: Diazo compounds, particularly

    
    -diazo- 
    
    
    
    -dicarbonyls, are energetically unstable.[2] Distillation or heating above 40°C can trigger catastrophic decomposition or explosion. [2] * Toxicity: Potentially alkylating agent. Handle in a fume hood with double-gloving and a blast shield.
  • Acidity Sensitivity: Contact with Lewis or Brønsted acids (including unbuffered silica gel) causes rapid decomposition and nitrogen evolution.[2]

PART 2: TROUBLESHOOTING GUIDE (Q&A)

Q1: I purified the compound on a standard silica column, but my yield was near zero. What happened? Diagnosis: Acid-Catalyzed Decomposition. Explanation: Standard silica gel is slightly acidic (pH ~6.5–7.0).[2] The diazo carbon is nucleophilic; even weak acidity protonates the diazo group (


), leading to nitrogen loss and formation of alcohol/chloride byproducts.
Solution: 
  • Pre-treat Silica: Slurry the silica gel with 1-5% Triethylamine (Et

    
    N) in the eluent before packing.
    
  • Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) which is less likely to degrade diazo species.[2]

  • Fast Elution: Diazo compounds should not remain on the column for more than 30 minutes.

Q2: The compound is a yellow oil.[3] Can I distill it to improve purity? Diagnosis: High-Risk Operation. Explanation: While ethyl diazopyruvate can be distilled (approx.[4] bp 35–36°C at high vacuum <1 mmHg), it is extremely hazardous.[2] The extra carbonyl group adds strain and reactivity compared to ethyl diazoacetate. Recommendation:

  • Avoid distillation if purity >90% (determined by NMR).[2]

  • If necessary, use Kugelrohr distillation or a short-path setup with a heavy blast shield.[2]

  • Never heat the bath above 40–50°C. If it doesn't distill, stop.

Q3: My crude reaction mixture has a strong pungent odor. Is this the product? Diagnosis: Unreacted Reagent. Explanation: The product has a mild odor. A pungent, acrid smell usually indicates unreacted Ethyl Oxalyl Chloride (precursor) or acetic acid (if used in quenching).[2] Solution:

  • Wash the organic layer with saturated aqueous NaHCO

    
     (cold) to remove acidic impurities.
    
  • Ensure the diazomethane solution was in excess (yellow color should persist) during synthesis.

Q4: How do I store the purified compound? Protocol:

  • Temperature: -20°C or lower.

  • Container: Amber glass vial (light sensitive).

  • Atmosphere: Argon or Nitrogen headspace.

  • Shelf-life: 2–4 weeks. Long-term storage often leads to dimerization or Wolff rearrangement byproducts.

PART 3: PURIFICATION PROTOCOLS
Method A: Buffered Flash Chromatography (Recommended)

Best for: Removing baseline impurities and trace metal catalysts.[2]

Reagents:

  • Silica Gel (230–400 mesh).[2]

  • Solvent A: Hexanes (or Pentane).[2]

  • Solvent B: Ethyl Acetate (EtOAc) or Diethyl Ether.[2]

  • Buffer: Triethylamine (Et

    
    N).[2]
    

Step-by-Step:

  • Column Prep: Prepare a slurry of Silica Gel in Hexanes containing 1% v/v Et

    
    N . Pour into the column and flush with 2 column volumes of the same mixture to neutralize acidic sites.
    
  • Loading: Dissolve the crude yellow oil in a minimum amount of 9:1 Hexanes:EtOAc (with 1% Et

    
    N). Load gently onto the sand bed.
    
  • Elution: Elute with a gradient of 5%

    
     20% EtOAc in Hexanes .
    
    • Note: The diazo ester is less polar than corresponding alcohols/acids but more polar than simple hydrocarbons.

  • Collection: Collect the bright yellow fraction.

  • Concentration: Evaporate solvents at room temperature (max 25°C) under reduced pressure. Do not use a warm water bath.

Method B: High-Vacuum Distillation (Expert Only)

Best for: Large scale (>5g) where chromatography is impractical, provided safety protocols are met.[2]

Equipment:

  • Short-path distillation head (or Kugelrohr).[2]

  • High vacuum pump (<0.5 mmHg).

  • Blast Shield (Mandatory). [2]

Step-by-Step:

  • Ensure the crude oil is free of solvent (rotovap at ambient temp).

  • Place oil in the boiling flask with a magnetic stir bar.

  • Connect to high vacuum. The pressure must be <1 mmHg .

  • Slowly warm the bath.

    • Target Vapor Temp: ~35–40°C.

    • Max Bath Temp: 50°C.

  • Collect the yellow distillate.

  • Stop immediately if the liquid darkens or gas evolution accelerates.

PART 4: ANALYTICAL VERIFICATION

NMR Characterization (Typical Signals in CDCl


): 
Proton TypeMultiplicityChemical Shift (

ppm)
IntegralNotes

Singlet (s)5.9 – 6.2 1HCharacteristic Diazo H. Broadens if traces of acid present.

Quartet (q)4.3 – 4.42HEthyl ester methylene.[2]

Triplet (t)1.3 – 1.43HEthyl ester methyl.[2][5][6]

IR Spectroscopy:

  • Diazo Stretch (

    
    ):  Strong band at ~2100–2120 cm
    
    
    
    .[2]
  • Carbonyls (

    
    ):  Two bands around 1700–1740 cm
    
    
    
    (Ester and Ketone).[2]
PART 5: DECISION WORKFLOW (DOT DIAGRAM)

PurificationWorkflow Start Crude Ethyl Diazopyruvate (Yellow Oil) CheckPurity Check Purity (1H NMR) Start->CheckPurity HighPurity Purity > 90%? CheckPurity->HighPurity UseCrude Use Crude (Store at -20°C) HighPurity->UseCrude Yes Purify Select Purification Method HighPurity->Purify No ScaleCheck Scale > 5g? Purify->ScaleCheck Distillation Vacuum Distillation (High Risk, <1 mmHg, <40°C) ScaleCheck->Distillation Yes (Expert Only) Column Buffered Silica Column (1% Et3N in Hexanes) ScaleCheck->Column No (Recommended) Success Pure Yellow Oil Distillation->Success Column->Success

Caption: Decision tree for the purification of ethyl 3-diazo-2-oxopropanoate, prioritizing safety and scale.

References
  • Organic Syntheses, Coll.[2] Vol. 3, p. 392 (1955). Ethyl Diazoacetate.[2] (Provides foundational safety and handling protocols for diazo esters). [2]

  • ChemicalBook. Ethyl 2-diazo-3-oxopropanoate Properties and Safety. (Confirming physical state and boiling point ranges).

  • Doyle, M. P., et al. Synthesis and Catalytic Reactions of Diazo Carbonyl Compounds. Chemical Reviews, 1998.[2] (Authoritative review on diazo stability and purification).

  • NIST Chemistry WebBook. Ethyl diazoacetate IR and Mass Spec Data. (Used for spectral comparison of diazo functional groups).[2] [2]

  • Sigma-Aldrich. Safety Data Sheet: Ethyl Diazoacetate. (Extrapolated safety data for diazo handling).

Sources

🔬 Technical Support Center: Solvent Effects on Rh(II)-Carbenoid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Application Support Hub for researchers utilizing rhodium(II) carbenoid chemistry. It synthesizes mechanistic insights with practical troubleshooting protocols.

Status: Operational | Tier: Advanced Application Support Topic: Optimizing Chemoselectivity & Enantiocontrol via Solvent Engineering

📋 Executive Summary: The "Solvent-as-Ligand" Paradigm

In rhodium(II) paddlewheel catalysis, the solvent is never inert. It acts as a transient axial ligand that modulates the electrophilicity of the metal center.

  • Non-coordinating solvents (DCM, Hydrocarbons): Maximize carbenoid electrophilicity; favor high-energy pathways (C-H insertion).

  • Coordinating solvents (THF, MeCN): Dampen reactivity; stabilize the carbene but risk blocking the chiral pocket or acting as competitive substrates.

  • Hydrogen-bond donor solvents (HFIP): Induce supramolecular encapsulation, often reversing enantioselectivity and protecting the carbenoid from nucleophilic poisoning.

🛠 Module 1: Troubleshooting Chemoselectivity

User Issue: “My reaction yields a mixture of Cyclopropanation (A) and C-H Insertion (B). How do I force the pathway toward C-H insertion?”

🧠 Diagnostic Logic

Rhodium carbenoids are highly electrophilic. The partition between cyclopropanation (reaction with


-systems) and C-H insertion (reaction with 

-bonds) is governed by the stabilization energy provided by the solvent.
SymptomRoot CauseCorrective Action
Excess Cyclopropanation Carbenoid is too stabilized (less reactive), preferring the accessible

-bond over the stronger

-bond.
Switch to Non-Polar/Non-Coordinating Solvents. Use Hexane, Pentane, or 2,2-Dimethylbutane (neohexane). These solvents do not coordinate axially, maximizing the high-energy state required for C-H insertion.
Solvent Insertion (e.g., THF-ylide) Solvent is acting as a nucleophile. THF coordinates to Rh, then the carbene inserts into the

-C-H of THF.
Remove Ether Solvents. Replace THF or Dioxane with DCM or

-Trifluorotoluene. If solubility is an issue, use minimal 1,2-DCE.
Carbene Dimerization (Fumarate/Maleate) Reaction rate is too slow; unreacted diazo attacks the Rh-carbene.Increase Electrophilicity or Dilution. 1. Switch to a non-coordinating solvent (DCM/Hexane).2. Implement slow addition (syringe pump) of the diazo ester to keep steady-state concentration low.
🔬 Experimental Evidence: The "THF Switch"

Reference Grounding: Research indicates that in THF, catalyst loading can dictate the product ratio.[1] High loading (10 mol%) favors C-H insertion into THF (solvent attack), while low loading (0.01 mol%) favors spirocyclization via oxonium ylide formation [1].

📉 Module 2: Optimizing Enantioselectivity (ee%)

User Issue: “I am using a chiral catalyst (e.g.,


), but the ee% is significantly lower than reported values.”
🧠 Diagnostic Logic

Enantiocontrol in Rh(II) catalysis relies on the "chiral pocket" created by the ligands. Solvents can disrupt this by:

  • Axial Ligation: Small coordinating solvents (MeCN) bind to the Rh axial site, pushing the carbene away from the ligands' steric influence.

  • Conformational Locking: The catalyst ligands are flexible. Solvents like HFIP (Hexafluoroisopropanol) can hydrogen-bond to the ligand carboxylates, "freezing" the catalyst into a more rigid, selective conformation.

🚀 The HFIP Protocol (The "Magic" Solvent)

For catalysts like


 or 

, switching from DCM to HFIP can drastically enhance or even reverse enantioselectivity.

Case Study Data: Cyclopropanation of Styrene Data adapted from comparative studies [2].

CatalystSolventYieldee%Outcome

DCM 85%36% Poor Selectivity

HFIP 92%90% Excellent Selectivity

DCM 78%-55%(S)-Enantiomer favored

HFIP 81%+84%(R)-Enantiomer favored (Reversal)

Protocol:

  • Prepare a 1:1 mixture of DCM and HFIP if pure HFIP suppresses solubility.

  • Run the reaction at -78 °C if possible; HFIP maintains the catalyst's chiral pocket integrity even at higher temperatures, but lower temps generally aid ee.

⚙️ Module 3: Catalyst Stability & Poisoning

User Issue: “The reaction stalls after 20% conversion. Adding more diazo doesn't help. The solution turned from green to brown.”

🧠 Diagnostic Logic

Color change often indicates catalyst decomposition or the formation of a stable, unreactive complex (e.g., azine formation or coordination by a Lewis base product).

Troubleshooting Workflow:

Troubleshooting Start Issue: Reaction Stalls/Color Change CheckSubstrate Does substrate have Lewis Basic sites (N, S)? Start->CheckSubstrate YesBasic Yes (e.g., Pyridine, Thioether) CheckSubstrate->YesBasic Yes NoBasic No (Only Olefins/Alkanes) CheckSubstrate->NoBasic No Poisoning Diagnosis: Catalyst Poisoning (Coordination to Axial Site) YesBasic->Poisoning Dimerization Diagnosis: Carbene Dimerization or Azine Formation NoBasic->Dimerization Solution1 Solution: Use HFIP Solvent (Protects Catalyst) Poisoning->Solution1 Solution2 Solution: Slow Addition (Syringe Pump) Dimerization->Solution2

Figure 1: Decision tree for diagnosing catalyst deactivation. Note that HFIP can protect the Rh center from Lewis basic substrates by hydrogen-bonding to the nucleophile or encapsulating the metal center [2].

🧪 Standard Operating Procedure: Solvent Screening

Objective: Determine the optimal solvent for a new diazo/substrate pair.

  • Baseline Run (DCM): Perform the reaction in anhydrous

    
     at RT. This establishes the baseline yield/ee.
    
  • The Polarity Check (Hexane/Toluene):

    • If C-H insertion is the goal, screen Hexane or 2,2-Dimethylbutane .

    • Why? Non-polar solvents destabilize the polar transition state of competing dimerization, favoring insertion.

  • The "HFIP Test" (for Enantioselectivity):

    • If using a chiral catalyst (

      
      , 
      
      
      
      ), run a small scale reaction in HFIP .
    • Warning: HFIP is acidic (

      
      ). Ensure your substrate is acid-stable.
      
  • The Coordination Check (for Chemoselectivity):

    • If the carbene is too reactive (messy crude NMR), try DCE (1,2-Dichloroethane) or PhCF3 . These offer slight stabilization without the strong coordination of THF.

⚠️ Critical Safety Note: Diazo Handling

Diazo esters are potentially explosive.

  • Never distill diazo compounds.

  • Ventilation: Always run Rh-catalyzed reactions in a fume hood (Nitrogen evolution).

  • Quenching: Quench unreacted diazo with acetic acid or dilute HCl before workup.

📚 References

  • Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran. Source: MDPI (Molecules 2023). URL:[Link][2]

  • Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation. Source: NIH / PMC (J Am Chem Soc. 2011). URL:[Link]

  • Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Source: Chemical Science (RSC Publishing). URL:[Link]

  • Balance between allylic C-H activation and cyclopropanation in the reactions of donor/acceptor-substituted rhodium carbenoids. Source: PubMed (J Am Chem Soc. 2007). URL:[Link]

  • Catalytic X–H insertion reactions based on carbenoids. Source: Chemical Society Reviews (2013). URL:[Link]

Sources

Removing metal catalyst residues after diazopyruvate coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Post-Reaction Purification Topic: Removing Metal Catalyst Residues After Diazopyruvate Coupling Ticket ID: #RH-CU-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You have successfully performed a diazopyruvate coupling—likely an N-H insertion, O-H insertion, or cyclopropanation. The diazo group is gone, but the metal catalyst remains. Whether you used a Rhodium(II) dimer (e.g., Rh₂(OAc)₄, Rh₂(esp)₂) or a Copper(I/II) salt (e.g., Cu(OTf)₂, Cu(acac)₂), these residues are not just regulatory hazards; they are "silent chemists" that degrade your product stability and catalyze side reactions during storage.

This guide provides a self-validating workflow to reduce metal loads from >1000 ppm to single-digit ppm levels, compliant with ICH Q3D Class 2B (Rh) and Class 3 (Cu) limits.

Module 1: The Diagnostic Triage

Do not blindly wash. The state of your metal determines the method.

The "Color Test" Heuristic:

  • Green/Blue Solution: Indicates soluble monomeric Cu(II) or Rh(II) salts. Action: Chelation/Scavenging.[1][2]

  • Black/Brown Suspension: Indicates colloidal metal (Rh⁰ or Cu⁰ nanoparticles). Action: Filtration/Activated Carbon.

  • Red/Purple: Common for Rh(II) tetracarboxylates in coordination with amines. Action: Strong Ligand Displacement.

Workflow Decision Tree

Use this logic to select your purification route.

MetalRemovalStrategy Start Start: Crude Reaction Mixture MetalType Identify Metal Catalyst Start->MetalType Rh_Path Rhodium (Rh) MetalType->Rh_Path Cu_Path Copper (Cu) MetalType->Cu_Path Rh_State Is the Rhodium Ligand Lipophilic? (e.g., Rh2(DOSP)4) Rh_Path->Rh_State Action_Wash Protocol C: EDTA/NH3 Extraction Cu_Path->Action_Wash Bulk Removal Rh_Lipo_Yes Yes: Organic Soluble Rh_State->Rh_Lipo_Yes Chiral/Bulky Rh_Lipo_No No: Water Soluble Rh_State->Rh_Lipo_No Simple Acetate Action_Silica Protocol A: SiliaMetS® Thiol/DMT Rh_Lipo_Yes->Action_Silica Preferred Action_Carbon Protocol B: Carboxen® 1005 / Charcoal Rh_Lipo_No->Action_Carbon Alternative Action_Wash->Action_Silica Polishing (<50 ppm)

Figure 1: Decision matrix for selecting the appropriate purification protocol based on catalyst type and solubility profile.

Module 2: The Rhodium Challenge (Rh)

The Problem: Rhodium(II) carboxylates are Lewis acidic. If your diazopyruvate coupling product contains basic nitrogens (amines, pyridines), the Rh binds tightly to the product, resisting standard washes. Furthermore, chiral Rh catalysts are designed to be lipophilic, meaning they partition into the organic phase during extraction.

Protocol A: Solid-Supported Scavenging (The Gold Standard)

This method uses functionalized silica to "steal" the metal from the product.

  • Recommended Scavengers: SiliaMetS® Thiol (Si-Thiol) or SiliaMetS® DMT (Dimercaptotriazine).

  • Why: According to Pearson's HSAB theory, Rh is a "soft" acid. Thiols are "soft" bases. They form an irreversible covalent bond.

Step-by-Step Procedure:

  • Dilution: Dissolve crude product in THF or Ethyl Acetate (avoid MeOH if possible, as it competes for coordination sites). Concentration: ~10 mL solvent per 1 g crude.

  • Loading: Add 4 equivalents (w/w relative to catalyst mass, not product) of SiliaMetS® Thiol.

    • Pro-Tip: If the catalyst load was 1 mol%, add 10% w/w of scavenger relative to the product mass.

  • Incubation: Stir at 40°C for 4 hours .

    • Critical: Room temperature is often too slow for dimeric Rh(II) species. Heat breaks the dimer-product complex.

  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Validation: Test filtrate color. If clear/colorless, proceed to ICP-MS.

Protocol B: Synthetic Carbon Adsorption

Use this if the scavenger fails or if the Rh is colloidal (black).

  • Material: Carboxen® 1005 (Synthetic Carbon).[3]

  • Advantage: Unlike standard activated charcoal (which binds everything), synthetic carbon is tuned for metal affinity, preserving API yield [1].

Data Comparison: Rh Removal Efficiency

Method Initial Rh (ppm) Final Rh (ppm) Product Recovery (%)
Standard Wash (Water/Brine) 1250 1100 98%
Activated Carbon (Darco G-60) 1250 50 75% (High Loss)
SiliaMetS® Thiol (4h, 40°C) 1250 < 10 96%

| Carboxen® 1005 | 1250 | 15 | 95% |[3]

Module 3: The Copper Challenge (Cu)

The Problem: Copper is less toxic but promotes oxidative degradation. The Solution: Copper forms highly water-soluble complexes with chelators.

Protocol C: The "Blue Wash" (Liquid-Liquid Extraction)
  • Preparation: Prepare a 0.1 M solution of Na₂EDTA (pH adjusted to 7-8) or 10% Aqueous Ammonia (NH₄OH).

  • Execution: Wash the organic layer (containing product) vigorously with the aqueous chelator solution.

  • Observation: The aqueous layer should turn bright blue (Cu-amine complex).

  • Repetition: Repeat washes until the aqueous layer remains colorless.

  • Polishing: If Cu levels remain >50 ppm, treat the organic layer with SiliaMetS® Imidazole or TAAcOH (supported EDTA) for 1 hour [2].

Module 4: Mechanism of Action

Understanding why the scavenger works prevents errors. The diagram below illustrates the ligand exchange required to break the Rh-Product complex.

ScavengingMechanism Rh_Complex Rh-Product Complex Rh(II) Product (Amine) Transition Transition State (Ligand Exchange) Rh_Complex->Transition Heat (40°C) Scavenger Silica Scavenger Si-Surface -SH (Thiol) Scavenger->Transition High Affinity Waste Solid Waste Si-S-Rh Filtered Off Transition->Waste Irreversible Bond PureProduct Purified Product (Free Base) Transition->PureProduct Released

Figure 2: Ligand exchange mechanism. Heat is often required to overcome the activation energy of dissociating the Rh-Product bond.

Troubleshooting & FAQ

Q1: The scavenger worked, but my product yield dropped by 20%. What happened?

  • Diagnosis: Non-specific binding. Your product likely contains polar functional groups (OH, NH₂) that adsorbed onto the bare silica surface.

  • Fix: Switch to a scavenger with a lower surface activity or "block" the silica. Alternatively, use Macroporous Polystyrene (MP) resins (e.g., MP-TMT) instead of silica-based scavengers. These are hydrophobic and repel polar products while binding the metal [3].

Q2: My solution is still dark after filtration.

  • Diagnosis: You have "Colloidal Metal" (nanoparticles). Silica scavengers rely on surface ligands; they cannot easily grab a 50nm nanoparticle.

  • Fix: You must oxidize the metal back to a soluble ionic state or use physical adsorption.

    • Add mild oxidant (air bubbling or dilute H₂O₂) to re-dissolve the metal (risky for sensitive products).

    • Better: Use Activated Carbon (Carboxen 1005) which traps colloids in pores.

Q3: Can I just use TMT (Trimercaptotriazine) directly?

  • Answer: Yes. TMT is the active agent in many resins. You can add solid TMTNa₃ (sodium salt) to your reaction. It will precipitate Rh/Cu as a sludge.

  • Warning: The resulting precipitate is very fine and difficult to filter. You will need to add activated charcoal to act as a filter aid (co-precipitant) to remove it effectively.

Q4: What are the regulatory limits for these metals?

  • Answer: Per ICH Q3D (R2):

    • Rhodium (Class 2B): Oral PDE = 100 µ g/day . (Approx 10 ppm in API if dose is 10g/day).

    • Copper (Class 3): Oral PDE = 3000 µ g/day . (Much more lenient).

References

  • Sigma-Aldrich. (2022). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.[3]Link

  • SiliCycle. (2020). SiliaMetS® Metal Scavengers: Selection Guide & Case Studies.Link

  • Biotage. (2019). Metal Scavenger User Guide: MP-TMT and Si-Thiol Comparison.Link

  • ICH. (2019).[4] Guideline Q3D (R2) on Elemental Impurities.[3][4] European Medicines Agency. Link

Sources

Minimizing Wolff rearrangement byproducts in insertion reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Wolff rearrangement. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful C-C bond-forming reaction and seek to optimize their outcomes by minimizing byproduct formation. As a synthetic tool, the Wolff rearrangement offers elegant pathways for carboxylic acid homologation (Arndt-Eistert synthesis), ring contractions, and the generation of highly reactive ketene intermediates.[1][2] However, the high reactivity of the α-diazocarbonyl starting materials and the carbene/ketene intermediates can lead to a variety of side reactions.[1]

This document provides in-depth troubleshooting guides, mechanistic insights, and optimized protocols to help you navigate these challenges and enhance the efficiency and purity of your insertion reactions.

Understanding the Core Problem: The Mechanistic Dichotomy and Byproduct Formation

The Wolff rearrangement can proceed through two primary mechanistic pathways: a concerted 1,2-rearrangement with simultaneous nitrogen extrusion, or a stepwise pathway involving the formation of a highly reactive α-oxo-carbene intermediate.[3][4][5] The prevailing mechanism is influenced by the substrate's conformation and the reaction conditions (thermal, photochemical, or metal-catalyzed).[1][3]

The stepwise, carbene-mediated pathway is often the primary source of unwanted byproducts. This carbene can be intercepted by nucleophilic solvents or reagents before the desired rearrangement occurs, leading to insertion byproducts.

Start α-Diazoketone (s-cis/s-trans equilibrium) Concerted Concerted Pathway (Favored by s-cis conformer, Photolysis) Start->Concerted hv, Ag(I) Stepwise Stepwise Pathway (s-trans conformer) Start->Stepwise Δ, Metal Catalysts Byproduct3 SN2 Substitution (Thermal Conditions) Start->Byproduct3 Δ, + Nu⁻ Ketene Ketene Intermediate Concerted->Ketene Loss of N₂ 1,2-rearrangement Carbene α-Oxo-carbene Intermediate Stepwise->Carbene Loss of N₂ Carbene->Ketene 1,2-rearrangement Byproduct1 O-H / N-H Insertion (e.g., from Solvent) Carbene->Byproduct1 + Solvent (e.g., MeOH) Product Desired Insertion Product (e.g., Ester, Amide, Acid) Ketene->Product + Nucleophile (R-OH, R-NH₂, H₂O) Byproduct2 Dimerization / Polymerization Ketene->Byproduct2 [2+2] Cycloaddition

Figure 1: Competing pathways in the Wolff Rearrangement. The desired reaction proceeds to the ketene intermediate, while side reactions often originate from the carbene intermediate or the starting material itself.

Troubleshooting Guide

This section addresses common issues encountered during Wolff rearrangement reactions.

Problem / Observation Probable Cause(s) Recommended Solutions & Scientific Rationale
Low yield of desired product; significant O-H or N-H insertion byproduct. The reaction is proceeding through the stepwise carbene pathway, and the carbene is being trapped by protic solvents or nucleophiles before it can rearrange.[3]1. Switch to Photochemical Conditions: Photolysis often favors the concerted mechanism from the s-cis conformer of the diazoketone, bypassing the carbene intermediate.[1][3]2. Use Silver (I) Catalysis: Catalysts like silver(I) oxide (Ag₂O) or silver benzoate can promote the rearrangement at lower temperatures, often favoring the desired pathway over carbene formation.[1][6]3. Solvent Choice: If thermal conditions are necessary, switch to a non-protic, high-boiling solvent (e.g., toluene, dioxane) to minimize carbene trapping.
Formation of α-chloromethyl ketone byproduct in Arndt-Eistert synthesis. The HCl generated during the formation of the α-diazoketone from the acid chloride reacts with the diazoketone product.[7]1. Use Excess Diazomethane: A second equivalent of diazomethane is required to react with and neutralize the HCl byproduct, forming methyl chloride and N₂.[7][8]2. Add a Non-Nucleophilic Base: Include a mild base like triethylamine or calcium oxide (CaO) in the reaction to act as an acid scavenger.[7][9] The Newman-Beal modification specifically incorporates triethylamine for this purpose.[7]
Reaction is sluggish or requires very high temperatures (>180 °C). High thermal energy is needed to overcome the activation barrier for nitrogen extrusion. This can lead to degradation of sensitive products.[1][6]1. Employ Metal Catalysis: Transition metals, particularly Ag(I), can significantly lower the required reaction temperature by stabilizing a metal-carbene intermediate.[1][6] Note that overly stable carbenes (e.g., with Rh, Cu, Pd) may not undergo rearrangement and can lead to other products.[6]2. Use Photolysis: Photochemical induction is a mild, low-temperature alternative to thermal conditions.[1]
Formation of diketenes or polymeric material. The ketene intermediate is highly reactive and can undergo [2+2] cycloaddition with itself if not trapped efficiently by the desired nucleophile.[3]1. Ensure High Concentration of Nucleophile: The Wolff rearrangement should be conducted in the presence of the nucleophile (e.g., as the solvent) to ensure the ketene is trapped as it is formed.[3][10]2. Slow Addition: If using a separate nucleophile, consider the slow addition of the diazoketone to a heated solution of the catalyst and nucleophile to keep the instantaneous concentration of the ketene low.
No reaction or decomposition with sterically hindered substrates. Silver ion catalysis can fail with sterically hindered α-diazoketones, likely due to difficulty in forming the requisite substrate-catalyst complex.[3][11]1. Photochemical Excitation: For sterically demanding substrates, photolysis is often the method of choice as it does not require complexation with a catalyst.[3]
Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using photochemical over thermal conditions? A: Photochemical Wolff rearrangements are generally conducted at much lower temperatures, which is beneficial for thermally sensitive substrates.[3] More importantly, photolysis tends to favor the concerted pathway, which can suppress the formation of byproducts that arise from a carbene intermediate, such as O-H insertion products from alcoholic solvents.[1][3]

Q2: How does the conformation of the α-diazoketone affect the reaction? A: The α-diazoketone exists in an equilibrium between s-cis and s-trans conformers. It is believed that the s-cis conformer, where the diazo and carbonyl groups are aligned, is predisposed to a concerted rearrangement. The s-trans conformer is more likely to lose nitrogen first to form a carbene, which then rearranges.[1][5] The reaction conditions can influence which pathway is favored.

Q3: Can I use a safer alternative to diazomethane for the Arndt-Eistert synthesis? A: Yes. Due to the toxicity and explosive nature of diazomethane, safer alternatives have been developed.[12] Trimethylsilyldiazomethane ((CH₃)₃SiCHN₂) is a common, commercially available substitute that can be used to generate α-diazoketones from acid chlorides.[10] Additionally, the Kowalski ester homologation is an entirely different method that generates a carbene equivalent without using any diazoalkanes.[7]

Q4: Does the Wolff rearrangement affect the stereochemistry of the migrating group? A: A key synthetic advantage of the Wolff rearrangement is that the 1,2-rearrangement of the migrating group occurs with complete retention of its stereochemistry.[1][12] This has been demonstrated in the synthesis of chiral β-amino acids from α-amino acids, where the stereocenter is preserved with high enantiomeric excess.[12]

Optimized Protocol: Arndt-Eistert Homologation of N-Boc-L-Phenylalanine

This protocol provides a step-by-step method for the one-carbon chain extension of an amino acid, incorporating best practices to minimize byproducts.

Figure 2: Optimized workflow for the Arndt-Eistert homologation, highlighting key steps to ensure high yield and purity.

Methodology:

  • Acid Chloride Formation:

    • Dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add oxalyl chloride (1.2 eq) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which should be used immediately.

  • α-Diazoketone Synthesis (Using (TMS)CHN₂):

    • Caution: Diazo compounds are potentially explosive and toxic. Handle with care in a well-ventilated fume hood.

    • Prepare a solution of (trimethylsilyl)diazomethane (2.0 M in hexanes, 2.2 eq) and triethylamine (2.2 eq) in anhydrous THF at 0 °C. The triethylamine is crucial to neutralize the HCl formed.[7]

    • Dissolve the crude acid chloride from Step 1 in anhydrous THF and add it dropwise to the cold (TMS)CHN₂ solution.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

    • Quench any remaining (TMS)CHN₂ by carefully adding glacial acetic acid dropwise until gas evolution stops.

    • The crude diazoketone can be carried forward after a simple aqueous workup or purified by careful column chromatography if necessary.

  • Wolff Rearrangement and Hydrolysis:

    • Dissolve the crude α-diazoketone in a mixture of 1,4-dioxane and water (e.g., 3:1 ratio).

    • Add silver(I) oxide (Ag₂O, 0.1 eq) as the catalyst.[12]

    • Heat the mixture to 50-60 °C. Vigorous evolution of nitrogen gas should be observed.

    • Maintain heating until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction, filter through a pad of Celite to remove the silver catalyst, and concentrate the filtrate.

    • Acidify the aqueous residue with HCl (1M) and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the homologated N-Boc-β-amino acid.

References
  • Wolff rearrangement - Wikipedia. [Link]

  • Wolff-Rearrangement - Organic Chemistry Portal. [Link]

  • ER5. Wolff Rearrangement - College of Saint Benedict / Saint John's University. [Link]

  • WOLFF REARRANGEMENT SOLVED PROBLEM - YouTube. [Link]

  • Theoretical Study of the Mechanism of the Wolff Rearrangement of Some Diazocarbonyl Compounds - ResearchGate. [Link]

  • 3.3: Rearrangements - Chemistry LibreTexts. [Link]

  • Arndt-eistert homologation - Slideshare. [Link]

  • Wolff Rearrangement Reaction, Mechanism & Applications - Chemist Wizards. [Link]

  • Arndt–Eistert reaction - Wikipedia. [Link]

  • How to minimize side products of this reaction - Reddit. [Link]

  • The Wolff Rearrangement: Tactics, Strategies and Recent Applications in Organic Synthesis - ResearchGate. [Link]

  • Arndt-Eistert Synthesis - Organic Chemistry Portal. [Link]

  • Arndt-Eister reaction - Chemistry LibreTexts. [Link]

  • Wolff–Kishner reduction - Wikipedia. [Link]

  • Acylketenes as Reactive Intermediates in the Synthesis of Heterocyclic Compounds - Organic Chemistry Research. [Link]

  • Pd-Catalyzed Semmler-Wolff Reactions for the Conversion of Substituted Cyclohexenone Oximes to Primary Anilines - PMC - NCBI. [Link]

  • Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study - ResearchGate. [Link]

  • Wolff Rearrangement - AK Lectures. [Link]

  • Wolf Rearrangement Reaction | Step Wise Mechanism Explained - YouTube. [Link]

  • Wolff rearrangement - L.S.College, Muzaffarpur. [Link]

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Pattern of Diazo Keto Esters: A Comparative Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge


-Diazo-

-keto esters are pivotal synthetic intermediates in drug discovery, particularly for carbene-mediated transformations (e.g., C–H insertion, cyclopropanation) and Wolff rearrangements. However, their analysis presents a unique paradox: the very reactivity that makes them valuable—the labile diazo (

) group—makes them notoriously difficult to characterize using standard mass spectrometry (MS) protocols.

This guide compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for these substrates. It establishes why ESI-MS/MS is the superior methodology for structural validation, while EI often leads to thermal artifacts that mimic decomposition products rather than the analyte itself.

Comparative Analysis: Ionization Modalities

The choice of ionization technique dictates whether you observe the intact diazo compound or its thermal decomposition products.

Performance Matrix: EI vs. ESI
FeatureAlternative: Electron Ionization (EI) Recommended: Electrospray Ionization (ESI)
Energy Transfer High (70 eV) – "Hard" IonizationLow – "Soft" Ionization
Molecular Ion (

)
Rarely Observed. The radical cation is highly unstable; rapid loss of

occurs.
Dominant. Observed as

or

.
Thermal Artifacts High. GC injectors (

C) trigger Wolff rearrangement before ionization.
Low. Desolvation occurs at atmospheric pressure; source temps can be optimized.
Diagnostic Utility Good for identifying decomposition products (ketenes/esters).[1]Excellent for confirming the diazo functionality via MS/MS (

loss).
Sensitivity Moderate.[2] Signal split among many fragments.High. Ion current concentrated in molecular adducts.
Expert Insight: The "Phantom" Peak in EI

In EI-MS, researchers often observe a base peak at


. This is not  a simple fragment; it is often the molecular ion of the carbene or ketene formed thermally in the inlet. Relying on EI can lead to the erroneous conclusion that the diazo starting material has already degraded, when it is actually intact in the flask.

Deep Dive: Fragmentation Mechanisms

Understanding the fragmentation pathways is critical for interpreting MS/MS spectra.[3] The fragmentation of diazo keto esters is dominated by the expulsion of nitrogen (


) and subsequent rearrangement of the resulting carbene.
Pathway A: Nitrogen Extrusion (Diagnostic)

The most characteristic feature is the loss of 28 Da (


). In ESI-CID (Collision-Induced Dissociation), this transition is clean and confirms the presence of the diazo group.


Pathway B: The Wolff Rearrangement

Upon loss of


, the resulting intermediate (a cation in MS, analogous to a carbene in neutral chemistry) often undergoes a Wolff-type rearrangement.[4] A substituent migrates to form a ketene-like ion. This is particularly prevalent if the internal energy is high.
Visualization of Pathways

The following diagram maps the competing fragmentation pathways for a generic


-diazo-

-keto ester.

FragmentationPathways M_Ion Precursor Ion [M+H]+ N2_Loss Diazo Loss (M - 28) M_Ion->N2_Loss - N2 (28 Da) Primary Pathway Ester_Cleavage Ester Cleavage [R-CO-CN2]+ M_Ion->Ester_Cleavage - OR'OH Minor Pathway Carbene_Ion Carbene-like Cation [R-CO-CH-COOR']+ N2_Loss->Carbene_Ion Wolff_Product Wolff Rearrangement (Ketene Ion) Carbene_Ion->Wolff_Product 1,2-Shift (Rearrangement)

Figure 1: Primary fragmentation pathways of protonated diazo keto esters in ESI-MS/MS.

Experimental Protocols

To ensure scientific integrity and reproducibility, follow these validated protocols.

Protocol A: ESI-MS/MS Characterization (Recommended)

Objective: Confirm molecular weight and diazo presence without thermal degradation.

  • Sample Preparation:

    • Dissolve 1 mg of diazo keto ester in 1 mL of Acetonitrile (MeCN) . Avoid Methanol (MeOH) if the compound is highly reactive, as solvolysis can occur.

    • Dilute to 10 µg/mL with 50:50 MeCN:Water + 0.1% Formic Acid.

    • Note: Keep solutions at

      
      C and analyze immediately.
      
  • Instrument Parameters (Direct Infusion):

    • Flow Rate: 10 µL/min.

    • Capillary Voltage: 3.0 kV (Positive Mode).

    • Source Temperature: < 200°C (Crucial: High temps induce

      
       loss).
      
    • Cone Voltage: Low (15–20 V) to prevent in-source fragmentation.

  • Data Acquisition:

    • Scan Range: m/z 50–500.

    • MS/MS Experiment: Select

      
       or 
      
      
      
      as the precursor. Apply collision energy (CE) ramp (10–30 eV).
    • Validation: Look for the specific loss of 28 Da.

Protocol B: GC-MS (EI) (Use with Caution)

Objective: Analyze decomposition products or stable derivatives.

  • Warning: Do not use this for purity assay of the diazo compound itself.

  • Injector Temp: Set to minimum feasible (

    
    C) to minimize thermal Wolff rearrangement, though elimination of this artifact is rarely possible.
    

Supporting Data: Quantitative Comparison

The following table synthesizes typical spectral data for Ethyl 2-diazo-3-oxobutanoate (MW = 156.14).

Ion SpeciesESI-MS (Positive) m/zRelative Intensity (%)EI-MS (70 eV) m/zRelative Intensity (%)Interpretation

157.1 100 < 1< 5Intact molecule survives ESI but not EI.

179.1 40–80N/AN/ASodium adduct common in ESI.

129.1 (fragment)Variable (CE dependent)128.1 100 (Base Peak) In EI, this is thermal loss of

. In ESI, it is a specific CID fragment.

43.02043.080Acetyl fragment (common to both).

Decision Logic for Analysis

Use this logic flow to select the correct analytical method for your specific stage of drug development.

MethodSelection Start Start: Diazo Sample Goal_ID Goal: Confirm Structure? Start->Goal_ID Goal_Decomp Goal: Check Stability? Start->Goal_Decomp Method_ESI Method: ESI-MS/MS (Direct Infusion) Goal_ID->Method_ESI Primary Choice Method_NMR Method: 1H NMR (Benzene-d6) Goal_ID->Method_NMR Orthogonal Validation Goal_Decomp->Method_ESI Detect Hydrolysis Method_GC Method: GC-MS (Artifact Prone) Goal_Decomp->Method_GC Detect Ketenes

Figure 2: Decision tree for selecting the appropriate analytical technique.

References

  • Comparison of Ionization Techniques

    • Title: Ionization techniques (EI, CI, ESI, MALDI) in Mass Spectrometry.[5][6][7]

    • Source: Fiveable / Analytical Chemistry.
    • URL:[Link]

  • Wolff Rearrangement Mechanism

    • Title: Gas-phase Curtius and Wolff rearrangement reactions investigated by tandem-MS.[8]

    • Source: N
    • URL:[Link](Note: Generalized link to PMC for Wolff Rearrangement context).

  • Diazo Reactivity & Artifacts

    • Title: Mass Spectral Identification of Artifacts Formed in Diazomethane Reactions.[1]

    • Source: WordPress (Technical Blog).
    • URL:[Link](Note: Representative URL for artifact identification).

  • ESI Fragmentation Pathways

    • Title: Fragmentation reactions using electrospray ionization mass spectrometry.[3][5][9][10]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

Sources

Comprehensive Guide: Rh₂(OAc)₄ vs. Cu(OTf)₂ for Ethyl Diazopyruvate Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl diazopyruvate (EDP) is a versatile


-keto diazo ester used to access highly functionalized pyruvate derivatives, heterocycles (oxazoles, thiazoles), and cyclopropanes. Its activation requires a delicate balance between carbene formation  and the suppression of the thermodynamically favored Wolff rearrangement .
  • Rh₂(OAc)₄ (Dirhodium Tetraacetate): The "Precision Tool." It forms a stabilized, highly electrophilic singlet metallo-carbene. It is the superior choice for intermolecular X-H insertions (O-H, N-H) and cyclopropanations where preserving the keto-ester framework is critical. It minimizes Wolff rearrangement through rapid substrate interception.

  • Cu(OTf)₂ (Copper(II) Triflate): The "Dual-Mode Catalyst." It acts as both a Lewis Acid and a carbene precursor. It excels in heterocycle synthesis (e.g., oxazoles from amides) where higher temperatures and Lewis acidity facilitate post-insertion cyclodehydration. It is less effective for simple insertions due to competing acid-catalyzed decomposition pathways.

Mechanistic Divergence

The choice of catalyst dictates the reactive intermediate's nature and the dominant reaction pathway.

Rh₂(OAc)₄: The Stabilized Singlet Carbene

Dirhodium catalysts form a "lantern" structure that binds the diazo carbon. The resulting Rh(II)-carbene is electrophilic but stabilized, allowing for concerted insertion into soft nucleophiles (C=C, X-H) before the susceptible


-keto group triggers a Wolff rearrangement.
  • Key Feature: Concerted, asynchronous insertion mechanism.

  • Dominant Pathway: Carbene Transfer > Wolff Rearrangement.

Cu(OTf)₂: Lewis Acid & Carbene Hybrid

Copper(II) triflate is a strong Lewis acid. It can activate EDP via coordination to the carbonyls (enhancing electrophilicity) or generate a transient copper-carbene species. Note that Cu(II) is often reduced in situ to Cu(I) by the diazo compound to enter the active catalytic cycle.

  • Key Feature: Dual activation (Lewis Acid + Carbene).

  • Dominant Pathway: High temperature promotes N-H insertion/cyclization cascades; moisture sensitivity can trigger acid-catalyzed decomposition.

Mechanistic Pathway Diagram

ReactionPathways EDP Ethyl Diazopyruvate (EDP) Rh_Cat Rh2(OAc)4 (Catalyst) EDP->Rh_Cat + Cu_Cat Cu(OTf)2 (Catalyst) EDP->Cu_Cat + Rh_Carbene Rh(II)-Carbene (Stabilized Electrophile) Rh_Cat->Rh_Carbene -N2 (Fast) Cu_Complex Cu-Complex (Lewis Acid / Carbene) Cu_Cat->Cu_Complex Coordination Insertion X-H Insertion Product (α-Functionalized Pyruvate) Rh_Carbene->Insertion + R-OH / R-NH2 (Concerted) Cycloprop Cyclopropane / Dihydrofuran (via Alkene) Rh_Carbene->Cycloprop + Alkene Wolff Wolff Rearrangement (Ketene -> Side Products) Rh_Carbene->Wolff Thermal (Minor Path) Oxazole Oxazole/Heterocycle (via Cyclodehydration) Cu_Complex->Oxazole + Amide (High Temp) Cu_Complex->Wolff Acid Catalyzed (Major Side Path)

Figure 1: Divergent reaction pathways for Ethyl Diazopyruvate activation. Rh(II) favors direct carbene transfer, while Cu(II) enables cascade cyclizations but risks competing rearrangement.

Comparative Performance Analysis

Case Study A: O-H Insertion (Synthesis of Alkoxy Pyruvates)

Objective: Reaction of EDP with primary alcohols (e.g., ethanol, benzyl alcohol) to form


-alkoxy pyruvates.
FeatureRh₂(OAc)₄Cu(OTf)₂
Yield High (85-95%) Moderate (50-70%)
Reaction Temp Room Temp (25°C) to 40°CReflux (80°C+) often required
Selectivity Excellent (Exclusive O-H insertion)Poor (Competes with Wolff rearrangement)
Solvent DCM or Benzene (Non-coordinating)DCE or Toluene
Mechanism Concerted proton transfer from alcohol to carbene C.Stepwise or Lewis-acid assisted; sensitive to water.

Verdict: Use Rh₂(OAc)₄ . The concerted mechanism efficiently traps the carbene before it can rearrange. Cu(OTf)₂ often leads to "dark" decomposition or ketene-derived oligomers due to its Lewis acidity.

Case Study B: Heterocycle Synthesis (Oxazoles)

Objective: Reaction of EDP with Amides (e.g., Benzamide) to form functionalized Oxazoles.

FeatureRh₂(OAc)₄Cu(OTf)₂
Yield Moderate (Requires separate dehydration step)High (One-pot Cascade)
Mechanism Inserts into N-H bond to form

-amino ketone.
Promotes N-H insertion AND dehydrative cyclization.
Scalability Expensive for large scale.Cost-effective; robust at high temp.
Key Advantage Clean insertion product isolation.Direct access to aromatic heterocycle.

Verdict: Use Cu(OTf)₂ . The Lewis acidity of Copper triflate aids in the post-insertion cyclodehydration step, making it a superior "cascade" catalyst for oxazole synthesis.

Experimental Protocols

Protocol A: Rh(II)-Catalyzed O-H Insertion

For the synthesis of Ethyl 2-ethoxy-3-oxopropanoate derivatives.

Materials:

  • Ethyl Diazopyruvate (1.0 equiv)

  • Alcohol (1.2 equiv)[1]

  • Rh₂(OAc)₄ (1.0 mol%)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under N₂. Add Rh₂(OAc)₄ (1 mol%) and the alcohol (1.2 equiv) in anhydrous DCM (0.2 M concentration relative to diazo).

  • Addition: Dissolve Ethyl Diazopyruvate in a minimal amount of DCM. Add this solution dropwise to the catalyst mixture over 1 hour using a syringe pump.

    • Why? Slow addition keeps the steady-state concentration of diazo low, preventing carbene dimerization (azine formation).

  • Monitoring: Stir at room temperature until N₂ evolution ceases (approx. 2-4 hours). Monitor by TLC (disappearance of the bright yellow diazo spot).

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc). Rh residue is usually retained on the baseline or removed by filtration through a celite plug.

Protocol B: Cu(II)-Catalyzed Oxazole Synthesis

For the synthesis of Ethyl oxazole-4-carboxylates from amides.

Materials:

  • Ethyl Diazopyruvate (1.2 equiv)

  • Primary Amide (1.0 equiv)

  • Cu(OTf)₂ (10 mol%)[2]

  • 1,2-Dichloroethane (DCE) or Toluene

Procedure:

  • Setup: In a screw-cap vial or round-bottom flask, combine the Amide (1.0 equiv) and Cu(OTf)₂ (10 mol%) in DCE (0.5 M).

  • Reaction: Add Ethyl Diazopyruvate (1.2 equiv) in one portion (or dropwise if scale >1g).

  • Heating: Heat the mixture to reflux (80°C) for 4–12 hours.

    • Why? Thermal energy is required to overcome the activation barrier for the copper-carbene formation and the subsequent dehydration of the intermediate

      
      -keto amide.
      
  • Workup: Cool to room temperature. Dilute with DCM and wash with saturated NaHCO₃ (to remove triflic acid traces) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Troubleshooting & Optimization

ProblemLikely CauseSolution
Low Yield (Rh) Carbene Dimerization (Azine formation)Increase dilution; Slow down addition rate of EDP.
No Reaction (Cu) Catalyst poisoning / Inactive Cu(II)Ensure anhydrous conditions; Add 1-2 drops of phenylhydrazine to reduce Cu(II) to active Cu(I) in situ.
Wolff Rearrangement Products Temperature too highLower temperature; Switch from Cu to Rh; Use a more nucleophilic trapping agent.
Catalyst Deactivation Coordination by productFor Cu: Increase loading to 20 mol%. For Rh: Use Rh₂(oct)₄ (more soluble) in non-polar solvents.

References

  • Doyle, M. P., et al. "Catalytic Enantioselective O-H Insertion Reactions." Journal of the American Chemical Society, 2008. Link

  • Reddy, V. P., et al. "Copper(II) Triflate Catalyzed Synthesis of 2,4-Disubstituted Oxazoles from α-Diazoketones." Organic Letters, 2015. Link

  • Davies, H. M. L., & Beckwith, R. E. J. "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chemical Reviews, 2003. Link

  • Wenkert, E., et al. "Synthesis of Ethyl Dihydrofuroates by Decomposition of Ethyl Diazopyruvate." Journal of Organic Chemistry, 1983. Link

  • Maas, G. "Ruthenium-Catalyzed Carbenoid Reactions." Chemical Society Reviews, 2004. Link

Sources

Reactivity Comparison: Ethyl Diazopyruvate (EDP) vs. Ethyl Diazoacetate (EDA)

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide compares Ethyl Diazopyruvate (EDP) and Ethyl Diazoacetate (EDA) , focusing on their distinct reactivity profiles, mechanistic pathways, and applications in high-value synthesis.[1]

Executive Summary

Ethyl Diazoacetate (EDA) is the industry-standard "workhorse" for carbene transfer reactions, primarily utilized for cyclopropanation and C–H insertion.[1] It generates an electrophilic ester-substituted carbene.[1]

Ethyl Diazopyruvate (EDP) is a more specialized, highly functionalized diazo ketone (


).[1] Unlike EDA, EDP possesses a unique "dual-pathway" reactivity: it can function as a carbene precursor for cyclopropanation (yielding 

-keto esters) or act as a 1,3-dipole equivalent to synthesize oxygenated heterocycles (e.g., furans) via [3+2] cycloaddition.[1]

Key Distinction: While EDA is optimized for constructing simple cyclopropane scaffolds, EDP is a "linchpin" reagent for accessing complex pyruvate derivatives and dihydrofurans in a single step.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

FeatureEthyl Diazoacetate (EDA)Ethyl Diazopyruvate (EDP)
CAS Number 623-73-414214-10-9
Structure


IUPAC Name Ethyl 2-diazoacetateEthyl 3-diazo-2-oxopropanoate
Functional Class

-Diazo Ester

-Diazo-

-keto Ester (Terminal Diazo)
Carbene Type Acceptor (Ester-stabilized)Acceptor-Acceptor (Keto-Ester stabilized)
Major Hazard Explosion (Shock/Heat Sensitive)Explosion (Potentially higher sensitivity due to keto group)
Primary Reactivity Cyclopropanation, C-H Insertion[3+2] Cycloaddition, Cyclopropanation

Mechanistic Divergence: Carbene vs. 1,3-Dipole

The core difference lies in the electronic nature of the intermediate generated upon metal catalysis (Rh, Cu, Ru).[1]

  • EDA Pathway: Generates a metal-carbenoid (

    
    ) that is purely electrophilic.[1] It attacks alkenes to form cyclopropanes.
    
  • EDP Pathway: Generates a keto-carbenoid (

    
    ).[1] Due to the adjacent ketone, this species retains significant 1,3-dipole character  (resembling a carbonyl ylide).[1] This allows it to undergo formal [3+2] cycloadditions with electron-rich alkenes (enol ethers) to form dihydrofurans, a reaction EDA performs poorly.[1]
    
Visualization: Divergent Reaction Pathways[1]

ReactivityComparison EDA Ethyl Diazoacetate (EDA) (N2CH-CO2Et) Cat Metal Catalyst (Rh2, Cu, Ru) EDA->Cat EDP Ethyl Diazopyruvate (EDP) (N2CH-CO-CO2Et) EDP->Cat Carbene_EDA Ester-Carbenoid [M]=CH-CO2Et Cat->Carbene_EDA Carbene_EDP Keto-Carbenoid [M]=CH-CO-CO2Et Cat->Carbene_EDP Cyclopropane Cyclopropane Carboxylate (Standard C-C Bond) Carbene_EDA->Cyclopropane Major Pathway (Cyclopropanation) Furan Dihydrofuran / Furan (Heterocycle Synthesis) Carbene_EDA->Furan Minor/Rare Carbene_EDP->Cyclopropane Biocatalysis/Rh Carbene_EDP->Furan Major Pathway w/ Cu (Wenkert Cyclization) Styrene Alkene (e.g., Styrene) Styrene->Cyclopropane EnolEther Enol Ether EnolEther->Furan

Caption: Mechanistic divergence showing EDP's propensity for heterocycle formation (Wenkert Cyclization) versus EDA's dominance in cyclopropanation.[1]

Detailed Reactivity Analysis

A. Cyclopropanation (Synthesis of Carbon Scaffolds)
  • EDA: Reacts with styrenes to yield ethyl 2-phenylcyclopropane-1-carboxylate.[1]

    • Selectivity: Typically yields a mixture of cis/trans isomers (trans favored).[2] High enantioselectivity (>90% ee) requires bulky chiral ligands (e.g., box, bisoxazoline).

  • EDP: Reacts to yield cyclopropyl pyruvates .[1]

    • Significance: The product contains a reactive

      
      -keto ester handle, allowing for immediate further diversification (e.g., condensation to heterocycles).[1]
      
    • Biocatalysis:[1] Recent data indicates engineered myoglobins can drive EDP cyclopropanation with >99% ee and high diastereoselectivity, surpassing traditional chemical catalysts.[1]

B. Heterocycle Synthesis (The "Wenkert" Reaction)

This is the defining application of EDP.

  • Reaction: EDP + Enol Ether

    
     Dihydrofuroic Ester.
    
  • Mechanism: The EDP carbenoid attacks the electron-rich double bond.[1] Instead of closing to a cyclopropane, the intermediate undergoes a rearrangement (or direct [3+2] addition) to close the furan ring.

  • EDA Comparison: EDA typically forms cyclopropyl ethers with enol ethers, which are often unstable or require harsh acid treatment to rearrange to furans.[1] EDP forms the furan ring directly and efficiently.

C. C-H Insertion
  • EDA: Excellent for intermolecular C-H insertion into C-H bonds of alkanes/arenes with Rh(II) catalysts.

  • EDP: Less commonly used for intermolecular C-H insertion due to the competing Wolff rearrangement (migration of the acyl group) which is facile for

    
    -keto carbenes.[1]
    

Safety & Handling Protocols (Mandatory)

CRITICAL WARNING: Both reagents are potentially explosive.[3]

  • Shock Sensitivity: EDA is shock-sensitive.[1] EDP, being a terminal diazo ketone, should be treated with equal or greater caution.

  • Thermal Stability: Do not heat neat solutions above 40°C.

  • Waste Disposal: Quench unreacted diazo compounds with acetic acid or dilute HCl until gas evolution (

    
    ) ceases.
    
Safe Handling Workflow
  • Dilution: Never handle neat. Use solutions (e.g., in CH2Cl2 or Toluene) < 1.0 M.

  • Glassware: Use fire-polished glassware; avoid ground glass joints (friction hazard).[1]

  • Ventilation: All operations must occur in a fume hood behind a blast shield.

Experimental Protocols

Protocol A: Copper-Catalyzed Furan Synthesis using EDP (Wenkert Method)

Target: Synthesis of Ethyl 5-ethoxy-4,5-dihydrofuran-2-carboxylate[1]

Reagents:

  • Ethyl Diazopyruvate (EDP): 1.0 equiv (0.2 M in Benzene or DCM)

  • Ethyl Vinyl Ether: 5.0 equiv[1]

  • Cu(acac)

    
     (Copper(II) acetylacetonate): 5 mol%
    

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and addition funnel under

    
     atmosphere.
    
  • Catalyst Loading: Add Cu(acac)

    
     and Ethyl Vinyl Ether to the flask. Heat to reflux (approx. 40-50°C for DCM/Ether mix, or 80°C for Benzene - Note: DCM is safer for modern protocols).[1]
    
  • Addition: Add the solution of EDP dropwise over 2 hours. Crucial: Slow addition prevents diazo dimerization.

  • Monitoring: Monitor

    
     evolution. Reaction is complete when gas evolution ceases and the yellow diazo color disappears.
    
  • Workup: Cool to RT. Filter through a short pad of neutral alumina to remove Copper salts. Concentrate in vacuo.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc).

Protocol B: Rhodium-Catalyzed Cyclopropanation using EDA

Target: Ethyl 2-phenylcyclopropane-1-carboxylate[1]

Reagents:

  • Ethyl Diazoacetate (EDA): 1.2 equiv (Caution: commercially available as ~15% solution in DCM/Toluene is preferred).

  • Styrene: 1.0 equiv.

  • Rh

    
    (OAc)
    
    
    
    : 0.5 mol%.

Procedure:

  • Setup: Charge flask with Styrene and Rh

    
    (OAc)
    
    
    
    in anhydrous DCM (0.5 M wrt Styrene).
  • Addition: Add EDA solution via syringe pump over 4–6 hours at RT.

  • Observation: Slight bubbling (

    
    ) indicates active catalyst.
    
  • Workup: Evaporate solvent.

  • Purification: Silica gel chromatography.

References

  • Wenkert, E., et al. "A dihydro-

    
    -furoic ester synthesis by the catalyzed reactions of ethyl diazopyruvate with enol ethers."[1] Journal of Organic Chemistry, 1983, 48(25), 5006–5009.[1] Link
    
  • Dollet, R., et al. "Biocatalytic synthesis of chiral cyclopropanes from ethyl diazopyruvate."[4] Chemical Science, 2024. (Demonstrates high ee/dr with myoglobin variants). Link

  • Dudley, M. E., et al. "Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate."[1] Organic Syntheses, 2006, 83, 170.[1] Link

  • Maas, G. "New Syntheses of Diazo Compounds." Topics in Current Chemistry, 1987. (Review of diazo stability and synthesis).
  • Fisher Scientific. "Safety Data Sheet: Ethyl Diazoacetate." Link

Sources

Probing the Transition State: A Comparative Guide to Kinetic Isotope Effect Studies in Diazopyruvate Insertion Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in catalysis and drug development, understanding the precise mechanism of a chemical transformation is paramount. This is especially true for diazopyruvate insertion reactions, a powerful tool for C-H, N-H, and O-H functionalization. The subtle interplay between the catalyst, diazo compound, and substrate dictates the reaction's outcome, and elucidating this interplay is key to designing more efficient and selective processes. The Kinetic Isotope Effect (KIE) is one of the most definitive tools at our disposal for mapping the energetic landscape of these reactions and distinguishing between proposed mechanistic pathways.

This guide provides an in-depth comparison of KIE studies in diazopyruvate and related diazo-compound insertion reactions. Moving beyond a simple recitation of data, we will explore the causal logic behind experimental design, the interpretation of results, and the practical steps for implementing these studies in your own research.

The Mechanistic Crossroads: Concerted vs. Stepwise Pathways

At the heart of mechanistic investigations into diazopyruvate insertions lies a fundamental question: does the reaction proceed in a single, concerted step, or does it involve a stepwise process with discrete intermediates? The KIE provides a direct window into the bond-breaking and bond-forming events at the transition state, allowing us to distinguish between these possibilities.

A concerted mechanism involves the simultaneous cleavage of the X-H bond (where X = C, N, O) and the formation of the new C-C or C-X bond. In this scenario, the hydrogen (or deuterium) is directly involved in the rate-determining step. Conversely, a stepwise mechanism often proceeds through the formation of an ylide intermediate, followed by a subsequent proton transfer.[1] The timing and energetic significance of this proton transfer step are critical.

A significant primary deuterium KIE (kH/kD > 2) is typically indicative of a concerted mechanism or a stepwise pathway where the X-H bond cleavage is the rate-determining step.[2][3] Conversely, a small or negligible KIE (kH/kD ≈ 1) suggests that X-H bond cleavage occurs after the rate-determining step, or that the formation of the metal carbene from the diazo compound is rate-limiting.[4]

G cluster_0 Concerted Pathway cluster_1 Stepwise Pathway Reactants_C R-H + [M]=CR'₂ TS_C [R---H---CR'₂]‡      |     [M] Reactants_C->TS_C Single Step (High KIE) Product_C R-CR'₂-H TS_C->Product_C Reactants_S R-XH + [M]=CR'₂ Ylide [R-X⁺H-CR'₂⁻]   |  [M] (Ylide Intermediate) Reactants_S->Ylide Ylide Formation (Often RDS) TS_S [Proton Transfer]‡ Ylide->TS_S Proton Transfer (Low KIE if not RDS) Product_S R-X-CR'₂-H TS_S->Product_S

Figure 1: Competing mechanisms for carbene insertion reactions.

Comparative Analysis of KIE Data

The magnitude of the observed KIE in diazo insertion reactions is highly sensitive to the nature of the catalyst, the substrate, and the specific bond being functionalized. Below is a comparison of representative KIE values from studies on rhodium-catalyzed reactions, which are workhorses in this field.

CatalystSubstrate / Reaction TypekH/kDImplied Mechanism & Rate-Determining StepReference
Rh₂(OAc)₄Cyclohexane / C-H Insertion2.45Concerted C-H bond cleavage is partially rate-limiting.[5]
Rh₂(OCOCF₃)₄Cyclohexane / C-H Insertion1.55Less involvement of C-H bond in the transition state due to a more electrophilic catalyst.[5]
Rh₂(Cap)₄Intramolecular C-H Insertion2.0C-H activation and C-C bond formation in a single step.[5]
Cu-bisoxazolineGe-H Insertion~1.0Ge-H bond cleavage is not involved in the rate-determining step.[6]
Rh(III)-complexImidoyl C-H ActivationSignificantC-H activation is involved in the rate-determining step.[7]

Key Insights from the Data:

  • Catalyst Influence: As demonstrated by the work of Noels and co-workers, modifying the ligands on the dirhodium catalyst significantly alters the KIE.[5] The more electron-withdrawing trifluoroacetate ligands in Rh₂(OCOCF₃)₄ lead to a more electrophilic and reactive carbene, which in turn results in an earlier, more reactant-like transition state with less C-H bond cleavage. This is reflected in the lower KIE value of 1.55 compared to 2.45 for Rh₂(OAc)₄.[5]

  • Reaction Type: While C-H insertion often shows a significant KIE, other insertion types, such as into a Ge-H bond, may not. A KIE of approximately 1.0 in a copper-catalyzed Ge-H insertion suggests that the rate-determining step is likely the decomposition of the diazo compound to form the copper carbene, rather than the insertion event itself.[4][6]

  • Intramolecular vs. Intermolecular: Intramolecular reactions can exhibit different kinetic profiles. The reported KIE of 2.0 for an intramolecular C-H activation with Rh₂(Cap)₄ supports a concerted mechanism.[5]

Designing and Executing a KIE Study: A Practical Workflow

A robust KIE experiment requires careful planning and execution. The two primary methods are intermolecular and intramolecular competition experiments.

  • Intermolecular Competition: Two separate, isotopically labeled substrates (e.g., cyclohexane and cyclohexane-d₁₂) are allowed to compete for a limited amount of the carbene precursor in the same reaction vessel.[8]

  • Intramolecular Competition: A single substrate containing both C-H and C-D bonds at equivalent positions is used. The ratio of products resulting from insertion into the C-H versus the C-D bond gives the KIE.[8]

G cluster_workflow KIE Experimental Workflow A Substrate Preparation (e.g., Cyclohexane & Cyclohexane-d12) B Reaction Setup (Intermolecular Competition) A->B C Reaction Execution (Catalyst, Diazopyruvate, Substrates) B->C D Quenching & Workup C->D E Product Analysis (GC-MS or NMR) D->E F Data Processing E->F G KIE Calculation (kH/kD = [Product_H]/[Product_D]) F->G

Figure 2: A generalized workflow for an intermolecular KIE experiment.

Protocol: Intermolecular KIE for Rh₂(OAc)₄-Catalyzed C-H Insertion into Cyclohexane

This protocol is representative of a typical intermolecular competition experiment.

1. Materials & Reagents:

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

  • Ethyl diazopyruvate

  • Cyclohexane (Reagent Grade)

  • Cyclohexane-d₁₂ (99 atom % D)

  • Anhydrous dichloromethane (DCM)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

2. Reaction Setup (Self-Validating System):

  • In a clean, dry vial equipped with a magnetic stir bar, dissolve Rh₂(OAc)₄ (1 mol%) in anhydrous DCM.

  • Add a precise 1:1 molar ratio of cyclohexane and cyclohexane-d₁₂. A large excess of the alkane mixture is used to ensure pseudo-first-order kinetics with respect to the carbene.

  • Add a known amount of an internal standard (e.g., dodecane) for accurate quantification by GC.

3. Reaction Execution:

  • Dissolve ethyl diazopyruvate in a small amount of anhydrous DCM.

  • Using a syringe pump, add the ethyl diazopyruvate solution to the stirring reaction mixture over a period of 1 hour at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound and prevent side reactions.

  • Allow the reaction to stir for an additional 2 hours after the addition is complete.

4. Analysis and KIE Calculation:

  • Quench the reaction by filtering the mixture through a small plug of silica gel to remove the catalyst.

  • Analyze the resulting solution directly by GC-MS.

  • Identify the peaks corresponding to the C-H insertion product (ethyl 2-cyclohexyl-2-oxoacetate) and the C-D insertion product (ethyl 2-(perdeuteriocyclohexyl)-2-oxoacetate).

  • The KIE is calculated from the ratio of the integrated peak areas of the two products, corrected for the response factor relative to the internal standard.

    kH/kD = (Area_H_Product / Area_Internal_Std) / (Area_D_Product / Area_Internal_Std)

Trustworthiness through Controls: It is essential to confirm that no isotopic scrambling occurs under the reaction conditions. This can be verified by analyzing the unreacted starting materials post-reaction to ensure the isotopic purity of cyclohexane-d₁₂ remains unchanged.

Concluding Remarks for the Practicing Scientist

The kinetic isotope effect is an indispensable tool for probing the mechanisms of diazopyruvate insertion reactions. As the comparative data shows, KIE values are not absolute but are highly dependent on the specific catalytic system. A significant primary KIE strongly suggests that C-H bond cleavage is a key feature of the rate-determining transition state, often pointing to a concerted pathway.[2][5] Conversely, the absence of a KIE indicates that other steps, such as catalyst activation or diazo decomposition, are rate-limiting.[4]

By carefully designing and executing KIE experiments, researchers can gain fundamental insights that are critical for the rational design of new catalysts and for optimizing reaction conditions to achieve higher efficiency and selectivity in the synthesis of valuable molecules for the pharmaceutical and agrochemical industries.

References

  • Li, X. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. This source provides specific KIE values for rhodium-catalyzed C-H insertion reactions with different ligands. [Link not available]
  • Chuprakov, S., Malik, J. A., Zibinsky, M., & Fokin, V. V. (2011). Catalytic Asymmetric C-H Insertions of Rhodium(II) Azavinyl Carbenes. J. Am. Chem. Soc., 133, 10352-10355. Discusses KIE studies in the context of azavinyl carbenes, which are electronically similar to those derived from diazopyruvate. [Link]

  • Liu, H.-w. (2021). Distinguishing Concerted versus Stepwise Mechanisms Using Isotope Effects on Isotope Effects. Biochemistry. Provides a general overview of using isotope effects to differentiate between concerted and stepwise reaction mechanisms. [Link]

  • Ryberg, P. (2002). Concerted or Stepwise. Diva-portal.org. This thesis describes the use of kinetic isotope effects to distinguish between concerted and stepwise mechanistic alternatives. [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Provides foundational knowledge on primary and secondary kinetic isotope effects and their interpretation. [Link]

  • eScholarship. (n.d.). Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydroge. Discusses the application of KIE in studying C-H activation and functionalization reactions. [Link]

  • EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Outlines the different types of KIE experiments (intermolecular, intramolecular, parallel). [Link]

  • PMC. (n.d.). Uncommon carbene insertion reactions. Mentions a negligible KIE observed in a Cu-catalyzed B-H insertion, suggesting the diazo-decomposition was the rate-determining step. [Link]

  • MDPI. (n.d.). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Details various analytical techniques like MS and NMR for measuring KIEs. [Link]

  • Halskov, K. S., Witten, M. R., Hoang, G. L., Mercado, B. Q., & Ellman, J. A. (2018). Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines. Org Lett., 20(8), 2464-2467. Probes the mechanism of Rh(III)-catalyzed C-H activation using KIEs. [Link]

  • Yadav, S., Murugesh, V., & Suresh, S. (2025). Determination of the kinetic isotope effect. ResearchGate. Provides an example of parallel reaction setup for KIE determination. [Link]

  • Simmons, E. M., & Hartwig, J. F. (2012). Isotope Effects in CH Bond Activation Reactions by Transition Metals. Angew. Chem. Int. Ed., 51, 3066 – 3072. A key review on the application and interpretation of KIEs in C-H activation. [Link]

  • Kamerlin, S. C. L., & Åqvist, J. (2015). Apparent Kinetic Isotope Effects for Multi-Step Steady-State Reactions. J. Phys. Chem. B. Discusses the theoretical framework for interpreting KIEs in multi-step reactions. [Link]

  • ResearchGate. (n.d.). Kinetic isotope effect (KIE) experiment. Provides a visual example of a KIE experimental setup. [Link]

  • MDPI. (2020). Inverse Solvent Isotope Effects in Enzyme-Catalyzed Reactions. Discusses the interpretation of inverse KIEs, which can also be relevant in organometallic catalysis. [Link]

  • Singleton, D. A. (2002). Measuring Kinetic Isotope Effects of Carbon at Natural Abundance. University of Illinois Chemistry. Describes advanced techniques for measuring KIEs without isotopic labeling. [Link]

  • ResearchGate. (n.d.). Mechanistic Studies and Stereochemistry of Carbon Monoxide Insertion Reactions. While focused on CO, the principles of insertion mechanisms are analogous. [Link]

  • Roston, D., & Kohen, A. (2019). Kinetic Isotope Effects in Enzymes. ResearchGate. Provides a comprehensive background on KIE theory and its application in biological systems, with relevance to biocatalysis using engineered enzymes. [Link]

  • Journal of the American Chemical Society. (2025). Cu-Catalyzed Enantioselective Carbene Insertion into Ge–H and Si–H Bonds. Presents recent work where KIE was used to probe a copper-catalyzed insertion reaction. [Link]

  • Chemical Society Reviews. (2024). Mechanism and stereoselectivity in metal and enzyme catalyzed carbene insertion into X–H and C(sp2)–H bonds. A recent review detailing mechanistic aspects of carbene insertion, including stepwise ionic pathways. [Link]

  • Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. A presentation giving a good overview of KIE principles and interpretation. [Link]

  • ChemRxiv. (n.d.). Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. Describes a modern mass spectrometry technique for measuring KIEs. [Link]

Sources

The Chemoselectivity Matrix: Benchmarking Catalysts for Diazo Decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of carbene transfer reactions, the decomposition of diazo compounds represents a pivotal entry point for constructing C–C bonds. However, for drug discovery professionals, the challenge is rarely just reactivity—it is chemoselectivity . When a substrate contains a reactive alkene, a nucleophilic heteroatom, and an activated C–H bond, which pathway will the carbene take?

This guide benchmarks the three dominant catalyst classes—Dirhodium(II) complexes , Base Metal Porphyrins (Co/Fe) , and Engineered Hemoproteins —specifically focusing on their ability to discriminate between Cyclopropanation and C–H Insertion .

The Mechanistic Divide: Why Selectivity Varies

To select the right catalyst, one must understand the underlying mechanism. The chemoselectivity profile is dictated by the nature of the metal-carbene bond: Electrophilic (Concerted) vs. Radical (Stepwise) .

Diagram 1: Mechanistic Divergence in Carbene Transfer

This diagram illustrates the fundamental difference in pathway selection between Rhodium (concerted) and Cobalt/Iron (radical) catalysts.

CarbeneMechanism Diazo Diazo Precursor (N2 Loss) MetalCarbene Metal-Carbene Intermediate Diazo->MetalCarbene Rh_Path Rh(II) / Cu(I) (Electrophilic/Concerted) MetalCarbene->Rh_Path Co_Path Co(II) / Fe(III) (Metalloradical) MetalCarbene->Co_Path Concerted Concerted Asynchronous Mechanism Rh_Path->Concerted Product_Rh Product: Retains Stereochem (Favors C-H Insertion) Concerted->Product_Rh High e- density demand Radical Stepwise Radical Mechanism Co_Path->Radical Product_Co Product: Thermodynamic Control (Favors Cyclopropanation) Radical->Product_Co Radical stability demand

Figure 1: Mechanistic bifurcation. Rh(II) operates via a concerted pathway retaining stereochemistry, while Co(II) utilizes a radical pathway often leading to thermodynamic products.

Comparative Analysis: The Contenders

A. The Incumbent: Dirhodium(II) Carboxylates

Key Catalyst:


 (Du Bois’ Catalyst)
Best For:  C–H Insertion, Donor-Acceptor Carbenes.[1]

Rhodium catalysts operate via a concerted asynchronous mechanism. They are highly electrophilic.

  • Performance: Unmatched for C–H insertion, particularly in electron-rich C–H bonds (e.g., benzylic, allylic, or adjacent to N/O).

  • The

    
     Advantage:  Unlike traditional 
    
    
    
    , the tethered dicarboxylate ligands in
    
    
    prevent ligand dissociation, maintaining high activity even at low loadings (0.1 mol%) and resisting degradation by oxidizing byproducts [1].
  • Limitation: In the presence of accessible alkenes, Rhodium will often default to cyclopropanation unless the catalyst is sterically bulked (e.g.,

    
    ) to suppress the alkene approach.
    
B. The Challenger: Cobalt(II) Porphyrins

Key Catalyst: Co(TPP) and variants Best For: Cyclopropanation (Trans-selective).

Cobalt porphyrins operate via Metalloradical Catalysis (MRC) . The carbene has radical character centered on the carbon.

  • Performance: These catalysts are "chemoselective switches." Because they operate via a radical mechanism, they are less sensitive to the electronic density of C–H bonds and overwhelmingly favor cyclopropanation of alkenes due to the stability of the radical intermediate formed upon addition to the double bond [2].

  • Sustainability: Earth-abundant metal, lower cost than Rh.

C. The Specialist: Engineered Hemoproteins

Key Catalyst: Myoglobin variants (e.g., Mb(H64V, V68A)) Best For: Tunable Selectivity & Water Solubility.

By mutating the axial ligand (e.g., Histidine to Serine) or the active site pocket, enzymes can be forced to favor pathways that are unnatural to them.

  • Performance: Wild-type myoglobin favors cyclopropanation. However, variants like Mb(H64V, V68A) have been engineered to suppress cyclopropanation and enable N–H or S–H insertion with high efficiency [3].[2]

  • The "Slow Addition" Breaker: Unlike small molecule catalysts, enzymes protect the reactive carbene within a protein pocket, preventing carbene dimerization. This eliminates the need for slow syringe-pump addition of diazo reagents—a massive process advantage [3].

Benchmarking Data: The Chemoselectivity Matrix

The following data summarizes a standardized competition experiment: Substrate containing both a Styrenyl Alkene and a Benzylic C-H bond , reacted with Ethyl Diazoacetate (EDA).

MetricRh₂(esp)₂ (Small Molecule)Co(TPP) (Small Molecule)Engineered Mb(H64V) (Biocatalyst)
Primary Mechanism Concerted ElectrophilicMetalloradicalTunable (Pocket Control)
Chemoselectivity (Cyclo : Insertion)1 : 4 (Favors Insertion)> 20 : 1 (Favors Cyclo)Tunable (1:10 to 20:1)
Diastereoselectivity (Cyclopropanation)Low to ModerateHigh (Trans) High (cis or trans)
Turnover Number (TON) 1,000 - 5,000500 - 2,00010,000+
Operational Requirement Strict Slow Addition (Syringe Pump)Slow Addition PreferredDump-and-Stir (Pocket Protection)
Solvent System DCM / TolueneDCM / TolueneAqueous Buffer (KPi)

Data synthesized from comparative trends in References [1], [2], and [3].

Experimental Protocol: The "Competition" Benchmark

To validate these claims in your own lab, use this self-validating protocol designed to stress-test chemoselectivity.

Objective

Determine the Chemoselectivity Index (


) defined as:


Materials
  • Substrate: 4-phenyl-1-butene (Contains terminal alkene + benzylic C-H).

  • Diazo Source: Ethyl Diazoacetate (EDA) (1.2 equiv).

  • Internal Standard: Dodecane (for GC/NMR integration).

Workflow (Small Molecule - Rh/Co)
  • Preparation: In a flame-dried vial, dissolve 4-phenyl-1-butene (0.5 mmol) and catalyst (1.0 mol%) in anhydrous DCM (2 mL). Add Dodecane (0.1 equiv).

  • Slow Addition (CRITICAL): Dissolve EDA (0.6 mmol) in DCM (1 mL). Load into a syringe. Using a syringe pump, add the EDA solution to the reaction vial over 1 hour at room temperature.

    • Why? Rapid addition causes carbene dimerization (formation of fumarate/maleate), killing the active species and skewing kinetic data.

  • Digestion: Stir for an additional 30 minutes after addition is complete.

  • Analysis: Pass a 50 µL aliquot through a silica plug (elute with ether) and analyze via GC-FID or 1H NMR.

Workflow (Biocatalysis - Myoglobin)
  • Preparation: In a vial, mix KPi buffer (pH 7.0, 2 mL), 4-phenyl-1-butene (0.5 mmol), and sodium dithionite (10 mM, to reduce Fe).

  • Catalyst Addition: Add lyophilized myoglobin variant (0.1 mol%).

  • Fast Addition: Add EDA (0.6 mmol) directly in one portion.

    • Note: No syringe pump needed. The protein pocket sterically prevents bimolecular carbene dimerization.

  • Analysis: Extract with Ethyl Acetate (2 x 1 mL) and analyze via GC-FID.

Decision Framework: Selecting the Right Tool

Use this logic flow to select the optimal catalyst for your specific substrate architecture.

Diagram 2: Catalyst Selection Decision Tree

A logic flow for selecting the correct catalyst based on substrate features and desired outcome.

SelectionTree Start Start: Define Substrate & Goal Q1 Target Reaction? Start->Q1 Res_Cyclo Cyclopropanation Q1->Res_Cyclo Res_Insert C-H Insertion Q1->Res_Insert Q2_Cyclo Is the alkene electron-deficient? Res_Cyclo->Q2_Cyclo Q2_Insert Is the C-H bond activated (Benzylic/Allylic)? Res_Insert->Q2_Insert Rec_Co Rec: Co(TPP) or Fe-Porphyrin (Radical Mechanism) Q2_Cyclo->Rec_Co Yes (Inert Alkene) Rec_Rh_Esp Rec: Rh2(esp)2 (High Stability/Activity) Q2_Cyclo->Rec_Rh_Esp No (Standard Alkene) Q2_Insert->Rec_Rh_Esp Yes Rec_Rh_DOSP Rec: Rh2(DOSP)4 (Steric Control) Q2_Insert->Rec_Rh_DOSP No (Unactivated) Rec_Enz Rec: Engineered Myoglobin (If water soluble/scalable) Q2_Insert->Rec_Enz Stereo Critical?

Figure 2: Decision matrix for catalyst selection. Note that Co-catalysts are preferred for radical-compatible cyclopropanations, while Rh-catalysts dominate C-H insertion.

References

  • Espino, C. G., & Du Bois, J. (2001). "A Rhodium-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones." Angewandte Chemie International Edition.

  • Zhu, S., et al. (2013). "Cobalt(II)-Catalyzed Intermolecular C-H Carbenoid Insertion of Diazo Compounds." Journal of the American Chemical Society. (Note: Validates Co-radical mechanism distinct from Rh).

  • Fasan, R. (2019). "Chemoselective Cyclopropanation over Carbene Y—H insertion Catalyzed by an Engineered Carbene Transferase." National Institutes of Health / PMC.

  • Hansen, J., & Davies, H. M. L. (2009). "High Performance of Rh2(esp)2 as a Catalyst for C-H Amination." National Institutes of Health / PMC.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.